Product packaging for 4-Ethyl-2,3-dihydro-1H-inden-1-one(Cat. No.:CAS No. 79780-68-0)

4-Ethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3285143
CAS No.: 79780-68-0
M. Wt: 160.21 g/mol
InChI Key: UHRSBAQYOGCQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B3285143 4-Ethyl-2,3-dihydro-1H-inden-1-one CAS No. 79780-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRSBAQYOGCQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CCC(=O)C2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Physical Properties of 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies related to 4-Ethyl-2,3-dihydro-1H-inden-1-one. Due to a lack of specific experimental data for this particular molecule in the reviewed literature, this document focuses on the properties of closely related analogs and general, established protocols for the synthesis of the indanone scaffold.

Core Physical Properties

Calculated and Comparative Physical Properties of Substituted 1-Indanones
PropertyThis compound4-Methyl-1-indanone2-Ethyl-1-indanone
Molecular Formula C₁₁H₁₂OC₁₀H₁₀O[1]C₁₁H₁₂O
Molecular Weight 160.21 g/mol 146.19 g/mol [1]160.21 g/mol [2]
Melting Point Not available94-96 °C[1]Not available
Boiling Point Not availableNot available67 °C at 0.2 mmHg
Density Not availableNot available1.038 g/mL at 25 °C

Experimental Protocols for Synthesis

The synthesis of 1-indanones is well-established in organic chemistry, with intramolecular Friedel-Crafts acylation and palladium-catalyzed reactions being among the most common and versatile methods.

Intramolecular Friedel-Crafts Acylation

This classical method is a cornerstone for the synthesis of 1-indanones and involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride.

Detailed Methodology:

  • Acid Chloride Formation (Optional but common): To a solution of the appropriately substituted 3-phenylpropanoic acid (e.g., 3-(3-ethylphenyl)propanoic acid) in an inert solvent such as dichloromethane, an excess of a chlorinating agent like thionyl chloride or oxalyl chloride is added. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent and excess reagent are then removed under reduced pressure.

  • Cyclization: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane, nitromethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is added portion-wise at a reduced temperature (typically 0 °C) to control the exothermic reaction. The reaction mixture is then stirred, often at room temperature, for a period ranging from a few hours to overnight to ensure complete cyclization.

  • Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with a saturated sodium bicarbonate solution, water, and brine, and then dried over an anhydrous salt like sodium sulfate. After filtration, the solvent is evaporated, and the resulting crude 1-indanone is purified by techniques such as recrystallization or column chromatography.

Non-conventional energy sources like microwaves and high-intensity ultrasound have also been successfully employed to drive the intramolecular Friedel-Crafts acylation, often leading to shorter reaction times and improved yields[3].

Palladium-Catalyzed Heck-Aldol Annulation Cascade

A more modern approach involves a one-pot synthesis utilizing a palladium-catalyzed Heck reaction followed by an aldol-type annulation. This method is particularly useful for constructing highly substituted indanones[4].

Detailed Methodology:

  • Reaction Setup: In a reaction vessel, the substituted o-bromobenzaldehyde, an enol ether (e.g., 2-hydroxy-ethyl vinyl ether), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane - dppp), and a base (e.g., triethylamine) are combined in a suitable solvent like ethylene glycol.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 115 to 145 °C for several hours (e.g., 16 hours)[4]. The palladium catalyst facilitates the Heck reaction, which forms a key intermediate.

  • Annulation and Work-up: The subsequent aldol-type annulation is promoted by the ethylene glycol solvent. Upon completion of the reaction, the mixture is cooled to room temperature and then treated with an acid (e.g., 3 M HCl) to facilitate the final cyclization and formation of the 1-indanone product[4].

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the desired substituted 1-indanone.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a 4-substituted-1-indanone, such as this compound, via the intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropanoic acid.

G General Synthesis of 4-Substituted-1-Indanone via Friedel-Crafts Acylation cluster_start Starting Material Preparation cluster_cyclization Intramolecular Cyclization cluster_purification Purification start Substituted Benzene (e.g., Ethylbenzene) fc_alkylation Friedel-Crafts Alkylation (AlCl3) start->fc_alkylation succinic Succinic Anhydride succinic->fc_alkylation propanoic_acid 3-Arylpropanoic Acid (e.g., 3-(m-ethylphenyl)propanoic acid) fc_alkylation->propanoic_acid acyl_chloride Acyl Chloride Formation (SOCl2) propanoic_acid->acyl_chloride fc_acylation Intramolecular Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl3) acyl_chloride->fc_acylation workup Aqueous Work-up (Acid Quench) fc_acylation->workup indanone 4-Substituted-1-Indanone (e.g., 4-Ethyl-1-indanone) purify Chromatography / Recrystallization workup->purify final_product Purified 4-Substituted-1-Indanone purify->final_product

General synthesis workflow for 4-substituted-1-indanones.

References

An In-depth Technical Guide to 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties based on closely related analogs, and discusses the general biological significance of the indanone scaffold.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₁₂O Molecular Weight: 160.21 g/mol

The chemical structure consists of a bicyclic indanone core, which is a fusion of a benzene ring and a cyclopentanone ring. An ethyl group is substituted at the 4-position of the aromatic ring.

Predicted Physicochemical and Spectroscopic Data

The following data are predicted based on the known properties of similar substituted indanones. These values should be considered estimates pending experimental verification.

PropertyPredicted ValueNotes and References
Physical State Colorless to pale yellow solid or oilBased on the physical state of similar indanone derivatives.
Melting Point Not available; expected to be low-melting solidDependent on purity and crystalline form.
Boiling Point > 250 °C (at atmospheric pressure)High boiling point is characteristic of aromatic ketones.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, Ethyl Acetate, Acetone); Insoluble in waterTypical solubility for moderately polar organic compounds.
¹H-NMR (CDCl₃) δ (ppm): 7.5-7.2 (m, 3H, Ar-H), 3.0-2.8 (t, 2H, -CH₂-), 2.7-2.5 (t, 2H, -CH₂-), 2.7-2.5 (q, 2H, -CH₂CH₃), 1.2-1.0 (t, 3H, -CH₂CH₃)Chemical shifts are estimated based on data for 4-chloro-1-indanone and other alkyl-substituted aromatics.[1] The aromatic protons will show a characteristic splitting pattern.
¹³C-NMR (CDCl₃) δ (ppm): ~207 (C=O), ~153, ~140, ~135, ~129, ~127, ~125 (Ar-C), ~36 (-CH₂-), ~28 (-CH₂-), ~25 (-CH₂CH₃), ~15 (-CH₂CH₃)The carbonyl carbon (C1) is expected to be significantly downfield. Aromatic carbon signals are in the typical range.[1]
IR (KBr) ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1700 (C=O, ketone), ~1600, ~1470 (C=C, aromatic)The most prominent peak will be the strong carbonyl stretch.[1]
Mass Spectrometry (EI) m/z: 160 (M⁺), 145 (M⁺ - CH₃), 131 (M⁺ - C₂H₅), 115, 103Fragmentation pattern is expected to involve loss of the ethyl group and subsequent rearrangements of the indanone core.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 4-substituted-1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[2][3]

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to start from 3-ethylbenzaldehyde, proceeding through a Knoevenagel condensation followed by reduction and hydrolysis to yield 3-(3-ethylphenyl)propanoic acid. The final step is an intramolecular Friedel-Crafts acylation to form the indanone ring.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation 3-Ethylbenzaldehyde 3-Ethylbenzaldehyde 3-(3-Ethylphenyl)propenoic acid 3-(3-Ethylphenyl)propenoic acid 3-Ethylbenzaldehyde->3-(3-Ethylphenyl)propenoic acid Pyridine, Piperidine Malonic Acid Malonic Acid Malonic Acid->3-(3-Ethylphenyl)propenoic acid 3-(3-Ethylphenyl)propanoic acid 3-(3-Ethylphenyl)propanoic acid 3-(3-Ethylphenyl)propenoic acid->3-(3-Ethylphenyl)propanoic acid H₂, Pd/C This compound This compound 3-(3-Ethylphenyl)propanoic acid->this compound 1. SOCl₂ 2. AlCl₃

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(3-Ethylphenyl)propanoic acid

  • Knoevenagel Condensation: To a solution of 3-ethylbenzaldehyde (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a catalytic amount of piperidine. The mixture is heated at reflux for 4-6 hours. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The precipitated solid, 3-(3-ethylphenyl)propenoic acid, is filtered, washed with water, and dried.

  • Reduction of the double bond: The crude 3-(3-ethylphenyl)propenoic acid is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-(3-ethylphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: To the dried 3-(3-ethylphenyl)propanoic acid (1.0 eq), add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF. The mixture is stirred at room temperature for 2-3 hours. Excess thionyl chloride is removed by distillation under reduced pressure.

  • Cyclization: The crude acid chloride is dissolved in a dry, inert solvent such as dichloromethane (CH₂Cl₂). The solution is cooled to 0 °C in an ice bath, and anhydrous aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction is quenched by pouring it slowly onto crushed ice with concentrated HCl. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.

Biological Activity and Applications of the Indanone Scaffold

G cluster_activities Biological Activities cluster_drugs Example Drugs/Drug Candidates Indanone Scaffold Indanone Scaffold Anticancer Anticancer Indanone Scaffold->Anticancer Anti-inflammatory Anti-inflammatory Indanone Scaffold->Anti-inflammatory Antiviral Antiviral Indanone Scaffold->Antiviral Neuroprotective Neuroprotective Indanone Scaffold->Neuroprotective Antimicrobial Antimicrobial Indanone Scaffold->Antimicrobial Indinavir (HIV) Indinavir (HIV) Antiviral->Indinavir (HIV) Donepezil (Alzheimer's) Donepezil (Alzheimer's) Neuroprotective->Donepezil (Alzheimer's)

Caption: Biological activities associated with the indanone scaffold.

The diverse biological activities of indanone derivatives make them attractive starting points for the development of new therapeutic agents. Research has shown that various substitutions on the indanone ring system can modulate their activity and selectivity towards different biological targets. For instance, certain indanone derivatives have been investigated for their potential in treating neurodegenerative diseases, while others have shown promise as anticancer and anti-inflammatory agents.[3]

Conclusion

This compound represents a specific analog within the broader class of indanone compounds. While direct experimental data for this molecule is sparse, its synthesis can be reliably predicted based on established chemical transformations. The physicochemical and spectroscopic properties outlined in this guide provide a valuable reference for its identification and characterization. The well-documented biological importance of the indanone scaffold suggests that this compound could be a valuable compound for further investigation in drug discovery and development programs. Experimental validation of the predicted properties and biological activities is a necessary next step in fully elucidating the potential of this molecule.

References

An In-depth Technical Guide on 4-Ethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 79780-68-0) and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and extensive experimental data for 4-Ethyl-2,3-dihydro-1H-inden-1-one (CAS 79780-68-0) is limited in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of this compound based on available data, supplemented with detailed information and established protocols for structurally related and well-characterized indenone and indanone derivatives. This approach aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the chemical class to which this compound belongs.

Introduction

Indenones are a class of polycyclic aromatic hydrocarbons characterized by a benzene ring fused to a cyclopentenone ring. The saturated version, indanone, is also a prevalent scaffold in medicinal chemistry. These core structures are of significant interest due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates. Derivatives of the indenone and indanone core have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

This compound is a specific derivative with an ethyl group substituted on the aromatic ring. While detailed studies on this particular molecule are scarce, its structural features suggest potential for biological activity and applications in drug discovery and materials science. This guide will cover the known properties of this compound and provide a broader context by detailing the synthesis, characterization, and biological evaluation of analogous compounds.

Physicochemical and Spectroscopic Properties

The known physicochemical properties of this compound are summarized below. These are supplemented with typical spectroscopic data expected for such a molecule, based on the analysis of related compounds.

Table 1: Physicochemical Properties of this compound and Related Indanones

PropertyThis compound1-Indanone (unsubstituted analog)[1]
CAS Number 79780-68-083-33-0
Molecular Formula C₁₁H₁₂OC₉H₈O
Molecular Weight 160.21 g/mol 132.16 g/mol
Appearance Not specifiedOff-white crystalline solid
Melting Point Not specified38-42 °C
Boiling Point Not specified243-245 °C
LogP (calculated) Not specified1.7

Spectroscopic Characterization (Expected for this compound):

  • ¹H NMR: Protons of the ethyl group (a triplet and a quartet), aromatic protons, and two methylene groups of the dihydroindenone ring are expected.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (including quaternary carbons), methylene carbons, and the carbons of the ethyl group would be observed.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns.

Synthesis of Substituted Indenones

Several synthetic routes are available for the preparation of indenone and indanone derivatives. The most common methods include intramolecular Friedel-Crafts acylation and the Nazarov cyclization.

3.1. Intramolecular Friedel-Crafts Acylation

This is a widely used method for the synthesis of cyclic ketones like indanones. The reaction involves the cyclization of a suitable acyl chloride or carboxylic acid precursor in the presence of a Lewis acid or a strong protic acid.

Experimental Protocol (Representative for Friedel-Crafts Acylation of a 3-Arylpropionic Acid): [2][3]

  • Preparation of the Precursor: A 3-arylpropionic acid (e.g., 3-(3-ethylphenyl)propanoic acid) is either converted to its acyl chloride using thionyl chloride or used directly.

  • Cyclization: The 3-arylpropionic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or niobium pentachloride (NbCl₅), is added portion-wise at 0 °C.[3]

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired indanone.

Synthesis_Workflow ArylPropionicAcid 3-Arylpropionic Acid AcylChloride Acyl Chloride ArylPropionicAcid->AcylChloride SOCl₂ Indanone Indanone Product AcylChloride->Indanone Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation Purification Purification (Chromatography) Indanone->Purification Work-up

General workflow for indanone synthesis via Friedel-Crafts acylation.

3.2. Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including indenones, from divinyl ketones.[4][5][6] The reaction is typically catalyzed by a Lewis acid or a protic acid.

Experimental Protocol (Representative for Nazarov Cyclization): [7]

  • Substrate Preparation: A divinyl ketone precursor is synthesized. For indenones, this precursor is typically an aryl vinyl ketone.

  • Cyclization: The divinyl ketone (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane).

  • A Lewis acid catalyst, such as copper(II) triflate (Cu(OTf)₂), is added to the solution.[7]

  • The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the indenone.

Biological Activity and Mechanism of Action of Indenone Analogs

Table 2: Reported Biological Activities of Indenone and Indanone Derivatives

Biological ActivityCompound Class/ExampleKey FindingsReference
Anti-inflammatory Sesquistilbene indanone analoguesInhibition of NO production in LPS-stimulated RAW264.7 cells. Downregulation of iNOS and COX-2 expression.[8]
Isoxazole fused indanonesGood anti-inflammatory activity compared to indomethacin.[9]
Anticancer Gallic acid-based indanone derivativesPotent anticancer activity against various human cancer cell lines.[9]
Indanone-Mannich basesCytotoxic effects and inhibition of carbonic anhydrase and acetylcholine esterase.[10]
Enzyme Inhibition Arylated indenone derivativesInhibition of AlkBH3 DNA repair activity.[11]
Indanone derivativesInhibition of cereblon, an E3 ubiquitin ligase component.[12]
Antimicrobial Isoxazole fused indanonesModerate antibacterial and antifungal activities.[9]

Potential Mechanisms of Action and Signaling Pathways:

Several signaling pathways have been implicated in the biological effects of indenone derivatives.

  • TLR4/JNK/NF-κB Pathway: Some indanone analogs have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This leads to the downstream suppression of JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which are key regulators of pro-inflammatory gene expression.[8]

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Gene Expression JNK->Inflammation NFkB->Inflammation Indanone Indanone Analog Indanone->TLR4 Inhibition

Inhibition of the TLR4/JNK/NF-κB pathway by indenone analogs.
  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain heterocyclic compounds with structures related to indenones have been shown to inhibit this pathway, leading to antitumor effects.[13]

PI3K_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Growth, Proliferation, Survival mTOR->CellSurvival Indazole Indazole Analog (Related Structure) Indazole->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR pathway by related heterocyclic compounds.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of indenone derivatives.

5.1. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol: [14][15]

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

5.2. Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Protocol: [8]

  • Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include controls for untreated cells, LPS-only treated cells, and compound-only treated cells.

  • Incubation: Incubate the plate for 18-24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production.

Biological_Screening_Workflow Compound Test Compound (e.g., Indenone Derivative) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity PrimaryScreen Primary Biological Screen (e.g., Anti-inflammatory Assay) Compound->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryScreen Secondary Assays (e.g., Enzyme Inhibition) HitIdentification->SecondaryScreen MechanismStudy Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) SecondaryScreen->MechanismStudy LeadOptimization Lead Optimization MechanismStudy->LeadOptimization

A typical workflow for the biological evaluation of a novel compound.

Conclusion

This compound belongs to the indenone class of compounds, which holds significant promise in the field of medicinal chemistry and drug discovery. Although specific data on this particular molecule is sparse, the extensive research on its analogs reveals a wide spectrum of biological activities, including potent anti-inflammatory and anticancer effects. The synthesis of such compounds is well-established, primarily through methods like Friedel-Crafts acylation and Nazarov cyclization. The mechanisms of action for bioactive indenones often involve the modulation of key cellular signaling pathways.

For researchers and drug development professionals, this compound and its derivatives represent a fertile ground for further investigation. Future studies should focus on the detailed synthesis and characterization of this specific compound, followed by a comprehensive biological evaluation to explore its therapeutic potential. The protocols and data presented in this guide, drawn from closely related structures, provide a solid foundation and a roadmap for such future research endeavors.

References

Spectroscopic Data of 4-Ethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative of interest in synthetic organic chemistry and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of structurally related compounds, primarily its isomer 2-ethyl-1-indanone, and general principles of spectroscopic interpretation. This document also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous compounds and are intended to serve as a reference for researchers.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.65d1HAr-H (H5)
~7.40t1HAr-H (H6)
~7.25d1HAr-H (H7)
~3.00t2H-CH₂- (Position 3)
~2.70q2HAr-CH₂-CH₃
~2.65t2H-CH₂- (Position 2)
~1.25t3HAr-CH₂-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~207.0C=OC1 (Carbonyl)
~155.0CC7a
~145.0CC4
~135.0CC3a
~134.0CHC6
~127.0CHC5
~124.0CHC7
~36.0CH₂C2
~28.0CH₂Ar-CH₂-CH₃
~25.0CH₂C3
~15.0CH₃Ar-CH₂-CH₃

Solvent: CDCl₃.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, ~2870StrongAliphatic C-H stretch
~1710StrongC=O stretch (conjugated ketone)
~1600, ~1470MediumAromatic C=C stretch
~1280MediumC-C stretch
~830StrongAromatic C-H bend (out-of-plane)

Sample preparation: Neat or as a thin film.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
160100[M]⁺ (Molecular ion)
14560[M-CH₃]⁺
13280[M-C₂H₄]⁺ (McLafferty rearrangement)
11750[M-C₂H₄-CH₃]⁺
10440[C₈H₈]⁺
9130[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used for data acquisition.[1]

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal (77.16 ppm for CDCl₃) for ¹³C NMR.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4]

    • KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[5]

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.[6][7]

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules.[8] The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Preparation Sample Introduction (e.g., Neat, Pellet) Sample->Preparation For IR/MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR NMR Data Processing (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR IR Data Processing (Background Correction) IR->ProcessIR ProcessMS MS Data Processing (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Mass Spectrometry of 4-Ethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Mass Spectrum and Fragmentation

The molecular weight of 4-Ethyl-2,3-dihydro-1H-inden-1-one (C₁₁H₁₂O) is 160.21 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 160. Subsequent fragmentation is likely to proceed through characteristic pathways for alkylated aromatic ketones.

Proposed Fragmentation Pathway

The primary fragmentation events are anticipated to involve the ethyl group and the carbonyl function. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage to lose a methyl radical (•CH₃), leading to a stable benzylic cation. Another expected fragmentation is the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, or through other rearrangement processes. The indanone ring itself can undergo characteristic fissions.

Based on the analysis of related indanone structures, a plausible fragmentation pathway for this compound is proposed. This pathway is initiated by the ionization of the molecule, followed by a series of fragmentation steps leading to the formation of characteristic product ions.

Fragmentation_Pathway_of_this compound M+• (m/z 160) M+• (m/z 160) m/z 145 m/z 145 M+• (m/z 160)->m/z 145 - •CH3 m/z 132 m/z 132 M+• (m/z 160)->m/z 132 - C2H4 m/z 131 m/z 131 M+• (m/z 160)->m/z 131 - C2H5 m/z 117 m/z 117 m/z 145->m/z 117 - CO m/z 103 m/z 103 m/z 132->m/z 103 - CHO m/z 131->m/z 103 - CO m/z 91 m/z 91 m/z 117->m/z 91 - C2H2 m/z 77 m/z 77 m/z 103->m/z 77 - C2H2

Caption: Proposed electron ionization fragmentation pathway of this compound.

Tabulated Mass Spectrometry Data

The following table summarizes the predicted major ions and their proposed structures resulting from the electron ionization mass spectrometry of this compound.

m/zProposed IonFormulaComments
160[M]⁺˙[C₁₁H₁₂O]⁺˙Molecular Ion
145[M - CH₃]⁺[C₁₀H₉O]⁺Loss of a methyl radical from the ethyl group (benzylic cleavage)
132[M - C₂H₄]⁺˙[C₉H₈O]⁺˙Loss of ethylene via rearrangement
131[M - C₂H₅]⁺[C₉H₇O]⁺Loss of an ethyl radical
117[M - CH₃ - CO]⁺[C₉H₉]⁺Loss of carbon monoxide from the m/z 145 ion
103[M - C₂H₄ - CHO]⁺[C₈H₇]⁺Loss of a formyl radical from the m/z 132 ion
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Experimental Protocols

To acquire mass spectrometric data for this compound, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like substituted indanones.

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, methanol, or acetonitrile) to a final concentration of 10-100 µg/mL.

  • If necessary, filter the sample solution to remove any particulate matter.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile derivatives or for analysis in biological matrices, LC-MS with a soft ionization technique like ESI can be utilized.[2]

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mass Spectrometer: A quadrupole, TOF, or Orbitrap mass spectrometer equipped with an ESI source.

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂) Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: m/z 50-500.

  • Tandem MS (MS/MS): For structural elucidation, precursor ions can be isolated and fragmented using collision-induced dissociation (CID). The collision energy can be varied (e.g., 10-40 eV) to obtain optimal fragmentation.[2]

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve in Volatile Solvent Filtration Filter (if needed) Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Fragmentation_Analysis Analyze Fragmentation Pattern Spectrum->Fragmentation_Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the mass spectrometric analysis of this compound. The proposed fragmentation pathways and detailed experimental protocols offer a solid foundation for researchers and scientists working with this and related compounds. The provided information is essential for method development in analytical chemistry, drug discovery, and metabolic profiling, enabling the confident identification and structural elucidation of substituted indanones. The use of high-resolution mass spectrometry would further aid in confirming the elemental composition of the fragment ions.

References

The Rising Therapeutic Potential of Substituted Indanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. Present in both natural products and synthetic molecules, including the FDA-approved Alzheimer's drug Donepezil, this bicyclic ketone is a fertile ground for the development of novel therapeutics.[1][2] This technical guide delves into the core biological activities of substituted indanones, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Key Biological Activities and Quantitative Data

Substituted indanones have demonstrated a broad spectrum of biological effects, including neuroprotective, anti-inflammatory, anticancer, and antiviral activities.[1][2][3][4] The nature and position of substituents on the indanone ring system play a crucial role in determining the specific activity and potency of these compounds.

Neuroprotective Activity

Indanone derivatives have shown significant promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms often involve the inhibition of key enzymes or the modulation of pathways related to neuronal survival.[1][5]

A notable class of neuroprotective agents are the arylidene indanones, which have been explored as potent inhibitors of cholinesterases (AChE and BuChE), enzymes critical in the progression of Alzheimer's disease.[6][7][8] Furthermore, certain indanone hybrids have demonstrated the ability to ameliorate ischemia-reperfusion injury and show favorable blood-brain barrier permeability.[9][10] Some derivatives also target the aggregation of amyloid-beta (Aβ) peptides and α-synuclein fibrils, key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[11][12]

  • Table 1: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives

    Compound ID Substitution Pattern Target IC50 (nM) Reference
    9 (Not specified in abstract) AChE 14.8 [12]
    14 (Not specified in abstract) AChE 18.6 [12]
    15b Diethylamino group on arylidene ring AChE (Potent, value not specified) [6]

    | 15c | Pyrrolidine group on arylidene ring | AChE | (Potent, value not specified) |[6] |

Anti-inflammatory Activity

The anti-inflammatory properties of substituted indanones are primarily attributed to their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), often in response to lipopolysaccharide (LPS) stimulation in macrophages.[13][14] The mechanism underlying this activity frequently involves the inhibition of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[15] Some indanone analogues have also been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[16]

  • Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives

    Compound ID Substitution Pattern Assay % Inhibition Reference
    4d 6-hydroxyl on indanone LPS-induced TNF-α expression 83.73% [14]
    4d 6-hydroxyl on indanone LPS-induced IL-6 expression 69.28% [14]

    | 8f | (Lead optimized from 4d) | LPS-induced cytokine expression | (Improved activity) |[14] |

Anticancer Activity

The anticancer potential of indanone derivatives is an area of active investigation, with promising activity against various cancer cell lines, including breast and colorectal cancer.[17] These compounds can induce apoptosis (programmed cell death) through mechanisms such as the activation of the mitochondrial-associated pathway and arresting the cell cycle, typically at the G2/M phase.[16][17][18] One of the key mechanisms is the inhibition of tubulin polymerization, a critical process for cell division, which is also the target of established chemotherapy drugs.[3][18]

  • Table 3: Cytotoxic Activity of Selected Indanone Derivatives

    Compound ID Substitution Pattern Cell Line IC50 (µM) Reference
    ITH-6 N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine HT-29, COLO 205, KM 12 (p53 mutant colorectal cancer) 0.41 ± 0.19 to 6.85 ± 1.44 [17]
    9f 3',4'-dimethoxyphenyl on spiroisoxazoline ring MCF-7 (breast cancer) 0.03 ± 0.01 [16]

    | Indanone 1 | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 (breast cancer) | 2.2 |[18] |

Antiviral Activity

Certain chalcone derivatives containing an indanone moiety have been synthesized and evaluated for their antiviral properties. These compounds have shown promising therapeutic and protective activities against the tobacco mosaic virus (TMV).[19]

  • Table 4: Antiviral Activity of Indanone-Chalcone Hybrids against TMV

    Compound ID Activity Type EC50 (µg/mL) Reference
    N2 Therapeutic 70.7 [19]
    N7 Therapeutic 89.9 [19]

    | Ningnanmycin (Control) | Therapeutic | 158.3 |[19] |

Mechanisms of Action: Visualized Pathways

To elucidate the therapeutic effects of substituted indanones at a molecular level, it is essential to understand their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the core mechanisms of action.

Anti-inflammatory Signaling Inhibition

Substituted indanones can exert anti-inflammatory effects by inhibiting the LPS-induced NF-κB and MAPK signaling pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates p_IkB p-IκBα IKK->p_IkB Phosphorylates p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB IκBα p_IkB->IkB Degradation of IκBα AP1 AP-1 MAPK_pathway->AP1 Translocation AP1_nuc AP-1 AP1->AP1_nuc Translocation Indanone Substituted Indanone Indanone->IKK Inhibits Indanone->MAPK_pathway Inhibits Indanone->p65_p50_nuc Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65_p50_nuc->Cytokines ↑ Transcription AP1_nuc->Cytokines ↑ Transcription

Caption: Inhibition of LPS-induced pro-inflammatory pathways by substituted indanones.

Anticancer Mechanism: Tubulin Polymerization and Apoptosis

A key anticancer mechanism for some indanone derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_cell Cancer Cell Indanone Substituted Indanone Tubulin αβ-Tubulin Dimers Indanone->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Leads to Bax ↑ Bax G2M->Bax Bcl2 ↓ Bcl-2 G2M->Bcl2 Mitochondrion Mitochondrion Caspase3 ↑ Caspase-3 Mitochondrion->Caspase3 Activates Bax->Mitochondrion Modulate Membrane Potential Bcl2->Mitochondrion Modulate Membrane Potential Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism via tubulin inhibition and apoptosis induction.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of substituted indanones.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the AChE enzyme, a key target in Alzheimer's disease therapy.

  • Principle: Based on the Ellman's method, where the enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

  • Reagents:

    • AChE enzyme (from electric eel)

    • Acetylthiocholine iodide (ATCI) substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds (substituted indanones) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add phosphate buffer, DTNB solution, test compound solution, and AChE enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Measure the absorbance of the wells at 412 nm every minute for a set duration using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control (without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

  • Reagents:

    • Cancer cell line (e.g., MCF-7, HT-29)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the substituted indanone compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity Assay (Measurement of NO, TNF-α, and IL-6)

This protocol describes how to measure the anti-inflammatory effects of indanones on macrophages stimulated with LPS.

  • Principle: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of cytokines TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Line: Murine macrophage cell line, such as RAW 264.7.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test indanone compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

    • After incubation, collect the cell culture supernatant.

    • NO Measurement: Mix the supernatant with an equal volume of Griess reagent. After a short incubation, measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine (TNF-α, IL-6) Measurement: Use commercially available ELISA kits according to the manufacturer's instructions to measure the concentration of TNF-α and IL-6 in the collected supernatants.

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control.

Conclusion

Substituted indanones represent a highly versatile and promising class of compounds with a wide array of biological activities. The structure-activity relationship studies consistently demonstrate that modifications to the indanone core and its substituents can be finely tuned to optimize potency and selectivity for various therapeutic targets. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to explore and harness the full therapeutic potential of this remarkable chemical scaffold. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating these promising findings into next-generation therapeutics.

References

Potential Therapeutic Targets of 4-Ethyl-2,3-dihydro-1H-inden-1-one: An In-depth Technical Guide Based on Analog Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the 1-Indanone Scaffold

The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile scaffold found in both natural products and synthetic molecules of therapeutic interest.[2][4] Its rigid conformation and amenability to chemical modification have made it a frequent starting point for the development of novel drugs across diverse therapeutic areas.[1][3] The well-established clinical success of the 1-indanone derivative Donepezil for the treatment of Alzheimer's disease has significantly spurred further investigation into this chemical class.[2][4][5]

Potential Therapeutic Areas and Molecular Targets

Based on extensive research on 1-indanone derivatives, the following therapeutic areas and molecular targets are proposed as potentially relevant for 4-Ethyl-2,3-dihydro-1H-inden-1-one.

Neurodegenerative Diseases

The 1-indanone scaffold has shown significant promise in the development of agents targeting neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[5][6]

Potential Targets:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing Alzheimer's disease.[5][7]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels and is a validated approach in the treatment of Parkinson's disease.[5][6]

  • α-Synuclein Aggregates: Derivatives of 1-indanone have been developed as ligands that bind to misfolded α-synuclein fibrils, which are characteristic of Parkinson's disease.[8] This suggests a potential for both diagnostic and therapeutic applications.

  • Neuroinflammatory Mediators: Some indanone analogs have been shown to modulate neuroinflammatory pathways by targeting mediators like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[6]

Quantitative Data for 1-Indanone Analogs in Neurodegeneration:

Compound ClassTargetPotencyReference
Piperidino-indanone derivativeAChEIC₅₀ = 0.0018 µM[7]
1,3-Indandione derivativeα-synuclein fibrilsKd = 9.0 nM[8]
1-Indanone derivativeα-synuclein fibrilsKd = 18.8 nM[8]
Oncology

The antiproliferative properties of 1-indanone derivatives have been demonstrated in various cancer cell lines, suggesting potential applications in oncology.[9]

Potential Targets:

  • Tubulin: Certain fluorinated benzylidene indanones act as microtubule destabilizers by binding to the colchicine binding pocket of tubulin, leading to cell cycle arrest in the G2/M phase.[9]

  • Topoisomerase I: Thiazolyl hydrazone derivatives of 1-indanone have shown favorable anticancer activity, with topoisomerase I being a potential target for this class of compounds.[9]

  • NF-κB/MAPK Signaling Pathway: Some benzylidene-indanone derivatives have been found to inhibit the activation of the proinflammatory NF-κB/MAPK signaling pathway, which is often dysregulated in cancer.[9]

Quantitative Data for 1-Indanone Analogs in Oncology:

Compound ClassCell LinePotency (IC₅₀)Reference
Thiazolyl hydrazone indanoneColorectal cancer cell lines0.41 ± 0.19 µM to 6.85 ± 1.44 µM[9]
Inflammatory Disorders

The anti-inflammatory potential of the 1-indanone scaffold has been well-documented, with some derivatives showing superior activity to established anti-inflammatory drugs.[10]

Potential Targets:

  • Cyclooxygenase (COX-1 and COX-2): Indanone derivatives have been shown to interact with and potentially inhibit COX enzymes, which are key mediators of inflammation.[11]

Preclinical Data for 1-Indanone Analogs in Inflammation:

Compound ClassAssayResultReference
Isoxazole fused indanonesCarrageenan-induced paw edemaShowed good anti-inflammatory activity compared to indomethacin[10]
Indanone derivativeHeat-induced hemolysis9.12 ± 0.75% to 72.82 ± 4.36% inhibition[11]
Infectious Diseases

Derivatives of 1-indanone have demonstrated activity against a range of pathogens, indicating their potential as anti-infective agents.

Potential Targets:

  • Viral Proteins: Chalcone derivatives of indanone have shown significant therapeutic and protective activities against the Tobacco Mosaic Virus (TMV).[4]

  • Bacterial Enzymes: 1-Indanone chalcones and their hydrazone derivatives have exhibited broad-spectrum antibacterial activity.[12]

Quantitative Data for 1-Indanone Analogs in Infectious Diseases:

Compound ClassOrganismPotencyReference
Chalcone indanone derivative (N2)Tobacco Mosaic Virus (TMV)EC₅₀ = 70.7 µg/mL (therapeutic)[4]
Chalcone indanone derivative (N2)Tobacco Mosaic Virus (TMV)EC₅₀ = 60.8 µg/mL (protective)[4]
1-Indanone chalcone derivative (1b)Pseudomonas aeruginosa, Salmonella typhimuriumMIC = 15.6 to 31.3 µg/mL[12]

Signaling Pathways and Experimental Workflows

NF-κB/MAPK Signaling Pathway in Inflammation and Cancer

Several 1-indanone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways, which are crucial in both inflammation and cancer.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory & Cancer-related Genes NFkB_nuc->Genes transcription AP1->Genes transcription Indanone 1-Indanone Derivative Indanone->TAK1 Inhibition

Caption: Proposed inhibition of the NF-κB/MAPK pathway by 1-indanone derivatives.

General Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel 1-indanone derivative.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_validation Lead Optimization & In Vivo Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_assay Primary Target-Based Assays (e.g., AChE, MAO-B, Kinase panels) characterization->primary_assay cell_based_assay Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) primary_assay->cell_based_assay binding_assay Binding Assays (e.g., α-Synuclein binding) cell_based_assay->binding_assay sar Structure-Activity Relationship (SAR) Studies binding_assay->sar admet ADMET Profiling sar->admet animal_model Animal Models of Disease (e.g., Alzheimer's, Parkinson's, Cancer) admet->animal_model

Caption: A generalized workflow for the preclinical evaluation of novel 1-indanone derivatives.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature for 1-indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

Principle: The enzymatic activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a colored product.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil as a positive control

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or positive control/vehicle).

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro α-Synuclein Fibril Binding Assay

This protocol describes a saturation binding experiment to determine the binding affinity (Kd) of a compound to pre-formed α-synuclein fibrils.[8]

Principle: A radiolabeled or fluorescently tagged ligand is incubated with a fixed amount of α-synuclein fibrils. The amount of bound ligand is measured and used to determine the binding affinity.

Materials:

  • Recombinant human α-synuclein protein

  • Pre-formed α-synuclein fibrils

  • Radiolabeled or fluorescently tagged version of the test compound

  • Phosphate-buffered saline (PBS)

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare pre-formed α-synuclein fibrils by incubating monomeric α-synuclein under appropriate conditions (e.g., shaking at 37°C for several days).

  • In a series of tubes, add a fixed amount of α-synuclein fibrils.

  • Add increasing concentrations of the labeled test compound to the tubes.

  • To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of an unlabeled competitor compound.

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Separate the bound from free ligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold PBS to remove unbound ligand.

  • Quantify the amount of bound ligand on the filters using a scintillation counter (for radioligands) or a fluorescence reader.

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding against the concentration of the free ligand and fit the data to a saturation binding curve to determine the Kd and Bmax.

Anticancer Cell Viability Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., colorectal cancer cell line)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known anticancer drug).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The 1-indanone scaffold represents a highly promising starting point for the development of novel therapeutic agents. Based on the extensive body of research on its derivatives, this compound could potentially exhibit a range of biological activities, with the most promising applications likely in the areas of neurodegenerative diseases, oncology, inflammatory disorders, and infectious diseases. The ethyl group at the 4-position may influence the compound's lipophilicity and steric interactions with target proteins, potentially leading to a unique pharmacological profile. Further investigation through the experimental protocols outlined in this guide is warranted to elucidate the specific therapeutic targets and potential clinical utility of this particular molecule.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Notably, the successful development of donepezil for the treatment of Alzheimer's disease has catalyzed significant interest in exploring the broader pharmacological potential of indanone derivatives.[1] These compounds have demonstrated a remarkable ability to modulate the activity of key enzymes and signaling pathways implicated in a range of pathologies, particularly neurodegenerative disorders.[1] This in-depth technical guide aims to provide a comprehensive overview of the mechanisms of action of indanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to support ongoing research and drug development efforts.

Core Mechanisms of Action

Indanone derivatives exert their biological effects through multiple mechanisms, with the most extensively studied being the inhibition of cholinesterases and monoamine oxidases. Furthermore, emerging research has highlighted their potential to interfere with amyloid-beta aggregation, exhibit antioxidant properties, and modulate inflammatory pathways.

Cholinesterase Inhibition: Enhancing Cholinergic Neurotransmission

A primary and well-established mechanism of action for many indanone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][4] By inhibiting these enzymes, indanone derivatives increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3][5] This is particularly relevant in Alzheimer's disease, where a deficit in cholinergic signaling is a key pathological feature.[4][6][7]

The indanone moiety often plays a crucial role in binding to the peripheral anionic site (PAS) of the AChE enzyme.[8] Structure-activity relationship (SAR) studies have revealed that modifications to the indanone core and its substituents can significantly influence inhibitory potency and selectivity for AChE versus BChE.[2] For instance, compounds with a C=C linkage have been shown to be more potent AChE inhibitors than their saturated counterparts.[2]

Compound/DerivativeTargetIC50 (µM)Reference
5c (meta-substituted aminopropoxy benzylidene)AChE0.12[2]
7b (para-substituted aminopropoxy benzylidene)BChE0.04[2]
9 (indanone derivative)AChE0.0148[9]
14 (indanone derivative)AChE0.0186[9]
4b (Donepezil-inspired indanone derivative)AChE0.78[8]
7h (Indanone-carbamate hybrid)AChE1.2[10]
7h (Indanone-carbamate hybrid)BChE0.3[10]
A1 (Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid)AChE0.054[11]
A1 (Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid)MAO-B3.25[11]
Compound 54AChE14.06
Compound 56AChE12.30
Compound 64AChE12.01

This colorimetric assay is a widely used method to determine AChE activity.[10]

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

  • Test compound stock solution (dissolved in an appropriate solvent like ethanol or DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • Sodium dodecyl sulfate (SDS) solution (5%)

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 10 µL of the test compound stock solution at various concentrations. For the control wells, add 10 µL of the solvent used for the test compounds.

  • Add 10 µL of AChE solution to each well.

  • Incubate the plate for 10 minutes at 25°C.

  • Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Shake the plate for 1 minute.

  • Stop the reaction by adding 20 µL of 5% SDS.

  • After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.

  • The percent inhibition of AChE is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Monoamine Oxidase Inhibition: Modulating Neurotransmitter Levels

Indanone derivatives have also been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[1][12] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][8][9] Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson's disease and depression.[1]

Structure-activity relationship studies have shown that substitutions on the indanone ring can confer selectivity for MAO-A or MAO-B. For example, 2-heteroarylidene-1-indanone derivatives have been shown to be potent in vitro inhibitors of MAO-B, with IC50 values in the micromolar to nanomolar range.[12]

Compound/DerivativeTargetIC50 (µM)Reference
2-heteroarylidene-1-indanonesMAO-B0.0044 - 1.53[12]
2-heteroarylidene-1-indanonesMAO-Aas low as 0.061[12]
2-benzylidene-1-indanonesMAO-B< 2.74
5g (2-benzylidene-1-indanone)MAO-A0.131

A continuous spectrophotometric method is commonly used to assay MAO-A and MAO-B activity.[13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Test compound stock solution

  • Phosphate buffer

  • Spectrophotometer capable of UV measurements

Procedure for MAO-A Inhibition:

  • Prepare a reaction mixture containing phosphate buffer and the desired concentration of the test compound.

  • Add the MAO-A enzyme to the mixture and pre-incubate.

  • Initiate the reaction by adding kynuramine.

  • Continuously monitor the formation of 4-hydroxyquinoline by measuring the increase in absorbance at 316 nm.

  • Calculate the rate of reaction and determine the percent inhibition by comparing the rate in the presence of the inhibitor to the control rate.

Procedure for MAO-B Inhibition:

  • Prepare a reaction mixture containing phosphate buffer and the desired concentration of the test compound.

  • Add the MAO-B enzyme to the mixture and pre-incubate.

  • Initiate the reaction by adding benzylamine.

  • Continuously monitor the formation of benzaldehyde by measuring the increase in absorbance at 250 nm.

  • Calculate the rate of reaction and determine the percent inhibition.

Inhibition of Amyloid-Beta Aggregation

A key pathological hallmark of Alzheimer's disease is the formation of amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides.[2][5][12] Several indanone derivatives have been shown to inhibit the self-assembly of Aβ peptides and even promote the disaggregation of pre-formed Aβ fibrils.[8][9] This anti-aggregation activity is a promising therapeutic strategy to slow the progression of Alzheimer's disease.

Compound/DerivativeAssayInhibition (%)Reference
4b (Donepezil-inspired indanone derivative)Aβ(1-42) aggregation53.04[8]
9 (indanone derivative)Aβ aggregation85.5[9]
14 (indanone derivative)Aβ aggregation83.8[9]
7h (Indanone-carbamate hybrid)Self-induced Aβ aggregation86.8[10]

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the formation of amyloid fibrils.[14]

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT) stock solution

  • Phosphate buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a solution of Aβ(1-42) peptide in a suitable buffer.

  • Incubate the Aβ solution in the presence and absence of the test compound at 37°C with gentle agitation.

  • At various time points, take aliquots of the incubation mixture.

  • Add the aliquot to a solution of ThT in a 96-well black microplate.

  • Measure the fluorescence intensity using a fluorometer with excitation at approximately 450 nm and emission at approximately 485 nm.[15]

  • An increase in fluorescence intensity indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence of the sample with the inhibitor to the control without the inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the mechanism of action of indanone derivatives, the following diagrams have been generated using the DOT language.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Acetylcholine (ACh) Synthesis Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ChAT ChAT ChAT ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft ACh_breakdown Choline + Acetate ACh_cleft->ACh_breakdown AChE ACh_Receptor Acetylcholine Receptor ACh_cleft->ACh_Receptor AChE Acetylcholinesterase (AChE) Indanone_Derivative Indanone Derivative Indanone_Derivative->AChE Inhibition ACh_breakdown->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic Signaling Pathway and Inhibition by Indanone Derivatives.

MAO_Pathway cluster_neuron Neuron cluster_mitochondrion_inner Monoamine_NT Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Mitochondrion Mitochondrion Monoamine_NT->Mitochondrion MAO Monoamine Oxidase (MAO-A/B) Mitochondrion->MAO Oxidative_Deamination Oxidative Deamination MAO->Oxidative_Deamination Indanone_Derivative Indanone Derivative Indanone_Derivative->MAO Inhibition Inactive_Metabolites Inactive Metabolites Oxidative_Deamination->Inactive_Metabolites

Caption: Monoamine Oxidase (MAO) Pathway and Inhibition by Indanone Derivatives.

ABeta_Aggregation_Pathway APP Amyloid Precursor Protein (APP) ABeta_Monomer Aβ Monomers APP->ABeta_Monomer Cleavage by Secretases Secretases β- and γ-secretase Oligomers Oligomers ABeta_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Indanone_Derivative Indanone Derivative Indanone_Derivative->Oligomers Inhibition Indanone_Derivative->Protofibrils Inhibition

Caption: Amyloid-Beta Aggregation Pathway and Inhibition by Indanone Derivatives.

Experimental_Workflow_AChE Start Start: AChE Inhibition Assay Prepare_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compound) Start->Prepare_Reagents Dispense_Plate Dispense Buffer and Test Compound into 96-well Plate Prepare_Reagents->Dispense_Plate Add_AChE Add AChE and Incubate Dispense_Plate->Add_AChE Add_DTNB_ATCI Add DTNB and ATCI to Initiate Reaction Add_AChE->Add_DTNB_ATCI Stop_Reaction Stop Reaction with SDS Add_DTNB_ATCI->Stop_Reaction Measure_Absorbance Measure Absorbance at 412 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental Workflow for Acetylcholinesterase (AChE) Inhibition Assay.

Other Potential Mechanisms of Action

Beyond the primary mechanisms detailed above, research suggests that indanone derivatives may possess a broader range of pharmacological activities that contribute to their therapeutic potential.

  • Antioxidant Activity: Some indanone derivatives have demonstrated the ability to scavenge free radicals and protect against oxidative stress, a pathological process implicated in numerous diseases, including neurodegeneration.[8][9]

  • Anti-inflammatory Effects: Certain indanone derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[16]

  • Metal Chelation: The ability of some indanone derivatives to chelate metal ions, such as copper and zinc, which are known to promote Aβ aggregation, represents another potential therapeutic avenue.

  • Anticancer Activity: The indanone scaffold has also been explored for its antiproliferative effects against various cancer cell lines, suggesting a role in oncology drug discovery.[16][17]

Conclusion

Indanone derivatives represent a versatile and promising class of compounds with a multi-target mechanism of action. Their ability to inhibit key enzymes like acetylcholinesterase and monoamine oxidases, coupled with their potential to interfere with amyloid-beta aggregation and exert antioxidant and anti-inflammatory effects, makes them highly attractive candidates for the development of novel therapeutics, particularly for complex neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of this important chemical scaffold. The continued exploration of the intricate mechanisms of action of indanone derivatives will undoubtedly pave the way for the discovery of next-generation therapies for a range of unmet medical needs.

References

4-Ethyl-2,3-dihydro-1H-inden-1-one: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone core is a privileged structural motif frequently found in numerous natural products and synthetically bioactive molecules.[1] Its versatile reactivity and established presence in diverse pharmacologically active compounds make it a highly attractive scaffold for medicinal chemistry. This technical guide explores the potential of "4-Ethyl-2,3-dihydro-1H-inden-1-one" as a novel core structure for the development of next-generation therapeutics. While direct biological data on this specific molecule is emerging, this document will draw upon the extensive research conducted on analogous indanone derivatives to highlight its potential applications and provide a framework for future research and development.

Chemical Properties and Synthesis

This compound belongs to the indanone class of compounds, characterized by a fused benzene and cyclopentanone ring system. The ethyl group at the 4-position offers a key point for steric and electronic modulation, potentially influencing target binding and pharmacokinetic properties.

General Synthesis Routes for the Indanone Scaffold:

The synthesis of 1-indanones can be achieved through various established methods, including:

  • Intramolecular Friedel–Crafts Acylation: This is a common and effective method for synthesizing 1-indanones, typically starting from 3-arylpropionic acids.[2]

  • Nazarov Cyclization: This reaction involves the acid-catalyzed cyclization of α,β-unsaturated ketones to form cyclopentenones, which can be precursors to indanones.

  • Palladium-Catalyzed Carbonylative Cyclization: This method can be used to prepare indanones from unsaturated aryl iodides.

A comprehensive review of over 100 synthetic methods for 1-indanones has been published, detailing various starting materials and reaction conditions.[2]

Therapeutic Potential: Insights from Analogous Indanone Derivatives

The indanone scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a wide range of biological activities.[2][3] These activities provide a strong rationale for investigating the potential of the 4-ethyl-1-indanone core.

Anti-inflammatory Activity

2-Benzylidene-1-indanone derivatives have been identified as potent anti-inflammatory agents. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[4] The mechanism of action for some of these derivatives involves the inhibition of the proinflammatory NF-κB/MAPK signaling pathway.[4]

Another class of indanone derivatives, thiosemicarbazones and thiazolylhydrazones of 1-indanone, have also demonstrated significant anti-inflammatory and antiplatelet aggregation activities.[5]

Quantitative Data on Anti-inflammatory Indanone Derivatives:

Compound ClassAssayResult (IC50)Reference
2-Benzylidene-1-indanonesTNF-α Inhibition83.73% inhibition (for compound 4d)[4]
2-Benzylidene-1-indanonesIL-6 Inhibition69.28% inhibition (for compound 4d)[4]
1-Indanone ThiosemicarbazoneAnti-inflammatory5.1±1.9 µM (for compound 1)[5]
1-Indanone ThiazolylhydrazoneAnti-inflammatory13.9±4.9 µg/mL (for compound 11)[5]
1-Indanone ThiazolylhydrazoneAntiplatelet Aggregation38.60±3.1 µM (for compound 11)[5]
Neurodegenerative Diseases

Indanone derivatives have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. One notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's, which contains an indanone moiety.[3][6] Furthermore, novel indanone derivatives have been designed and synthesized as potent AChE inhibitors with metal-chelating properties.[6][7]

Derivatives of 1-indanone and 1,3-indandione have also been investigated as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease.[8]

Quantitative Data on Neuroprotective Indanone Derivatives:

Compound ClassTarget/AssayResult (IC50/Kd)Reference
Indanone derivative with piperidine groupAcetylcholinesterase (AChE) Inhibition0.0018 µM (for compound 6a)[6][7]
1-Indanone-diene derivativeα-synuclein fibril binding9.0 nM (Kd for compound 8)[8]
1-Indanone-thiophene derivativeα-synuclein fibril binding18.8 nM (Kd for compound 32)[8]
Anticancer Activity

The indanone scaffold has been explored for the development of anticancer agents. Indanone containing spiroisoxazoline derivatives have been shown to exhibit selective COX-2 inhibition and cytotoxic effects on different cancer cell lines.[9] The mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of Bax, Bcl2, and caspase-3 mRNA expression levels.[9]

Antimicrobial Activity

Substituted indanone derivatives have been screened for their antimicrobial properties against various bacterial and fungal strains.[10] For instance, para-fluorophenyl substituted indanone acetic acid derivatives have shown marked potency as antimicrobial agents, while ortho-methoxyphenyl derivatives exhibited better antifungal activity.[10] Aurone and indanone derivatives have also been reported to strongly inhibit the growth of Gram-positive bacteria.[11][12]

Quantitative Data on Antimicrobial Indanone Derivatives:

Compound ClassOrganismResult (MIC/MBC)Reference
Aurone and Indanone DerivativesBacteria/FungiMIC: 15.625 μM, MBC: 62.5 μM[11][12]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds based on the 4-ethyl-1-indanone scaffold. Below are generalized methodologies for key experiments cited in the literature for analogous indanone derivatives.

General Procedure for Synthesis of 2-Benzylidene-1-indanone Derivatives

This procedure is adapted from the synthesis of anti-inflammatory 2-benzylidene-1-indanones.[4]

  • Starting Materials: Substituted 1-indanone and an appropriate aromatic aldehyde.

  • Reaction Conditions: The indanone and aldehyde are typically dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalyst: A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

  • Reaction: The mixture is stirred at room temperature or heated under reflux for a specified period.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Inhibition)

This protocol is based on the evaluation of 2-benzylidene-1-indanone derivatives.[4]

  • Cell Line: RAW 264.7 macrophage cells are commonly used.

  • Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours).

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method based on the evaluation of indanone derivatives as AChE inhibitors.[7]

  • Enzyme and Substrate: Electric eel acetylcholinesterase (AChE) and acetylthiocholine iodide (ATCI) are used as the enzyme and substrate, respectively.

  • Reagents: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

  • Assay Buffer: A phosphate buffer of appropriate pH (e.g., pH 8.0) is used.

  • Procedure: The test compound, AChE, and DTNB are incubated in the buffer for a set time. The reaction is initiated by the addition of ATCI.

  • Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Visualizing the Potential: Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate key concepts related to the development of 4-ethyl-1-indanone derivatives.

G General Workflow for Developing 4-Ethyl-1-Indanone Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound Scaffold synthesis Derivative Synthesis (e.g., Suzuki Coupling, Aldol Condensation) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) purification->in_vitro Library of Derivatives sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->synthesis Iterative Design lead_id Lead Compound Identification sar->lead_id admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_id->admet Optimized Leads in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A generalized workflow for the discovery and development of novel therapeutics based on the 4-ethyl-1-indanone scaffold.

G Inhibition of the NF-κB/MAPK Signaling Pathway by Indanone Derivatives cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK Indanone Indanone Derivative MAPK MAPK (p38, JNK, ERK) Indanone->MAPK Inhibition Indanone->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB->Cytokines

Caption: A simplified diagram illustrating the potential mechanism of anti-inflammatory action of indanone derivatives through the inhibition of the NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive body of research on analogous indanone derivatives provides a strong foundation for exploring its potential across a wide range of diseases, including inflammatory disorders, neurodegenerative conditions, cancer, and infectious diseases.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a diverse library of derivatives based on the 4-ethyl-1-indanone core and subsequent high-throughput screening against various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to understand the influence of substitutions on the indanone ring and the ethyl group on biological activity and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which active compounds exert their therapeutic effects.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

By leveraging the existing knowledge of the indanone scaffold and employing modern drug discovery techniques, the 4-ethyl-1-indanone core can be effectively exploited to generate novel and potent drug candidates.

References

Preliminary Screening of 4-Ethyl-2,3-dihydro-1H-inden-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preliminary screening of novel derivatives based on the "4-Ethyl-2,3-dihydro-1H-inden-1-one" core structure. The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This document outlines a systematic approach to synthesize and evaluate the therapeutic potential of this specific class of compounds through a tiered screening cascade.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are crucial first steps. A plausible and versatile synthetic strategy is outlined below, based on established organic chemistry principles.

Synthesis of the Core Scaffold: this compound

The synthesis of the 4-ethyl-1-indanone core can be achieved through a two-step process involving Friedel-Crafts acylation followed by an intramolecular cyclization.

Scheme 1: Synthesis of this compound

G Ethylbenzene Ethylbenzene Intermediate1 3-(4-ethylphenyl)propanoic acid Ethylbenzene->Intermediate1 Friedel-Crafts Acylation PropionylChloride Propionyl Chloride + AlCl3 PropionylChloride->Intermediate1 IndanoneCore This compound Intermediate1->IndanoneCore Intramolecular Cyclization PPA Polyphosphoric Acid (PPA) PPA->IndanoneCore

Caption: Proposed synthesis of the this compound core.

Experimental Protocol: Synthesis of 3-(4-ethylphenyl)propanoic acid

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add ethylbenzene dropwise at 0°C.

  • Slowly add propionyl chloride to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then hydrolyzed using a standard aqueous acid or base workup to yield 3-(4-ethylphenyl)propanoic acid.

Experimental Protocol: Intramolecular Cyclization

  • Add 3-(4-ethylphenyl)propanoic acid to polyphosphoric acid.

  • Heat the mixture with stirring at 80-100°C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain this compound.

Derivatization Strategies

Further diversification of the core structure can be achieved through various reactions, primarily at the C2 position. Two common strategies are the synthesis of 2-arylidene and 2,3-diaryl derivatives.

Scheme 2: Derivatization of the Indanone Core

G IndanoneCore This compound ArylideneDerivative 2-Arylidene-4-ethyl-1-indenone Derivatives IndanoneCore->ArylideneDerivative Claisen-Schmidt Condensation DibromoIntermediate 2,3-Dibromo-4-ethyl-1-indanone IndanoneCore->DibromoIntermediate Aldehyde Aromatic Aldehyde + Base Aldehyde->ArylideneDerivative Bromination Bromination (NBS) Bromination->DibromoIntermediate DiarylDerivative 2,3-Diaryl-4-ethyl-1-indenone Derivatives DibromoIntermediate->DiarylDerivative Suzuki Cross-Coupling SuzukiCoupling Arylboronic Acid + Pd Catalyst SuzukiCoupling->DiarylDerivative

Caption: General strategies for the synthesis of indenone derivatives.

Preliminary Screening Cascade

A tiered approach to screening is recommended to efficiently identify promising candidates. This cascade begins with broad cytotoxicity and antioxidant assays, followed by more specific target-based and phenotypic assays for active compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Oriented & Phenotypic Assays cluster_2 Tier 3: Lead Optimization CompoundLibrary Compound Library (4-Ethyl-1-indenone Derivatives) Cytotoxicity Cytotoxicity Assay (e.g., MTT) CompoundLibrary->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) CompoundLibrary->Antioxidant HitCompounds Hit Compounds Cytotoxicity->HitCompounds Select compounds with IC50 < 10 µM Antioxidant->HitCompounds Select compounds with EC50 < 20 µM PI3K PI3K/Akt/mTOR Kinase Assays SAR Structure-Activity Relationship (SAR) Studies PI3K->SAR NFkB NF-κB Reporter Assay NFkB->SAR Tubulin Tubulin Polymerization Assay Tubulin->SAR AlkBH3 AlkBH3 Inhibition Assay AlkBH3->SAR AlphaSyn α-Synuclein Aggregation Assay AlphaSyn->SAR HitCompounds->PI3K HitCompounds->NFkB HitCompounds->Tubulin HitCompounds->AlkBH3 HitCompounds->AlphaSyn LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: A tiered workflow for the preliminary screening of indenone derivatives.

Tier 1: Primary Screening

2.1.1. Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds against a panel of cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

2.1.2. Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging ability of the compounds.

Experimental Protocol: DPPH Assay

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of a methanolic solution of DPPH (0.2 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value. Ascorbic acid can be used as a positive control.

Tier 2: Target-Oriented and Phenotypic Assays

Compounds showing significant activity in Tier 1 assays (e.g., IC50 < 10 µM in cytotoxicity assays or EC50 < 20 µM in antioxidant assays) should be advanced to more specific assays based on known targets of indenone derivatives.

2.2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation NFkB NF-κB Akt->NFkB Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation NFkB->Proliferation Indenone Indenone Derivative Indenone->PI3K Indenone->Akt Indenone->mTORC1 Indenone->NFkB

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indenone derivatives.

Experimental Protocols:

  • PI3K/Akt/mTOR Kinase Assays: Commercially available kinase assay kits (e.g., using LanthaScreen™ TR-FRET or ADP-Glo™ technologies) can be used to determine the direct inhibitory effect of the compounds on these kinases. These assays typically involve incubating the purified enzyme with a substrate, ATP, and the test compound, followed by detection of product formation.

  • NF-κB Reporter Assay: Cells stably transfected with an NF-κB-luciferase reporter construct are treated with the test compounds in the presence of an NF-κB activator (e.g., TNF-α). The inhibition of luciferase activity is then measured to determine the effect on the NF-κB signaling pathway.

2.2.2. Tubulin Polymerization Assay

This assay identifies compounds that interfere with microtubule dynamics, a validated anticancer strategy.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Polymerization Induction: Induce polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Compare the polymerization curves of treated samples to a vehicle control. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.

2.2.3. AlkBH3 Inhibition Assay

This assay is relevant for identifying compounds that can sensitize cancer cells to alkylating agents.

Experimental Protocol: AlkBH3 Inhibition Assay

  • Reaction Mixture: Incubate recombinant human AlkBH3 with a methylated single-stranded DNA or RNA oligonucleotide substrate in the presence of co-factors (Fe(II), α-ketoglutarate, and ascorbate) and the test compound.

  • Formaldehyde Detection: The demethylation reaction produces formaldehyde, which can be quantified using a colorimetric or fluorometric assay (e.g., using Nash reagent).

  • Data Analysis: Determine the IC50 values for the inhibition of AlkBH3 activity.

2.2.4. α-Synuclein Aggregation Assay

This assay is relevant for neurodegenerative disease research, particularly Parkinson's disease.

Experimental Protocol: Thioflavin T (ThT) Assay

  • Monomer Preparation: Prepare a solution of purified α-synuclein monomer.

  • Aggregation Induction: Induce aggregation by incubating the monomer solution at 37°C with shaking, in the presence of the test compounds.

  • ThT Fluorescence Measurement: At various time points, take aliquots of the reaction and add Thioflavin T. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

  • Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of aggregation and determine the effect of the compounds.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Cytotoxicity of 4-Ethyl-1-indenone Derivatives (IC50, µM)

Compound IDMCF-7A549HCT116
Control >100>100>100
Derivative 1 5.28.16.5
Derivative 2 12.715.311.9
... .........

Table 2: Antioxidant Activity of 4-Ethyl-1-indenone Derivatives (EC50, µM)

Compound IDDPPH Scavenging
Ascorbic Acid 15.8
Derivative 1 18.5
Derivative 2 35.2
... ...

Table 3: Target-Based Activity of Hit Compounds

Compound IDPI3Kα (IC50, µM)Tubulin Polym. (IC50, µM)AlkBH3 (IC50, µM)α-Syn Agg. (Inhibition %)
Hit 1 2.11.5>5085% @ 10 µM
Hit 2 >5025.67.830% @ 10 µM
... ............

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

This technical guide provides a robust framework for the initial stages of drug discovery involving "this compound" derivatives. The proposed synthetic strategies offer a clear path to generating a library of diverse compounds. The tiered screening cascade allows for an efficient and cost-effective evaluation of their biological potential, starting with broad assessments and progressing to more specific, target-oriented assays. The systematic collection and organization of quantitative data will be instrumental in identifying promising lead compounds and guiding future lead optimization efforts.

Methodological & Application

Synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one , a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 3-(3-ethylphenyl)propanoic acid, followed by its intramolecular Friedel-Crafts cyclization to yield the target indanone.

Introduction

Indanones are a class of bicyclic ketones that form the core structure of various biologically active molecules and functional materials. The 4-ethyl substitution pattern on the indanone ring offers a unique lipophilic handle for modulating the pharmacological or material properties of derived compounds. The synthetic route outlined herein is a robust and well-established pathway for the preparation of substituted indanones.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of 3-(3-ethylphenyl)propanoic acid, which can be accomplished through various methods, with catalytic hydrogenation of the corresponding cinnamic acid derivative being a common and efficient approach. The second step is the intramolecular Friedel-Crafts acylation of the synthesized propanoic acid, typically mediated by a strong acid catalyst such as polyphosphoric acid (PPA), to effect ring closure and form the desired indanone.

Synthetic Pathway 3-Ethylcinnamic acid 3-Ethylcinnamic acid 3-(3-Ethylphenyl)propanoic acid 3-(3-Ethylphenyl)propanoic acid 3-Ethylcinnamic acid->3-(3-Ethylphenyl)propanoic acid Catalytic Hydrogenation This compound This compound 3-(3-Ethylphenyl)propanoic acid->this compound Intramolecular Friedel-Crafts Acylation

Caption: Proposed synthetic pathway for this compound.

Data Presentation

Table 1: Representative Yields for the Catalytic Hydrogenation of Cinnamic Acid Derivatives

SubstrateCatalystHydrogen SourceSolventYield (%)
Cinnamic acidPd/CH₂Ethanol>95
3-Methoxycinnamic acidPd/CH₂Methanol98
4-Methylcinnamic acidRhCl(PPh₃)₃H₂Benzene/Ethanol96

Table 2: Representative Yields for the Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

SubstrateCatalystTemperature (°C)Yield (%)
3-Phenylpropanoic acidPolyphosphoric Acid10090
3-(4-Methoxyphenyl)propanoic acidPolyphosphoric Acid8095
3-(4-Chlorophenyl)propanoic acidEaton's Reagent9085

Table 3: Expected Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
~7.60d1HAr-H
~7.35t1HAr-H
~7.20d1HAr-H
~3.10t2H-CH₂-CO-
~2.70q2HAr-CH₂-CH₃
~2.65t2HAr-CH₂-
~1.25t3H-CH₃
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
~207.0C=O
~155.0Ar-C
~145.0Ar-C
~135.0Ar-C
~128.0Ar-CH
~127.0Ar-CH
~125.0Ar-CH
~36.0-CH₂-CO-
~29.0Ar-CH₂-
~26.0Ar-CH₂-CH₃
~15.0-CH₃

Note: The spectroscopic data presented are estimations based on known values for structurally similar compounds.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis of this compound.

Protocol 1: Synthesis of 3-(3-Ethylphenyl)propanoic Acid

Principle:

This protocol describes the preparation of the carboxylic acid precursor via catalytic hydrogenation of 3-(3-ethylphenyl)acrylic acid (3-ethylcinnamic acid). The double bond of the acrylic acid is selectively reduced without affecting the aromatic ring.

Materials:

  • 3-(3-Ethylphenyl)acrylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve 3-(3-ethylphenyl)acrylic acid (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

  • Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the system with hydrogen gas (typically 1-3 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-(3-ethylphenyl)propanoic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound

Principle:

This protocol details the intramolecular Friedel-Crafts acylation of 3-(3-ethylphenyl)propanoic acid using polyphosphoric acid (PPA) as the catalyst and dehydrating agent. The reaction proceeds via an acylium ion intermediate that attacks the aromatic ring to form the five-membered indanone ring.

Materials:

  • 3-(3-Ethylphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Mechanical stirrer or magnetic stirrer with a robust stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • In a round-bottom flask equipped with a stirrer, place 3-(3-ethylphenyl)propanoic acid (1 equivalent).

  • Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with vigorous stirring to 80-100°C. The viscosity of the PPA will decrease upon heating, allowing for better mixing.

  • Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental Workflow cluster_step1 Step 1: Synthesis of 3-(3-Ethylphenyl)propanoic Acid cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification A Dissolve 3-(3-ethylphenyl)acrylic acid in Ethanol B Add Pd/C catalyst A->B C Hydrogenation B->C D Filter to remove catalyst C->D E Evaporate solvent D->E F Crude 3-(3-Ethylphenyl)propanoic Acid E->F G Mix 3-(3-ethylphenyl)propanoic acid and PPA F->G H Heat and Stir (80-100°C) G->H I Quench with ice H->I J Extraction with organic solvent I->J K Wash organic layer J->K L Dry and Concentrate K->L M Crude this compound L->M N Vacuum Distillation or Column Chromatography M->N O Pure this compound N->O

Application Note: Friedel-Crafts Acylation for Indanone Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Notably, it is a key component in drugs developed for the treatment of neurodegenerative disorders, such as Donepezil for Alzheimer's disease.[1][2][3] The synthesis of indanones is therefore of significant interest to researchers and professionals in drug development. One of the most powerful and widely used methods for constructing the indanone core is the intramolecular Friedel-Crafts acylation.[4][5] This application note provides a detailed overview of this reaction, including various catalytic systems, experimental protocols, and a summary of reaction conditions and yields.

The intramolecular Friedel-Crafts acylation involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acyl chloride, in the presence of a Lewis or Brønsted acid catalyst.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated and subsequently attacks the aromatic ring to form the five-membered ketone ring of the indanone.[8][9]

Key Advantages of Friedel-Crafts Acylation for Indanone Synthesis:

  • High Efficiency: The reaction is often high-yielding and provides a direct route to the indanone core.

  • Versatility: A wide range of starting materials and catalysts can be employed, allowing for the synthesis of diverse indanone derivatives.

  • Scalability: The procedure can be adapted for both small-scale laboratory synthesis and larger-scale industrial production.[4]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the resulting indanone. The following table summarizes various catalytic systems and their performance in the synthesis of 1-indanone and its derivatives.

Starting MaterialCatalystSolventTemperature (°C)TimeYield (%)Reference
3-Phenylpropionyl chlorideAlCl₃DichloromethaneReflux-High[4]
3-Phenylpropionyl chloride[ReBr(CO)₅]1,2-DichloroethaneReflux-29[10]
3',4'-Dimethoxy-3-phenylpropionyl chloride[ReBr(CO)₅]1,2-DichloroethaneReflux-80[10]
3-Arylpropanoic acidsNbCl₅-Room Temp-Good[11]
3-Arylpropanoic acidsTb(OTf)₃o-Chlorobenzene250-Moderate to Good[12]
3-(4-Methoxyphenyl)propionic acidTfOH (3 equiv.)CH₂Cl₂80 (MW)60 min100 (conversion)[6]
3-PhenylpropanamidesCF₃SO₃HCHCl₃ or CH₂Cl₂25-504 hr55-96[13]
Benzoic acids & EthyleneAlCl₃----[12]
Benzyl Meldrum's Acid DerivativesTMSOTfNitromethaneReflux->20:1 regioselectivity[5]
m-Methyl benzoyl chloride & PropyleneAlCl₃1,2-Dichloroethane0 then 806 hr then 4 hr80[14]

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes the synthesis of 1-indanone from 3-phenylpropionyl chloride using the traditional Lewis acid catalyst, aluminum chloride.[4]

Materials:

  • 3-Phenylpropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-phenylpropionyl chloride in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 3-phenylpropionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1-indanone.

Protocol 2: Microwave-Assisted Greener Synthesis using Triflic Acid

This protocol outlines a more environmentally benign, microwave-assisted synthesis of 1-indanone from 3-(4-methoxyphenyl)propionic acid using triflic acid.[6]

Materials:

  • 3-(4-Methoxyphenyl)propionic acid

  • Trifluoromethanesulfonic acid (TfOH, Triflic acid)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Microwave reactor

  • Saturated sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, dissolve 3-(4-methoxyphenyl)propionic acid in anhydrous dichloromethane.

  • Add triflic acid (3 equivalents) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80 °C for 60 minutes.

  • After cooling, carefully open the vessel and pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by column chromatography if necessary.

Reaction Mechanism and Workflow

The general mechanism of the intramolecular Friedel-Crafts acylation for indanone synthesis involves the formation of a key acylium ion intermediate which then undergoes electrophilic aromatic substitution.

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A 3-Arylpropanoic Acid or Acyl Chloride C Formation of Acylium Ion Intermediate A->C B Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., TfOH) B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Deprotonation & Aromatization D->E F Crude Indanone Product E->F G Purification (Distillation/Chromatography) F->G H Pure Indanone G->H

Caption: Workflow of Indanone Synthesis via Friedel-Crafts Acylation.

Application in Drug Discovery

Indanone derivatives are valuable in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][4] Their rigid bicyclic structure makes them excellent scaffolds for designing molecules that can fit into specific binding pockets of biological targets. For instance, in the context of neurodegenerative diseases, indanone-based compounds have been designed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[3]

The synthetic routes described in this note provide medicinal chemists with robust methods to generate libraries of substituted indanones for structure-activity relationship (SAR) studies, ultimately leading to the discovery of new therapeutic agents.

Indanone_Drug_Discovery cluster_synthesis Synthesis cluster_derivatization Derivatization & Screening cluster_development Lead Development Indanone_Core Indanone Core Scaffold Library Library of Indanone Derivatives Indanone_Core->Library Functionalization FC_Acylation Friedel-Crafts Acylation FC_Acylation->Indanone_Core Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of Indanone Synthesis in the Drug Discovery Pipeline.

References

Application Notes and Protocols: 4-Ethyl-2,3-dihydro-1H-inden-1-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Ethyl-2,3-dihydro-1H-inden-1-one, a valuable synthetic intermediate in organic chemistry and drug discovery. This document details its synthesis, key chemical properties, and potential applications, supported by detailed experimental protocols and data.

Introduction

This compound, also known as 4-ethyl-1-indanone, is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs. As a synthetic intermediate, 4-ethyl-1-indanone offers a versatile platform for the construction of more complex molecules, including potential therapeutic agents and functional materials. Its chemical reactivity is centered around the ketone functionality and the aromatic ring, allowing for a wide range of chemical transformations.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the intramolecular Friedel-Crafts cyclization of a suitable precursor, 3-(3-ethylphenyl)propanoic acid. This precursor can be synthesized from commercially available starting materials.

Synthesis of the Precursor: 3-(3-ethylphenyl)propanoic acid

A plausible and efficient route to 3-(3-ethylphenyl)propanoic acid involves a Knoevenagel condensation of 3-ethylbenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

Experimental Protocol: Synthesis of 3-(3-ethylphenyl)propanoic acid

Step 1: Knoevenagel Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (to neutralize the pyridine).

  • The precipitated solid, (E)-3-(3-ethylphenyl)acrylic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction to 3-(3-ethylphenyl)propanoic acid

  • In a hydrogenation vessel, dissolve the (E)-3-(3-ethylphenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-2 mol%).

  • Place the vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases (usually 4-12 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3-(3-ethylphenyl)propanoic acid as a crude product, which can be purified by recrystallization if necessary.

Intramolecular Friedel-Crafts Cyclization

The final step is the cyclization of 3-(3-ethylphenyl)propanoic acid to form the indanone ring system. This is typically achieved using a strong acid catalyst.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask equipped with a mechanical stirrer and a drying tube, place polyphosphoric acid (PPA) (10-20 times the weight of the starting material).

  • Heat the PPA to 80-90 °C to reduce its viscosity and ensure efficient stirring.

  • Slowly add 3-(3-ethylphenyl)propanoic acid (1.0 eq) to the hot PPA with vigorous stirring.

  • Continue heating and stirring the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative)

StepProductStarting MaterialReagentsConditionsYieldPurity
1(E)-3-(3-ethylphenyl)acrylic acid3-Ethylbenzaldehyde, Malonic acidPyridine, PiperidineReflux, 4-6 h~85%>95% (by NMR)
23-(3-ethylphenyl)propanoic acid(E)-3-(3-ethylphenyl)acrylic acidH₂, 10% Pd/CRT, 1-3 atm H₂>95%>98% (by NMR)
3This compound3-(3-ethylphenyl)propanoic acidPolyphosphoric Acid90-100 °C, 1-2 h~70-80%>97% (by GC-MS)

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.5-7.2 (m, 3H, Ar-H), 3.0-2.9 (t, 2H, -CH₂-CO-), 2.8-2.7 (q, 2H, Ar-CH₂-CH₃), 2.7-2.6 (t, 2H, -CH₂-CH₂-CO-), 1.3-1.2 (t, 3H, Ar-CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~207 (C=O), ~155 (Ar-C), ~144 (Ar-C), ~134 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~36 (-CH₂-CO-), ~29 (Ar-CH₂-), ~26 (-CH₂-CH₂-CO-), ~15 (-CH₃)
IR (KBr, cm⁻¹)~2960 (C-H stretch, alkyl), ~1700 (C=O stretch, ketone), ~1600, ~1470 (C=C stretch, aromatic)
Mass Spec. (EI)m/z 160 (M⁺), 131 (M⁺ - C₂H₅), 115

Applications as a Synthetic Intermediate

This compound is a versatile building block for the synthesis of a variety of more complex molecules. The ketone functionality can undergo a range of reactions, including reductions, aldol condensations, and Grignard reactions. The aromatic ring can be further functionalized through electrophilic aromatic substitution.

Potential Synthetic Transformations:

  • Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol, 4-ethyl-2,3-dihydro-1H-inden-1-ol, using reducing agents like sodium borohydride. This alcohol can then be used in further synthetic steps, such as esterification or etherification.

  • Aldol Condensation: Reaction with aldehydes or ketones in the presence of a base can lead to the formation of α,β-unsaturated ketones, which are valuable intermediates for Michael additions.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone will generate tertiary alcohols, allowing for the introduction of new carbon-carbon bonds.

  • Wittig Reaction: Conversion of the ketone to an alkene can be achieved through the Wittig reaction, providing a route to various substituted indene derivatives.

  • Functionalization of the Aromatic Ring: The existing ethyl group directs further electrophilic substitution primarily to the ortho and para positions of the aromatic ring, allowing for the introduction of nitro, halogen, or other functional groups.

The following diagram illustrates the potential synthetic utility of this compound.

Synthetic Utility main 4-Ethyl-1-indanone alcohol 4-Ethyl-1-indanol main->alcohol Reduction (e.g., NaBH4) alkene Substituted Indene main->alkene Wittig Reaction aldol α,β-Unsaturated Ketone main->aldol Aldol Condensation tert_alcohol Tertiary Alcohol main->tert_alcohol Grignard/Organolithium Addition aromatic_sub Further Aromatic Substitution main->aromatic_sub Electrophilic Aromatic Substitution

Caption: Potential synthetic transformations of 4-Ethyl-1-indanone.

Workflow Diagrams

Synthesis Workflow

The overall synthetic workflow for this compound is depicted below.

Synthesis Workflow start 3-Ethylbenzaldehyde + Malonic Acid step1 Knoevenagel Condensation start->step1 intermediate1 (E)-3-(3-ethylphenyl)acrylic acid step1->intermediate1 step2 Catalytic Hydrogenation intermediate1->step2 intermediate2 3-(3-ethylphenyl)propanoic acid step2->intermediate2 step3 Intramolecular Friedel-Crafts Cyclization intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Development

As an intermediate, this compound can be utilized in a drug discovery pipeline.

Drug Development Logic start Commercially Available Starting Materials intermediate 4-Ethyl-1-indanone start->intermediate Synthesis derivatization Chemical Derivatization intermediate->derivatization library Library of Indanone Derivatives derivatization->library screening Biological Screening (e.g., in vitro assays) library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of 4-Ethyl-1-indanone in a drug discovery workflow.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The protocols provided herein offer a clear pathway to its synthesis from common starting materials. Its rich chemistry allows for the generation of diverse molecular scaffolds, making it a valuable tool for researchers in organic synthesis and medicinal chemistry. The potential for this intermediate to contribute to the discovery of new therapeutic agents is significant, and its application in the synthesis of novel compounds is a promising area for future research.

Application Notes and Protocols: Derivatization of 4-Ethyl-2,3-dihydro-1H-inden-1-one at the Carbonyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of the carbonyl group of 4-Ethyl-2,3-dihydro-1H-inden-1-one. The described methods are essential for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The protocols cover three common and versatile derivatization reactions: formation of hydrazones, oximes, and Schiff bases. Each protocol is accompanied by a summary of expected quantitative data and a visual workflow diagram to facilitate experimental planning and execution.

Introduction

This compound is a substituted indanone, a class of compounds recognized as important scaffolds in the development of various therapeutic agents.[1][2][3] The carbonyl group at the 1-position is a key functional handle for chemical modification, allowing for the introduction of diverse substituents and the modulation of physicochemical and pharmacological properties. Derivatization of this carbonyl group can lead to the synthesis of novel hydrazones, oximes, and Schiff bases, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]

These application notes provide standardized protocols for the derivatization of this compound, offering researchers a reliable starting point for the synthesis and exploration of new chemical entities.

Derivatization Reactions

Formation of Thiazolyl Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. The reaction of this compound with a substituted hydrazine, such as a thiazolyl hydrazine, leads to the formation of a stable hydrazone derivative. This reaction is typically carried out in an alcoholic solvent with an acid catalyst.

Experimental Protocol:

A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with a solution of the desired thiazolyl hydrazine derivative (1.1 mmol) in ethanol (5 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed for further purification.[4][5]

Quantitative Data Summary:

ParameterExpected Value
Reaction Time 4 - 6 hours
Temperature Reflux (approx. 78 °C)
Yield 80 - 95%
Appearance Crystalline solid
Melting Point Dependent on the substituent
¹H NMR Disappearance of the carbonyl carbon signal, appearance of a new C=N signal
IR (cm⁻¹) Absence of C=O stretch, presence of C=N stretch (~1620-1690 cm⁻¹)

Experimental Workflow:

hydrazone_formation start Start reagents Mix this compound, thiazolyl hydrazine, ethanol, and acetic acid start->reagents reflux Reflux for 4-6 hours reagents->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry purify Recrystallize (optional) dry->purify end End purify->end

Hydrazone Formation Workflow
Formation of Oxime Derivatives

Oximes are chemical compounds belonging to the imines, with the general formula R¹R²C=NOH. They are formed by the reaction of an aldehyde or a ketone with a hydroxylamine. The reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime.[6][7]

Experimental Protocol:

In a round-bottomed flask, this compound (1.0 mmol) is dissolved in pyridine (5 mL). To this solution, hydroxylamine hydrochloride (1.2 mmol) is added, and the mixture is stirred at 50 °C for 30-60 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the pyridine is removed under reduced pressure. The residue is taken up in ethyl acetate (30 mL) and washed with 1 M HCl (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude oxime. The product can be purified by column chromatography on silica gel or by recrystallization.[7][8]

Quantitative Data Summary:

ParameterExpected Value
Reaction Time 30 - 60 minutes
Temperature 50 °C
Yield 85 - 98%
Appearance White to off-white solid
Melting Point 147-150 °C (for unsubstituted 1-indanone oxime)[8]
¹H NMR Characteristic signals for the E and Z isomers may be observed
IR (cm⁻¹) Presence of a broad O-H stretch (~3100-3300 cm⁻¹) and a C=N stretch (~1650 cm⁻¹)

Experimental Workflow:

oxime_formation start Start reagents Dissolve this compound in pyridine and add hydroxylamine HCl start->reagents heat Stir at 50 °C for 30-60 min reagents->heat cool Cool to room temperature heat->cool evaporate Remove pyridine under reduced pressure cool->evaporate extract Dissolve in ethyl acetate and wash with HCl and brine evaporate->extract dry Dry over Na₂SO₄ extract->dry concentrate Evaporate solvent dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Oxime Formation Workflow
Formation of Schiff Base (Imine) Derivatives

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are formed by the condensation of a primary amine with an aldehyde or a ketone. The reaction is often acid-catalyzed and reversible.[9][10][11]

Experimental Protocol:

A mixture of this compound (1.0 mmol) and a primary amine (1.0 mmol) is dissolved in an appropriate solvent such as ethanol or methanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for 3-5 hours. The formation of the Schiff base can be monitored by TLC. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.[12][13]

Quantitative Data Summary:

ParameterExpected Value
Reaction Time 3 - 5 hours
Temperature Reflux (e.g., ~78 °C for ethanol)
Yield 75 - 90%
Appearance Typically a colored solid
Melting Point Varies widely with the amine used
¹H NMR Disappearance of the amine N-H protons, characteristic shifts for the imine proton if applicable
IR (cm⁻¹) Strong C=N stretching band around 1640-1650 cm⁻¹

Experimental Workflow:

schiff_base_formation start Start reagents Combine this compound, primary amine, solvent, and acetic acid start->reagents reflux Reflux for 3-5 hours reagents->reflux cool Cool the reaction mixture reflux->cool evaporate Remove solvent under reduced pressure cool->evaporate purify Recrystallize from a suitable solvent evaporate->purify end End purify->end

Schiff Base Formation Workflow

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the desired derivative.

  • Infrared (IR) Spectroscopy: To identify the key functional groups and confirm the conversion of the carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Safety Precautions

Standard laboratory safety procedures should be followed when performing these experiments. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The specific hazards of all chemicals used should be reviewed from their respective Safety Data Sheets (SDS) before commencing any work.

References

Application Notes and Protocols for High-Throughput Screening of 4-Ethyl-2,3-dihydro-1H-inden-1-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of analogs of the chemical scaffold "4-Ethyl-2,3-dihydro-1H-inden-1-one." While specific HTS assays for this exact compound are not widely published, the broader class of 1-indanone derivatives has shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] The following protocols are designed as representative HTS campaigns targeting key pathways associated with these activities.

Application Note 1: Cell-Based High-Throughput Screening for Anti-inflammatory Activity

Objective: To identify analogs of this compound that inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Background: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical mediator of the inflammatory response. Dysregulation of this pathway is implicated in numerous inflammatory diseases. This assay utilizes a reporter gene system to quantify the inhibition of NF-κB activation in a cell-based model.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Seed HEK293T cells with NF-κB luciferase reporter prep2 Incubate for 24 hours prep1->prep2 screen1 Dispense compound library (analogs) and controls into 384-well plates prep2->screen1 screen2 Incubate for 1 hour screen1->screen2 screen3 Stimulate cells with TNF-α screen2->screen3 screen4 Incubate for 6 hours screen3->screen4 detect1 Add luciferase substrate screen4->detect1 detect2 Measure luminescence detect1->detect2 analysis1 Calculate percent inhibition detect2->analysis1 analysis2 Identify hit compounds analysis1->analysis2 G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Analogs 4-Ethyl-2,3-dihydro-1H- inden-1-one Analogs Analogs->IKK Inhibits? NFkB_n NF-κB NFkB_n->Gene Induces G cluster_prep Assay Preparation cluster_screening Screening Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Prepare assay buffer, kinase, substrate, and ATP screen1 Dispense compounds and controls into 384-well plates prep1->screen1 screen2 Add kinase enzyme screen1->screen2 screen3 Initiate reaction with ATP and substrate mixture screen2->screen3 screen4 Incubate at room temperature screen3->screen4 detect1 Add TR-FRET detection reagents (Eu-antibody and acceptor) screen4->detect1 detect2 Incubate detect1->detect2 detect3 Read TR-FRET signal detect2->detect3 analysis1 Calculate TR-FRET ratio and percent inhibition detect3->analysis1 analysis2 Identify hit compounds analysis1->analysis2 G cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Substrate Substrate ATP ATP EuAb Eu-Antibody (Donor) PhosphoSubstrate->EuAb Binds Acceptor Acceptor PhosphoSubstrate->Acceptor Binds FRET High TR-FRET Signal EuAb->FRET Proximity Acceptor->FRET Proximity Kinase_i Kinase NoReaction No Phosphorylation Substrate_i Substrate ATP_i ATP Inhibitor Analog Inhibitor Inhibitor->Kinase_i Binds NoFRET Low TR-FRET Signal NoReaction->NoFRET G cluster_prep Assay Preparation cluster_screening Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Seed cancer and normal cell lines in separate 384-well plates prep2 Incubate for 24 hours prep1->prep2 screen1 Dispense compound library and controls to both cell plates prep2->screen1 screen2 Incubate for 48-72 hours screen1->screen2 detect1 Add ATP-based luminescence reagent (e.g., CellTiter-Glo®) screen2->detect1 detect2 Incubate and measure luminescence detect1->detect2 analysis1 Calculate percent viability detect2->analysis1 analysis2 Determine IC50 values and selectivity index analysis1->analysis2

References

Application Notes and Protocols for the Characterization of 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the characterization of 4-Ethyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of published experimental data for this specific molecule, this application note leverages data from structurally similar compounds, such as constitutional isomers and analogues lacking the ketone functional group, to provide representative protocols and expected analytical outcomes. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, expected data in tabular format, and workflow visualizations are provided to guide researchers in the analysis of this and related indanone derivatives.

Introduction

This compound is a substituted indanone, a class of compounds that are important intermediates in the synthesis of various medicinal compounds, including treatments for diseases like cancer and Alzheimer's.[1][2] Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of such compounds during the drug development process. This document outlines the primary analytical techniques for the comprehensive characterization of this compound.

An overview of the analytical workflow for the characterization of this compound is presented below.

Analytical_Workflow cluster_Synthesis Sample Preparation cluster_Characterization Structural Characterization & Purity Analysis cluster_Data_Analysis Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR HPLC HPLC (Purity & Quantification) Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Overall analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. One-dimensional ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provide detailed information about the carbon skeleton and the chemical environment of protons.

Expected NMR Data

The following tables summarize the expected chemical shifts for this compound, based on the analysis of its constitutional isomer, 2-ethyl-1-indanone.[3]

Table 1: Expected ¹H NMR Data

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.2 - 7.8m3H
-CH₂- (Indanone Ring, C3)3.0 - 3.2t2H
-CH₂- (Indanone Ring, C2)2.6 - 2.8t2H
-CH₂- (Ethyl Group)2.7 - 2.9q2H
-CH₃ (Ethyl Group)1.2 - 1.4t3H

Table 2: Expected ¹³C NMR Data

CarbonExpected Chemical Shift (ppm)DEPT-135
C=O (C1)> 200No peak
Aromatic Quaternary-C135 - 155No peak
Aromatic CH120 - 135Positive
-CH₂- (Indanone Ring, C3)~36Negative
-CH₂- (Indanone Ring, C2)~25Negative
-CH₂- (Ethyl Group)~28Negative
-CH₃ (Ethyl Group)~15Positive
NMR Experimental Protocol

This protocol is adapted from the analysis of 2-ethyl-1-indanone.[3]

Objective: To acquire ¹H, ¹³C, and DEPT spectra for structural confirmation.

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to dissolve the sample.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument on the CDCl₃ signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Acquire the spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm.

    • Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference to the CDCl₃ signal at 77.16 ppm.

  • DEPT-135 Acquisition:

    • Use a standard DEPT-135 pulse program.

    • Acquire the spectrum to differentiate between CH, CH₂, and CH₃ signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the analyte, which aids in confirming its identity.

Expected Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₁₂O.

Table 3: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Weight160.21 g/mol
Exact Mass160.0888 Da
Expected [M]⁺ Peak (m/z)160
Key Fragment Peaks (m/z)Expected fragments may include loss of the ethyl group ([M-29]⁺) at m/z 131, and other fragments characteristic of indanone structures.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Data

Table 4: Expected Key IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Ketone)~1710Strong, sharp absorption
Aromatic C=C1600 - 1450Medium to weak absorptions
Aromatic C-H3100 - 3000Weak to medium absorptions
Aliphatic C-H3000 - 2850Medium to strong absorptions
FT-IR Spectroscopy Protocol

Objective: To identify the key functional groups.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a compound and can also be used for quantification. A stability-indicating method can separate the main compound from its degradation products and synthesis-related impurities.

HPLC_Workflow cluster_Preparation Preparation cluster_Analysis HPLC Analysis cluster_Data_Processing Data Processing Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) Injection Inject Sample onto HPLC System Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (Acetonitrile/Water) Separation Separation on C18 Column Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Purity_Report Purity Report Calculation->Purity_Report

Caption: Workflow for purity analysis of this compound by HPLC.

HPLC Method Parameters

The following is a proposed reverse-phase HPLC method for the purity determination of this compound.

Table 5: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 245 nm
Run Time 10 minutes
HPLC Protocol for Purity Determination

Objective: To determine the purity of the sample by assessing the percentage area of the main peak.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 700 mL of acetonitrile and 300 mL of water.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters listed in Table 5.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The combination of NMR, MS, IR, and HPLC provides a comprehensive characterization of this compound. While this document provides protocols and expected data based on closely related structures, these methods should be validated for the specific compound of interest. These application notes serve as a robust starting point for researchers and scientists involved in the synthesis and development of indanone-based compounds.

References

Application Notes and Protocols for the Purification of 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Ethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic applications. The following methods have been adapted from established procedures for analogous aromatic ketones and indanone derivatives to provide robust and reliable purification strategies.

Introduction

This compound is a substituted indanone with applications in organic synthesis and as a building block for more complex molecules. Achieving high purity of this compound is critical for subsequent reactions and for ensuring the quality of final products in drug development and other research areas. This document outlines two primary purification techniques: recrystallization and column chromatography.

Purification Techniques

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. For a nonpolar aromatic ketone like this compound, a nonpolar solvent or a mixture of a moderately polar and a nonpolar solvent is generally effective.

Table 1: Comparison of Recrystallization Solvent Systems

Solvent SystemTypical Ratio (v/v)Expected RecoveryPurityNotes
Hexane / Ethyl Acetate9:1 to 7:3Good to Excellent>98%A common and effective system for compounds with moderate polarity. The optimal ratio should be determined experimentally.
PentaneN/AGood>97%Suitable for highly nonpolar compounds. May require cooling to induce crystallization.[1]
EthanolN/AModerate to Good>95%A more polar option, useful if polar impurities are present.
Toluene / Hexane1:5 to 1:10Good>98%Effective for aromatic compounds, where toluene provides good solubility at elevated temperatures.

Experimental Protocol: Recrystallization using Hexane/Ethyl Acetate

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: Slowly add hexane to the hot solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product B Add Minimal Hot Ethyl Acetate A->B C Hot Filtration (Optional) B->C D Add Hexane to Induce Crystallization C->D E Slow Cooling & Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Hexane F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Fig. 1: Recrystallization Workflow
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel is an effective stationary phase.

Table 2: Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient
Initial Eluent Ratio 98:2 (Hexane:Ethyl Acetate)
Final Eluent Ratio 90:10 (Hexane:Ethyl Acetate)
Loading Technique Wet or Dry Loading
Monitoring Thin Layer Chromatography (TLC)

Experimental Protocol: Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully apply it to the top of the silica gel.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10) to elute the compound of interest.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Hexane/ Ethyl Acetate Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Product H->I

Fig. 2: Column Chromatography Workflow

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 3: Analytical Techniques for Purity Assessment

TechniqueExpected Outcome
Melting Point A sharp melting range indicates high purity.
Thin Layer Chromatography (TLC) A single spot should be observed.
High-Performance Liquid Chromatography (HPLC) A single peak with >98% purity is desirable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and absence of impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

Disclaimer: The protocols provided are based on general chemical principles and procedures for similar compounds. Researchers should exercise their own judgment and may need to optimize these methods for their specific needs and scale of operation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of a 3-(3-ethylphenyl)propanoic acid derivative. This typically involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst. Polyphosphoric acid (PPA) can also be used to directly cyclize the carboxylic acid.

Q2: What are the key starting materials for this synthesis?

A2: The primary precursor is 3-(3-ethylphenyl)propanoic acid. This can be synthesized from 3-ethylbenzaldehyde or other suitable starting materials through various organic transformations.

Q3: What is the major challenge in the synthesis of this compound?

A3: The primary challenge is controlling the regioselectivity during the intramolecular Friedel-Crafts cyclization. The electron-donating ethyl group at the meta position of the phenyl ring can direct the acylation to either the ortho or para position relative to the ethyl group, leading to the formation of two possible isomers: this compound and 6-Ethyl-2,3-dihydro-1H-inden-1-one.

Q4: How can I favor the formation of the desired 4-ethyl isomer?

A4: The choice of cyclizing agent and reaction conditions can influence the regioselectivity. While both Lewis acids (like AlCl₃) and protic acids (like PPA) can be used, the specific conditions for maximizing the yield of the 4-ethyl isomer need careful optimization. Steric hindrance at the position ortho to the ethyl group can sometimes favor cyclization at the less hindered para position, but this is not always guaranteed.

Q5: What are the typical purification methods for the final product?

A5: Purification is commonly achieved through flash column chromatography on silica gel. Recrystallization can also be an effective method for obtaining a highly pure product, provided a suitable solvent system is identified.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Deactivated Lewis acid catalyst (e.g., due to moisture). 3. Insufficient reaction temperature or time for cyclization. 4. Deactivated aromatic ring due to impurities.1. Ensure the thionyl chloride or oxalyl chloride is fresh and used in excess. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). 2. Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. 4. Purify the starting 3-(3-ethylphenyl)propanoic acid before proceeding.
Formation of a Mixture of Isomers (4-ethyl and 6-ethyl) 1. The directing effect of the meta-ethyl group allows for the formation of both ortho and para cyclized products. 2. The choice of catalyst and solvent may not be optimal for regioselectivity.1. This is an inherent challenge. Separation of the isomers will likely be necessary via careful column chromatography. 2. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) or protic acids (e.g., PPA, Eaton's reagent) and solvents of varying polarity. Sometimes, bulkier Lewis acids can favor one isomer due to steric effects.
Presence of Polymeric/Tarry Byproducts 1. Reaction temperature is too high, leading to intermolecular reactions and decomposition. 2. The concentration of the acyl chloride is too high.1. Perform the cyclization at the lowest effective temperature. Add the acyl chloride solution slowly to a cooled suspension of the Lewis acid. 2. Use a higher dilution of the reaction mixture.
Difficulty in Purifying the Product 1. The isomers have very similar polarities, making chromatographic separation challenging. 2. The product is an oil, making recrystallization difficult.1. Use a long chromatography column with a shallow solvent gradient to improve separation. Consider using a different solvent system. 2. If the product is an oil, try to form a solid derivative (e.g., an oxime or semicarbazone) for purification by recrystallization, followed by hydrolysis back to the ketone.[1]

Experimental Protocols

Synthesis of 3-(3-ethylphenyl)propanoic acid

A detailed protocol for the synthesis of the starting material is crucial for the overall success of the synthesis. One common method involves the reduction of 3-ethylcinnamic acid.

Parameter Value
Reactants 3-ethylcinnamic acid, Hydrogen gas (H₂)
Catalyst Palladium on Carbon (10% Pd/C)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Pressure Atmospheric pressure or slightly elevated
Reaction Time 12-24 hours
Work-up Filtration of the catalyst, followed by removal of the solvent under reduced pressure.
Synthesis of this compound

This procedure outlines the two-step conversion of 3-(3-ethylphenyl)propanoic acid to the final product.

Step 1: Formation of 3-(3-ethylphenyl)propionyl chloride

Parameter Value
Reactants 3-(3-ethylphenyl)propanoic acid, Thionyl chloride (SOCl₂)
Solvent Dichloromethane (DCM) or neat
Temperature Reflux (approx. 40°C for DCM, or higher if neat)
Reaction Time 2-4 hours
Work-up Removal of excess thionyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

Parameter Value
Reactant 3-(3-ethylphenyl)propionyl chloride
Catalyst Aluminum chloride (AlCl₃)
Solvent Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂)
Temperature 0°C to room temperature
Reaction Time 1-3 hours
Work-up The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

Visualizations

Experimental Workflow

experimental_workflow start 3-(3-ethylphenyl)propanoic acid acyl_chloride 3-(3-ethylphenyl)propionyl chloride start->acyl_chloride + SOCl₂ cyclization Intramolecular Friedel-Crafts Cyclization acyl_chloride->cyclization + AlCl₃ in DCM crude_product Crude Product (Mixture of Isomers) cyclization->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_acyl_chloride Verify Acyl Chloride Formation (e.g., via IR) start->check_acyl_chloride Is starting material consumed? isomer_issue Mixture of Isomers (4-ethyl and 6-ethyl) start->isomer_issue Product formed, but impure check_catalyst Ensure Anhydrous Conditions and Active Catalyst check_acyl_chloride->check_catalyst Yes optimize_conditions Optimize Reaction Time and Temperature check_catalyst->optimize_conditions Yes separation Optimize Chromatographic Separation isomer_issue->separation Primary approach catalyst_screening Screen Different Lewis/Protic Acids isomer_issue->catalyst_screening For future optimization

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting low yields in indanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indanone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of indanones, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Friedel-Crafts acylation is resulting in a low yield of the desired 1-indanone. What are the common causes?

Low yields in intramolecular Friedel-Crafts acylation for 1-indanone synthesis can stem from several factors:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution, making the cyclization difficult.[1][2]

  • Suboptimal Acid Catalyst: The choice and amount of the Brønsted or Lewis acid catalyst are critical. Insufficient catalyst may lead to incomplete reaction, while an excessive amount can promote side reactions. Common catalysts like polyphosphoric acid (PPA) and triflic acid (TfOH) need to be used under optimized conditions.[3][4]

  • Poor Quality Starting Materials: Impurities in the starting 3-arylpropionic acid or its corresponding acid chloride can interfere with the reaction. For instance, a discolored or sticky 1-indanone starting material has been observed to result in lower yields in subsequent reactions.[5]

  • Side Reactions: Intermolecular acylation can compete with the desired intramolecular cyclization, especially at high concentrations, leading to polymeric byproducts.[4]

  • Product Instability: The 1-indanone product itself might be unstable under the harsh acidic conditions and high temperatures often employed, leading to degradation.

Q2: I am observing the formation of regioisomers in my PPA-catalyzed indanone synthesis. How can I improve the regioselectivity?

The regioselectivity of PPA-mediated indanone synthesis can be significantly influenced by the grade of the PPA used, specifically its phosphorus pentoxide (P₂O₅) content.[3][6]

  • High P₂O₅ Content PPA (e.g., 83%): This grade tends to favor the formation of the indanone isomer where the electron-donating group on the aromatic ring is ortho or para to the newly formed carbonyl group. This is proposed to proceed through an acylium ion intermediate.[3]

  • Low P₂O₅ Content PPA (e.g., 76%): This grade typically promotes the formation of the isomer with the electron-donating group meta to the carbonyl. The proposed mechanism involves the addition of the arene to the unsaturated carboxylic acid.[3]

Therefore, by selecting the appropriate grade of PPA, you can steer the reaction towards the desired regioisomer.

Q3: My Nazarov cyclization to form an indanone is giving a poor yield. What are the key parameters to optimize?

The Nazarov cyclization, a key method for synthesizing cyclopentenones including certain indanones, is sensitive to several factors:[7][8][9]

  • Catalyst Choice: Both Brønsted and Lewis acids can be used to promote the reaction. The choice of acid can significantly impact the yield and selectivity.

  • Solvent: The reaction medium plays a crucial role. Deep eutectic solvents (DESs) have been shown to be effective and sustainable media for Nazarov cyclizations, in some cases leading to quantitative conversions.[7][8]

  • Temperature and Reaction Time: Optimization of both temperature and reaction time is essential to maximize the conversion to the desired product while minimizing the formation of byproducts.[7][8]

  • Substrate Concentration: The concentration of the divinyl ketone substrate can influence the reaction rate and the extent of side reactions.[7][8]

A Design of Experiments (DoE) approach can be beneficial for systematically optimizing these parameters to achieve higher yields.[7][8]

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation of 3-Arylpropionic Acids

Problem: You are experiencing a low yield of your target 1-indanone from the intramolecular cyclization of a 3-arylpropionic acid.

Troubleshooting Workflow:

start Low Yield in Friedel-Crafts Acylation check_sm 1. Verify Starting Material Purity start->check_sm check_acid 2. Evaluate Acid Catalyst and Conditions check_sm->check_acid If pure check_temp 3. Optimize Reaction Temperature check_acid->check_temp If appropriate check_conc 4. Adjust Substrate Concentration check_temp->check_conc If optimized consider_alternative 5. Consider Alternative Acylating Agent check_conc->consider_alternative If still low solution Improved Yield consider_alternative->solution

Troubleshooting Steps for Friedel-Crafts Acylation

  • Verify Starting Material Purity:

    • Question: Is your 3-arylpropionic acid pure?

    • Action: Analyze the starting material by NMR and melting point. Impurities can inhibit the catalyst or lead to side products. Recrystallize or purify as necessary.

  • Evaluate Acid Catalyst and Conditions:

    • Question: Are you using the optimal acid catalyst and stoichiometry?

    • Action: Traditional methods often require stoichiometric amounts of strong acids, which can be problematic.[10] Consider using superacids like triflic acid, which can improve yields and reaction times, although optimization of the equivalence is necessary to avoid byproducts.[4][11] For PPA-mediated reactions, test different P₂O₅ contents to see if that improves the yield of the desired isomer.[3]

  • Optimize Reaction Temperature:

    • Question: Is the reaction temperature appropriate?

    • Action: While some protocols require high temperatures (up to 250 °C), this can also lead to degradation.[12] Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability. Microwave-assisted synthesis can sometimes offer better control and improved yields at lower reaction times.[4][11]

  • Adjust Substrate Concentration:

    • Question: Could intermolecular reactions be a problem?

    • Action: High concentrations can favor intermolecular side reactions. Try running the reaction under more dilute conditions to favor the intramolecular cyclization.

  • Consider Alternative Acylating Agent:

    • Question: Is the carboxylic acid the best starting material?

    • Action: Converting the 3-arylpropionic acid to the corresponding acid chloride can sometimes lead to a more facile cyclization, although this adds an extra synthetic step.[4] Alternatively, using Meldrum's acid derivatives as acylating agents has been shown to be an efficient method that avoids some of the issues associated with traditional Friedel-Crafts reactions.[10]

Guide 2: Poor Conversion in Nazarov Cyclization

Problem: Your Nazarov cyclization of a divinyl ketone is not proceeding to completion, resulting in a low yield of the indanone product.

Troubleshooting Workflow:

start Low Conversion in Nazarov Cyclization check_catalyst 1. Re-evaluate Catalyst System start->check_catalyst check_solvent 2. Optimize Reaction Medium check_catalyst->check_solvent If appropriate check_conditions 3. Systematically Vary Time and Temperature check_solvent->check_conditions If optimized solution Improved Conversion and Yield check_conditions->solution

Troubleshooting Steps for Nazarov Cyclization

  • Re-evaluate Catalyst System:

    • Question: Is your chosen acid catalyst effective for your specific substrate?

    • Action: The efficiency of the Nazarov cyclization is highly dependent on the catalyst. Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃) or Brønsted acids.[9] The combination of a catalyst and a specific solvent system can be crucial.

  • Optimize Reaction Medium:

    • Question: Is the solvent optimal for the reaction?

    • Action: Consider using non-conventional media like deep eutectic solvents (DESs), such as triphenylmethylphosphonium bromide/ethylene glycol or triphenylmethylphosphonium bromide/acetic acid. These have been shown to significantly improve conversion rates, in some cases achieving quantitative conversion at room temperature.[7][8]

  • Systematically Vary Time and Temperature:

    • Question: Have you found the optimal reaction time and temperature?

    • Action: Perform a time-course study at different temperatures to determine the point of maximum product formation before significant decomposition or side-product formation occurs. For example, in a DES, quantitative conversions have been achieved at 25 °C, while other systems may require heating to 60 °C for several hours.[7][8]

Quantitative Data Summary

Table 1: Comparison of Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propionic acid

CatalystEquivalentsSolventTemperature (°C)Time (min)Yield (%)Reference
TfOH3CH₂Cl₂80 (MW)60100[4][11]
TfOH1CH₂Cl₂80 (MW)60Low (byproducts)[4][11]
TfOH10CH₂Cl₂40 (US)120100[4][11]
Tb(OTf)₃Catalytico-chlorobenzene250-Moderate to Good[12]

Table 2: Effect of PPA Grade on Regioselectivity of Indanone Synthesis

SubstratePPA (P₂O₅ content)Major RegioisomerReference
1-methoxy-4-methylbenzene + methacrylic acidHigh (83%)5-methoxy-7-methyl-1-indanone[3]
1-methoxy-4-methylbenzene + methacrylic acidLow (76%)6-methoxy-4-methyl-1-indanone[3]

Key Experimental Protocols

Protocol 1: Catalytic Intramolecular Friedel-Crafts Reaction of a Benzyl Meldrum's Acid Derivative

This protocol describes the preparation of 5,6-dimethoxy-2-methyl-1-indanone as an example of an efficient alternative to traditional Friedel-Crafts acylation.[10]

  • Precursor Synthesis: The corresponding benzyl Meldrum's acid derivative is synthesized. These precursors are readily functionalized under mild conditions.[10]

  • Cyclization: The benzyl Meldrum's acid derivative is subjected to cyclization conditions. The use of nitromethane as a solvent can provide optimal selectivity, yielding the desired product over its regioisomer.[10]

  • Catalyst: A suitable Lewis or Brønsted acid is used in catalytic amounts.

  • Work-up and Purification: A key advantage of this method is the generation of volatile and inert side products (acetone and CO₂), which simplifies product isolation.[10] The product can often be purified by simple recrystallization.

Protocol 2: Nazarov Cyclization in a Deep Eutectic Solvent

This protocol outlines the general steps for optimizing a Nazarov cyclization using a Design of Experiments approach with a deep eutectic solvent (DES).[7][8]

  • DES Preparation: Prepare the DES, for example, by mixing triphenylmethylphosphonium bromide and acetic acid.

  • Reaction Setup: Dissolve the divinyl ketone substrate (e.g., 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one) in the DES.

  • Optimization: Systematically vary the temperature, reaction time, and substrate concentration according to a factorial design to identify the optimal conditions for maximizing the yield of the desired cyclopentenone product.

  • Analysis: Monitor the reaction progress and product distribution by techniques such as NMR or GC-MS.

  • Work-up: After the reaction is complete, extract the product from the DES. The DES may be recyclable.

References

Technical Support Center: 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Ethyl-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, assuming a common synthetic route such as the intramolecular Friedel-Crafts cyclization of 3-(4-ethylphenyl)propanoic acid.

Issue 1: Low or No Product Yield After Synthesis

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Confirm the quality and activity of the Friedel-Crafts catalyst (e.g., polyphosphoric acid, aluminum chloride).
Sub-optimal Reaction Temperature - For polyphosphoric acid (PPA) catalyzed cyclization, ensure the temperature is maintained, typically between 80-100 °C. - For aluminum chloride catalyzed reactions, control the temperature carefully to avoid side reactions.
Poor Quality Starting Materials - Ensure the starting material, 3-(4-ethylphenyl)propanoic acid, is pure and dry. - Use freshly opened or properly stored acid chloride if that is the reactant.
Deactivation of Catalyst - Ensure all glassware is thoroughly dried to prevent moisture from deactivating the Lewis acid catalyst. - Use an inert atmosphere (e.g., nitrogen or argon) if the catalyst is particularly sensitive to air and moisture.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Impurity Identification Method Recommended Purification Protocol
Unreacted Starting Material TLC, GC-MS, 1H NMRColumn chromatography or recrystallization.
Poly-acylated Byproducts GC-MS, 1H NMRColumn chromatography with a non-polar eluent system.
Positional Isomers GC-MS, 1H NMRCareful column chromatography with a slow gradient elution may separate isomers. Recrystallization may also be effective if one isomer is significantly less soluble.
Polymerization Products 1H NMR (broad signals)Removal of the catalyst and quenching the reaction promptly can minimize polymerization. Purification may require column chromatography.

Issue 3: Difficulty in Purifying the Product by Recrystallization

Problem Potential Cause Recommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the product. The product is too soluble in the chosen solvent.- Use a lower-boiling point solvent or a solvent mixture. - Try dissolving the crude product in a good solvent and then adding a poor solvent dropwise until turbidity persists, then heat to redissolve and cool slowly.
No Crystal Formation The solution is too dilute. The product is highly soluble in the chosen solvent at room temperature.- Concentrate the solution by slowly evaporating the solvent. - Try a different solvent or a mixture of solvents where the product has lower solubility at room temperature. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product.
Colored Impurities Persist Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Do not add charcoal to a boiling solution. - A preliminary purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts cyclization of a 3-arylpropanoic acid. For this compound, this would involve the cyclization of 3-(4-ethylphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA) or by converting the carboxylic acid to its acid chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).

Q2: What are the expected 1H NMR signals for pure this compound?

  • An ethyl group signal: a triplet for the methyl protons and a quartet for the methylene protons.

  • Two methylene group signals in the five-membered ring, likely appearing as triplets.

  • Aromatic proton signals in the aromatic region of the spectrum.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the main component and identify any structural isomers or other impurities.

Q4: What are some suitable solvent systems for column chromatography purification?

For indanone derivatives, which are moderately polar, a typical solvent system for silica gel column chromatography would be a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point would be a gradient elution with hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the polarity.

Table of Common Solvents for Chromatography

Solvent Polarity Index
Hexane 0.1
Toluene 2.4
Dichloromethane 3.1
Diethyl Ether 2.8
Ethyl Acetate 4.4

| Acetone | 5.1 |

Q5: What are some recommended recrystallization solvents for indanones?

The choice of solvent is crucial for successful recrystallization. For ketones like this compound, the following solvents or solvent pairs could be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table of Potential Recrystallization Solvents

Solvent/Solvent System Comments
Ethanol A common choice for moderately polar compounds.
Methanol Similar to ethanol, but may offer different solubility characteristics.
Isopropanol Another alcohol option that can be effective.
Hexane/Ethyl Acetate A good solvent pair for tuning polarity. Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy, then reheat and cool slowly.

| Toluene | Can be a good solvent for aromatic compounds. |

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elute the Column: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds from the column.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Purity Analysis (TLC, GC-MS) Crude->Analysis1 Decision1 Is Purity > 98%? Analysis1->Decision1 Pure Pure Product Decision1->Pure Yes ColumnChrom Column Chromatography Decision1->ColumnChrom No Analysis2 Analyze Fractions (TLC) ColumnChrom->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Recrystallize Recrystallization Combine->Recrystallize Analysis3 Purity Analysis (HPLC, GC-MS, NMR) Recrystallize->Analysis3 Decision2 Is Purity > 98%? Analysis3->Decision2 Decision2->Pure Yes Decision2->ColumnChrom No, repeat purification

Caption: A general workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReaction Check Reaction Monitoring (TLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete ActionIncomplete Extend Reaction Time / Increase Temperature Incomplete->ActionIncomplete CheckWorkup Review Workup Procedure Complete->CheckWorkup ProductLoss Product Lost During Extraction/Wash? CheckWorkup->ProductLoss OptimizeWorkup Optimize pH / Solvent Choice ProductLoss->OptimizeWorkup Yes CheckReagents Check Reagent Quality ProductLoss->CheckReagents No DegradedReagents Degraded Starting Material or Catalyst? CheckReagents->DegradedReagents UseFreshReagents Use Fresh/Purified Reagents DegradedReagents->UseFreshReagents Yes

Caption: A decision tree for troubleshooting low product yield.

Technical Support Center: Scale-up Synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up this compound?

A1: The most common and industrially viable route involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of ethylbenzene with a suitable 3-carbon acylating agent (e.g., 3-chloropropionyl chloride or acryloyl chloride) in the presence of a Lewis acid catalyst like Aluminum Chloride (AlCl₃).

  • Intramolecular Cyclization: The resulting intermediate, a substituted chloropropiophenone, undergoes an intramolecular Friedel-Crafts alkylation (cyclization) promoted by a strong acid to form the indanone ring structure.

Q2: Why is Aluminum Chloride (AlCl₃) used in stoichiometric excess in Friedel-Crafts acylation?

A2: Aluminum chloride is a Lewis acid that activates the acylating agent. However, it also forms a complex with the carbonyl group of the ketone product.[1][2] This complexation deactivates the catalyst. Therefore, slightly more than one equivalent of AlCl₃ is required per mole of the acylating agent to ensure the reaction proceeds to completion.[1]

Q3: Can I use other Lewis acids for the Friedel-Crafts reaction?

A3: Yes, other Lewis acids such as FeCl₃, ZnCl₂, or BF₃ can be used, but AlCl₃ is often the most effective for this type of acylation.[3] The choice of catalyst can influence reaction rate and selectivity, and may require optimization at the pilot scale before moving to full production.

Q4: What are the main safety concerns during scale-up?

A4: The primary concerns are:

  • Highly Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. Proper heat management through controlled addition rates and efficient reactor cooling is critical to prevent thermal runaways.

  • HCl Gas Evolution: The reaction releases hydrogen chloride (HCl) gas, which is corrosive and toxic.[4] The reactor must be equipped with a suitable off-gas scrubbing system.

  • Handling of AlCl₃: Aluminum chloride is highly hygroscopic and reacts violently with water. It must be handled in a dry, inert atmosphere.

Troubleshooting Guide

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Q: We are experiencing low yields (<60%) during the acylation of ethylbenzene with 3-chloropropionyl chloride. What are the potential causes and solutions?

A: Low yields in this step are common during scale-up. The primary causes and troubleshooting steps are outlined below.

  • Potential Cause 1: Inactive Catalyst

    • Troubleshooting: Ensure the AlCl₃ used is of high purity and has not been exposed to moisture. Use fresh, unopened containers for scale-up batches. Perform a small-scale test reaction with a known reactive substrate to verify catalyst activity.

  • Potential Cause 2: Insufficient Catalyst Loading

    • Troubleshooting: As the ketone product complexes with AlCl₃, a molar ratio of at least 1.1:1 (AlCl₃:acyl chloride) is recommended.[1] For scale-up, slight increases in catalyst loading may be necessary to compensate for any minor moisture ingress or impurities.

  • Potential Cause 3: Poor Temperature Control

    • Troubleshooting: The reaction is typically run at low temperatures (0-5 °C) to minimize side reactions.[4] Ensure your reactor's cooling system can handle the exotherm of the reaction at a larger scale. Monitor the internal temperature closely and adjust the addition rate of the acyl chloride to maintain the target temperature range.

Issue 2: Incomplete Intramolecular Cyclization

Q: During the acid-catalyzed cyclization step, we observe significant amounts of unreacted intermediate in our crude product. How can we drive the reaction to completion?

A: Incomplete cyclization is often a matter of reaction conditions or catalyst efficacy.

  • Potential Cause 1: Insufficient Acid Strength or Concentration

    • Troubleshooting: Polyphosphoric acid (PPA) or sulfuric acid are commonly used for this step. Ensure the acid is of sufficient concentration and purity. If using PPA, ensure it is properly heated to be mobile and provide adequate mixing. Consider increasing the reaction temperature or extending the reaction time, monitoring for potential side product formation (e.g., sulfonation with H₂SO₄).

  • Potential Cause 2: Insufficient Mixing

    • Troubleshooting: On a large scale, ensuring homogenous mixing in viscous media like PPA can be challenging. Verify that the reactor's agitation system is sufficient to keep the organic substrate well-dispersed in the acid phase. Baffling within the reactor can improve mixing efficiency.

Issue 3: Formation of Regioisomeric Impurities

Q: Our final product is contaminated with a significant amount of the 6-ethyl isomer. How can we improve the regioselectivity of the initial acylation?

A: Friedel-Crafts acylation on substituted benzenes can yield ortho, meta, and para isomers. The ethyl group is an ortho-, para-director.

  • Potential Cause 1: Reaction Temperature

    • Troubleshooting: Higher reaction temperatures can sometimes lead to a loss of selectivity. Maintaining a lower temperature during the acylation step can favor the formation of the para-substituted product (which leads to the desired 4-ethyl indanone) over the ortho-substituted one.

  • Potential Cause 2: Solvent Choice

    • Troubleshooting: The choice of solvent can influence isomer distribution. While often run neat or with excess ethylbenzene, using a non-polar solvent like carbon disulfide or a chlorinated solvent like dichloromethane can alter the steric environment around the electrophile, potentially improving para-selectivity. This must be optimized experimentally.

Data Presentation

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)
Reactants
Ethylbenzene5-10 equivalents3-5 equivalents
3-Chloropropionyl Chloride1.0 equivalent1.0 equivalent
AlCl₃1.1 - 1.2 equivalents1.1 - 1.15 equivalents
Conditions
SolventDichloromethane or excess EthylbenzeneExcess Ethylbenzene
Temperature0 - 5 °C0 - 10 °C
Addition Time30 - 60 minutes2 - 4 hours
Reaction Time2 - 4 hours4 - 6 hours
Outcome
Expected Yield75 - 85%70 - 80%

Table 2: Comparison of Cyclization Agents

Cyclization AgentTemperatureTypical Reaction TimeAdvantagesDisadvantages
Polyphosphoric Acid (PPA)80 - 100 °C1 - 3 hoursHigh yielding, clean reactionViscous, difficult to stir at scale
Conc. Sulfuric Acid50 - 70 °C2 - 4 hoursInexpensive, readily availableRisk of sulfonation byproducts
Eaton's Reagent (P₂O₅ in MeSO₃H)25 - 50 °C1 - 2 hoursHigh reactivity, lower temp.Expensive, moisture sensitive

Experimental Protocols

Protocol 1: Scale-up Synthesis of 3-Chloro-1-(4-ethylphenyl)propan-1-one (Friedel-Crafts Acylation)

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an off-gas scrubber system with ethylbenzene (4.0 equivalents).

  • Cooling: Begin agitation and cool the ethylbenzene to 0-5 °C.

  • Catalyst Addition: Under a nitrogen atmosphere, slowly and carefully add anhydrous Aluminum Chloride (AlCl₃, 1.1 equivalents) to the cooled ethylbenzene. The addition may be exothermic. Maintain the temperature below 10 °C.

  • Reagent Addition: Once the catalyst is fully dispersed, begin the slow, dropwise addition of 3-chloropropionyl chloride (1.0 equivalent) via an addition funnel or pump. Maintain the internal temperature between 0-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by transferring the mixture onto a mixture of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas; ensure adequate cooling and ventilation.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by vacuum distillation.

Visualizations

G start Start: Starting Materials (Ethylbenzene, 3-Chloropropionyl Chloride, AlCl3) step1 Step 1: Friedel-Crafts Acylation - Temp: 0-10°C - Catalyst: AlCl3 start->step1 quench Reaction Quench - Ice / HCl - CAUTION: Exothermic, Gas Evolution step1->quench workup1 Aqueous Work-up & Phase Separation quench->workup1 intermediate Intermediate: 3-Chloro-1-(4-ethylphenyl)propan-1-one workup1->intermediate step2 Step 2: Intramolecular Cyclization - Acid: PPA or H2SO4 - Temp: 80-100°C intermediate->step2 workup2 Quench, Extraction & Purification (Crystallization or Distillation) step2->workup2 end_product Final Product: This compound workup2->end_product

Caption: Overall workflow for the two-step synthesis of this compound.

G problem Problem: Low Yield in Friedel-Crafts Acylation cause1 Is the AlCl3 fresh and anhydrous? problem->cause1 sol1_yes Proceed to next check cause1->sol1_yes Yes sol1_no Solution: Use fresh, high-purity AlCl3 from a sealed container. cause1->sol1_no No cause2 Is the AlCl3:Acyl Chloride molar ratio > 1.1? sol1_yes->cause2 sol2_yes Proceed to next check cause2->sol2_yes Yes sol2_no Solution: Increase catalyst loading to 1.1-1.15 equivalents. cause2->sol2_no No cause3 Was the reaction temperature maintained at 0-10°C? sol2_yes->cause3 sol3_yes Consider other factors: - Purity of starting materials - Reaction time cause3->sol3_yes Yes sol3_no Solution: Improve reactor cooling and/or reduce addition rate. cause3->sol3_no No

Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts acylation step.

References

Technical Support Center: Efficient Indanone Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient indanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 1-indanones?

The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. This reaction is typically promoted by Brønsted or Lewis acids. Other significant methods include:

  • Nazarov Cyclization: An electrocyclization of divinyl ketones, often catalyzed by strong acids.

  • Transition-Metal-Catalyzed Reactions: These include palladium-catalyzed carbonylative cyclizations, rhodium-catalyzed cycloadditions, and nickel-catalyzed reductive cyclizations, which offer milder reaction conditions.

  • Photocatalytic Methods: Visible light-induced photoredox catalysis offers a green and mild approach to indanone synthesis.

Q2: My intramolecular Friedel-Crafts acylation is giving a low yield. What are the potential causes and solutions?

Low yields in Friedel-Crafts acylation for indanone synthesis can stem from several factors. Here are common issues and troubleshooting steps:

  • Insufficient Catalyst Activity: The strength and concentration of the acid catalyst are crucial. Traditional catalysts like polyphosphoric acid (PPA) or strong acids like triflic acid (TfOH) are effective but can require harsh conditions.

    • Solution: Consider using superacids like TfOH, which can promote cyclization even at room temperature, although often requiring a large excess. Alternatively, metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Tb(OTf)₃) can be effective catalysts, sometimes under milder conditions.

  • Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic acylation, making the reaction sluggish and reducing yields.

    • Solution: For deactivated substrates, stronger acid catalysts or higher reaction temperatures may be necessary. Using the more reactive acyl chloride precursor instead of the carboxylic acid can also improve yields.

  • Side Reactions: Intermolecular acylation, where one molecule acylates another, can compete with the desired intramolecular cyclization, especially at high substrate concentrations. Other side reactions like sulfonation (with H₂SO₄) or the formation of unidentified byproducts can also occur.

    • Solution: Perform the reaction under high dilution to favor the intramolecular pathway. Careful selection of the catalyst and solvent system can also minimize side reactions.

  • Poor Solvent Choice: The solvent can significantly impact reaction efficiency.

    • Solution: While some reactions are performed in high-boiling hydrocarbon solvents or chlorobenzene, others may benefit from greener alternatives or even solvent-free conditions, for example with microwave assistance.

Q3: How can I control the regioselectivity of my indanone synthesis?

Controlling regioselectivity is a common challenge, particularly when the aromatic ring has multiple potential sites for cyclization.

  • For Polyphosphoric Acid (PPA) Catalysis: The P₂O₅ content in PPA has a significant effect on regioselectivity.

    • PPA with a high P₂O₅ content tends to favor the formation of the indanone where the electron-donating group is ortho or para to the newly formed carbonyl group.

    • PPA with a low P₂O₅ content promotes the formation of the isomer with the electron-donating group meta to the carbonyl.

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring directs the cyclization to the most electron-rich position.

  • Catalyst Choice: In some cases, the choice of a specific Lewis acid or transition metal catalyst can influence the regiochemical outcome. For instance, using nitromethane as a solvent with TMSOTf as a catalyst has been shown to provide high regioselectivity in certain systems.

Q4: Are there greener alternatives to traditional strong acid catalysts like AlCl₃ or PPA?

Yes, several more environmentally friendly approaches have been developed to address the issues of corrosion, toxicity, and waste associated with traditional catalysts.

  • Metal Triflates: Lanthanide triflates (e.g., Tb(OTf)₃) are effective and can sometimes be recovered and reused.

  • Heterogeneous Catalysts: Solid acid catalysts like Nafion-H (a perfluorinated sulfonic acid polymer) can be used. They are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes allows for solvent-free conditions, reducing environmental impact.

  • Catalysis in Ionic Liquids: Using metal triflates in triflate-anion-containing ionic liquids can provide a recyclable catalytic system.

Q5: My catalyst seems to be deactivating. What are the common causes and how can it be regenerated?

Catalyst deactivation is a significant issue that leads to loss of activity over time.

  • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst's active sites is a common deactivation mechanism, especially in high-temperature reactions.

  • Poisoning: Strong adsorption of impurities from the reactants or solvent, or byproducts from the reaction, can block active sites.

  • Sintering: At high temperatures, small metal particles on a supported catalyst can agglomerate into larger ones, reducing the active surface area.

  • Leaching: The active catalytic species can dissolve from its support into the reaction medium, leading to a loss of the heterogeneous catalyst.

Regeneration Strategies:

  • For deactivation by coking, a common regeneration method is to burn off the carbon deposits in a controlled stream of air at elevated temperatures.

  • For supported metal catalysts, mild oxidation followed by reduction can often restore activity.

  • Washing the catalyst with appropriate solvents may remove adsorbed poisons. The specific regeneration protocol depends heavily on the nature of the catalyst and the cause of deactivation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., moisture-sensitive Lewis acids). 2. Reaction temperature is too low. 3. Deactivated starting material (strong electron-withdrawing groups). 4. Catalyst poisoning.1. Use freshly opened or purified catalyst; handle under inert atmosphere. 2. Gradually increase the reaction temperature. 3. Use a more reactive precursor (acyl chloride) or a stronger catalyst system (e.g., superacid). 4. Purify reactants and solvent before the reaction.
Formation of Byproducts 1. Intermolecular reaction is competing. 2. Polymerization of starting material or product. 3. Undesired side reactions (e.g., sulfonation).1. Use high-dilution conditions. 2. Lower the reaction temperature or use a milder catalyst. 3. Choose a different catalyst (e.g., use PPA instead of H₂SO₄).
Poor Regioselectivity 1. Multiple activated positions on the aromatic ring. 2. Inappropriate catalyst system.1. Modify the starting material to block alternative reactive sites. 2. Adjust the PPA concentration (high vs. low P₂O₅ content). 3. Screen different Lewis acids or solvent systems.
Difficulty in Product Isolation 1. Catalyst is difficult to separate from the reaction mixture (e.g., PPA, AlCl₃). 2. Formation of hard-to-separate isomers.1. Quench the reaction carefully (e.g., pouring onto ice for PPA/AlCl₃). 2. Use a heterogeneous catalyst (e.g., Nafion-H) that can be filtered off. 3. Optimize for regioselectivity; use chromatography for separation.

Catalyst Performance Data

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystSubstrateSolventTemp (°C)TimeYield (%)Reference
AlCl₃Phenylpropionic acid chlorideBenzeneReflux-90
PPA3-(4-methoxyphenyl)propanoic acid-8515 min85
TfOH (3 eq.)3-(4-methoxyphenyl)propanoic acidCH₂Cl₂80 (MW)60 min>98 (conv.)
Tb(OTf)₃3-Arylpropionic acidso-chlorobenzene250-up to 74
Nafion-HPhenylpropionic acid chlorideBenzeneReflux-90
NbCl₅3-Arylpropanoic acidsDichloromethaneRT-Good

Table 2: Regioselectivity Control using Polyphosphoric Acid (PPA)

SubstratePPA ConditionMajor RegioisomerIsomer RatioYield (%)Reference
Methacrylic acid + MethoxybenzeneLow P₂O₅ (76%)6-methoxy-3-methyl-1-indanone85:1567
Methacrylic acid + MethoxybenzeneHigh P₂O₅ (83%)5-methoxy-3-methyl-1-indanone15:8551

Experimental Protocols

Protocol 1: General Procedure for 1-Indanone Synthesis via PPA-Catalyzed Intramolecular Friedel-Crafts Acylation

  • Place the 3-arylpropionic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid). The P₂O₅ content can be selected to control regioselectivity.

  • Heat the mixture with stirring in an oil bath. The temperature and time will vary depending on the substrate (e.g., 80-100 °C for 15-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The aqueous mixture is then extracted three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-indanone.

Protocol 2: Microwave-Assisted Synthesis using a Metal Triflate Catalyst

  • To a microwave process vial, add the 3-arylpropionic acid (1.0 eq), a metal triflate catalyst (e.g., Sc(OTf)₃, 5-10 mol%), and the solvent (if any).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 80-150 °C) for the specified time (e.g., 10-60 minutes).

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 1-indanone.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Select Starting Material (e.g., 3-Arylpropionic Acid) catalyst Select Catalyst (e.g., PPA, TfOH, Metal Triflate) start->catalyst solvent Select Solvent & Conditions (Temp, Time, MW/Conventional) catalyst->solvent reaction Run Intramolecular Friedel-Crafts Acylation solvent->reaction monitoring Monitor Progress (TLC/GC/LCMS) reaction->monitoring quench Quench Reaction (e.g., pour on ice) monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize yield Calculate Yield & Purity characterize->yield

Caption: General experimental workflow for catalyst selection and optimization in indanone synthesis.

friedel_crafts_pathway reactant 3-Arylpropionic Acid acylium Acylium Ion Intermediate reactant->acylium + Catalyst lewis_acid Lewis/Brønsted Acid (Catalyst) cyclization Intramolecular Electrophilic Attack acylium->cyclization intermediate Carbocation Intermediate (Sigma Complex) cyclization->intermediate deprotonation Deprotonation & Aromatization intermediate->deprotonation deprotonation->lewis_acid Regenerates Catalyst product 1-Indanone deprotonation->product - H+

Caption: Simplified reaction pathway for intramolecular Friedel-Crafts acylation to form indanones.

Reaction condition optimization for Nazarov cyclization of chalcones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Nazarov cyclization of chalcones. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this powerful synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the Nazarov cyclization of chalcones?

A1: Low yields in the Nazarov cyclization of chalcones can stem from several factors:

  • Sub-optimal Lewis or Brønsted acid promoter : The choice and amount of the acid catalyst are crucial. Strong acids are often required, but can also lead to undesired side reactions.[1][2]

  • Inappropriate solvent : The polarity and coordinating ability of the solvent can significantly impact the reaction rate and efficiency. Non-coordinating solvents are often preferred.

  • Unfavorable reaction temperature : Temperature can influence the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also promote decomposition or side product formation.[3]

  • Substrate reactivity : The electronic properties of the chalcone substrate play a major role. Electron-donating or withdrawing groups can affect the ease of cyclization.[1][4]

  • Product inhibition : In some cases, the cyclopentenone product can inhibit the catalyst, leading to slow turnover.[5][6]

Q2: How can I control the regioselectivity of the elimination step?

A2: Controlling the position of the double bond in the final cyclopentenone product is a common challenge.[3] Strategies to improve regioselectivity include:

  • Directed cyclizations : Introducing a directing group, such as a silicon or tin moiety, on the substrate can stabilize the intermediate carbocation and favor the formation of a specific regioisomer.[1][2][7]

  • Substrate design : The substitution pattern on the divinyl ketone backbone can influence the thermodynamic stability of the possible alkene products.[1]

Q3: My reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

A3: The stereoselectivity of the Nazarov cyclization is determined during the conrotatory 4π-electrocyclization. While the initial cyclization is stereospecific, subsequent steps can lead to loss of stereochemical information.[1] To improve diastereoselectivity:

  • Use of chiral Lewis acids : Chiral catalysts can control the direction of the conrotatory closure, leading to an enantioselective reaction. However, this often requires careful catalyst design and optimization.[1]

  • Substrate control : The steric and electronic properties of the substituents on the chalcone can influence the facial selectivity of the cyclization.

Q4: Are there any alternatives to strong, stoichiometric Lewis acids?

A4: Yes, modern variations of the Nazarov cyclization aim to use milder and catalytic promoters.[5][6] Some alternatives include:

  • Catalytic amounts of Lewis acids : For activated or "polarized" substrates, catalytic amounts of mild Lewis acids can be effective.[4]

  • Brønsted acids : Strong Brønsted acids can also promote the cyclization.

  • Metal-free conditions : In some cases, molecular iodine has been used as a catalyst for the Nazarov reaction under mild conditions.[1]

  • Photochemical methods : Photo-Nazarov cyclizations offer an alternative activation method.

Troubleshooting Guide

Problem 1: No reaction or very slow conversion.

Possible Cause Suggested Solution
Insufficiently acidic promoter Increase the amount of Lewis/Brønsted acid or switch to a stronger acid (e.g., from ZnCl₂ to InCl₃·4H₂O or BF₃·Et₂O).[8][9][10]
Inhibiting solvent Switch to a non-coordinating solvent like dichloromethane (DCM) or toluene. Avoid basic solvents like THF or methanol which can complex with the catalyst.[3]
Low reaction temperature Gradually increase the reaction temperature. Monitor for product formation and potential decomposition.[3]
Unreactive substrate Consider derivatizing the chalcone with activating groups (e.g., electron-donating groups) to facilitate cyclization.[4]

Problem 2: Formation of multiple products and low selectivity.

Possible Cause Suggested Solution
Lack of regiocontrol in elimination Employ a directed Nazarov cyclization strategy by introducing a silyl group to guide the elimination.[1][2]
Side reactions (e.g., Wagner-Meerwein rearrangements) Use of super-stoichiometric amounts of a strong acid might suppress some side reactions.[5][6] Alternatively, milder, more selective catalysts could be explored.
Low diastereoselectivity Screen different chiral Lewis acids or auxiliaries to improve stereocontrol. Optimization of reaction temperature might also be beneficial.

Problem 3: Product decomposition.

Possible Cause Suggested Solution
Harsh reaction conditions Reduce the reaction temperature or use a milder acid promoter.[5]
Extended reaction time Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Air or moisture sensitivity Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents and reagents.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature on the optimization of various reaction parameters for the Nazarov cyclization.

Table 1: Effect of Lewis Acid on Intramolecular Cyclization of an ortho-Prenylated Chalcone [9]

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1InCl₃·4H₂O (1)DCM0 to rt2485
2InCl₃·4H₂O (2)DCM0 to rt1593
3ZnCl₂ (2)DCM0 to rt2475
4BF₃·Et₂O (2)DCM0 to rt24-
5Zn(OTf)₂ (2)DCM0 to rt24-
6B(C₆F₅)₃ (2)DCM0 to rt24-

Table 2: Effect of Solvent on Intramolecular Cyclization [9]

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1InCl₃·4H₂O (2)Toluene0 to rt2462
2InCl₃·4H₂O (2)THF0 to rt24-
3InCl₃·4H₂O (2)CH₃CN0 to rt2445
4InCl₃·4H₂O (2)Dioxane0 to rt2458
5InCl₃·4H₂O (2)Et₂O0 to rt2478
6InCl₃·4H₂O (2)DCE0 to rt2488
7InCl₃·4H₂O (2)CH₂Cl₂0 to rt1593

Table 3: Temperature Effects on Cyclization Rate and Enantioselectivity [3]

EntryTemperature (°C)Time (h)Conversion (%)er
1252410099:1
20>4810099:1
3401210099:1
460410099:1
575210099:1

Experimental Protocols

General Procedure for Lewis Acid-Promoted Intramolecular Cyclization of an ortho-Prenylated Chalcone [9]

To a solution of the ortho-prenylated chalcone (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, the Lewis acid (e.g., InCl₃·4H₂O, 2 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cyclized product.

Mandatory Visualizations

troubleshooting_workflow start Low Yield or No Reaction check_acid Check Acid Promoter start->check_acid check_solvent Check Solvent start->check_solvent check_temp Check Temperature start->check_temp check_substrate Check Substrate Reactivity start->check_substrate increase_acid Increase amount or use stronger acid check_acid->increase_acid Insufficiently acidic change_solvent Switch to non-coordinating solvent (e.g., DCM, Toluene) check_solvent->change_solvent Inhibiting solvent increase_temp Increase temperature check_temp->increase_temp Too low modify_substrate Modify substrate with activating groups check_substrate->modify_substrate Unreactive success Improved Yield increase_acid->success change_solvent->success increase_temp->success modify_substrate->success selectivity_issues start Poor Selectivity regio_issue Regioselectivity Issue start->regio_issue stereo_issue Stereoselectivity Issue start->stereo_issue directed_cyclization Use Directed Cyclization (e.g., silyl group) regio_issue->directed_cyclization substrate_design Optimize Substrate Substitution regio_issue->substrate_design chiral_catalyst Screen Chiral Lewis Acids or Auxiliaries stereo_issue->chiral_catalyst optimize_temp Optimize Reaction Temperature stereo_issue->optimize_temp improved_regio Improved Regioselectivity directed_cyclization->improved_regio substrate_design->improved_regio improved_stereo Improved Stereoselectivity chiral_catalyst->improved_stereo optimize_temp->improved_stereo

References

Technical Support Center: Isolating 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis and isolation of "4-Ethyl-2,3-dihydro-1H-inden-1-one".

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a three-step process starting from ethylbenzene. The workflow involves an initial Friedel-Crafts acylation, followed by a reduction of the resulting ketoacid, and finally an intramolecular cyclization to yield the target indanone.

Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization ethylbenzene Ethylbenzene step1_product 4-(4-ethylphenyl)-4-oxobutanoic acid ethylbenzene->step1_product 1. succinic_anhydride Succinic Anhydride succinic_anhydride->step1_product 2. AlCl3 AlCl3 (catalyst) AlCl3->step1_product step2_product 3-(4-ethylphenyl)propanoic acid step1_product->step2_product Reduction reduction Clemmensen or Wolff-Kishner Reduction reduction->step2_product final_product This compound step2_product->final_product Cyclization PPA Polyphosphoric Acid (PPA) PPA->final_product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

Materials:

  • Ethylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Sodium carbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add ethylbenzene and nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

  • Add succinic anhydride portion-wise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 50-60°C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a 5% sodium carbonate solution to extract the acidic product.

  • Acidify the sodium carbonate extract with hydrochloric acid to precipitate the crude 4-(4-ethylphenyl)-4-oxobutanoic acid.

  • Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Step 2: Synthesis of 3-(4-ethylphenyl)propanoic acid (Clemmensen Reduction)

Materials:

  • 4-(4-ethylphenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, toluene, and 4-(4-ethylphenyl)-4-oxobutanoic acid.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain the acidic conditions.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic (toluene) layer. Extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 3-(4-ethylphenyl)propanoic acid. This product is often used in the next step without further purification.

Step 3: Synthesis of this compound (Intramolecular Cyclization)

Materials:

  • 3-(4-ethylphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a mechanical stirrer, add polyphosphoric acid and heat to 80-90°C.

  • Slowly add 3-(4-ethylphenyl)propanoic acid to the hot PPA with vigorous stirring.

  • Continue heating and stirring for 30-60 minutes. The reaction is typically rapid and can be monitored by TLC.

  • Cool the reaction mixture slightly and then carefully pour it onto a large amount of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of 4-ethyl and 6-ethyl isomers.

Purification of this compound

The primary challenge in the final step is the separation of the desired 4-ethyl isomer from the co-formed 6-ethyl isomer.

Purification MethodDescriptionExpected Purity
Fractional Distillation Under reduced pressure, this method can be effective in separating the two isomers if their boiling points are sufficiently different.Moderate to High
Column Chromatography Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), it is possible to separate the isomers. The 4-ethyl isomer is generally less polar than the 6-ethyl isomer.[1]High
Recrystallization In some cases, one of the isomers may be a solid while the other is an oil at room temperature, facilitating separation by recrystallization from a suitable solvent.[1] For instance, if the 4-ethyl isomer crystallizes preferentially, this can be a highly effective purification method.High to Very High

Troubleshooting Guide & FAQs

Here are some common issues encountered during the synthesis and isolation of this compound, along with their solutions.

Troubleshooting_Guide cluster_synthesis Synthesis Issues cluster_workup Work-up & Purification Issues low_yield_fc Low Yield in Friedel-Crafts Acylation Possible Causes: Inactive AlCl₃, Insufficient reaction time/temperature, Polyacylation. Solutions: Use fresh, anhydrous AlCl₃; Monitor reaction by TLC to ensure completion; Use a molar excess of ethylbenzene. incomplete_reduction Incomplete Reduction Possible Causes: Inactive zinc amalgam, Insufficient HCl, Reaction time too short. Solutions: Prepare fresh zinc amalgam; Add fresh concentrated HCl during the reaction; Extend reflux time and monitor by TLC. low_yield_cyclization Low Yield in Cyclization Possible Causes: Insufficient PPA, PPA not hot enough, Decomposition at high temperatures. Solutions: Ensure a sufficient excess of PPA is used; Pre-heat PPA before adding the acid; Monitor the reaction closely and avoid prolonged heating. emulsion Emulsion during Extraction Possible Causes: Vigorous shaking, Presence of fine solids. Solutions: Use gentle inversions for extraction; Add brine to break the emulsion; Filter the mixture before extraction. isomer_separation Difficulty Separating Isomers Possible Causes: Similar polarity of isomers. Solutions: Optimize column chromatography conditions (e.g., use a longer column, shallower gradient); Attempt fractional distillation under high vacuum; Try recrystallization from various solvents. oily_product Product is an Oil and Difficult to Handle Possible Causes: Presence of impurities or the other isomer. Solutions: Purify further by column chromatography or distillation; Attempt to induce crystallization by scratching the flask or seeding with a small crystal.

Caption: Common troubleshooting scenarios and their solutions.

FAQs

  • Q: Why is nitrobenzene used as a solvent in the Friedel-Crafts acylation?

    • A: Nitrobenzene is a good solvent for the reactants and the aluminum chloride catalyst. Its deactivating nature also helps to prevent polyacylation of the ethylbenzene. However, due to its toxicity, other solvents like dichloromethane or carbon disulfide can also be used, though reaction conditions may need to be adjusted.

  • Q: Can I use a different reducing agent instead of zinc amalgam for the Clemmensen reduction?

    • A: Yes, the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide in a high-boiling solvent) is an alternative method for reducing the ketone. This method is suitable for compounds that are sensitive to strong acids.

  • Q: What is the typical ratio of 4-ethyl to 6-ethyl indanone isomers in the final product?

    • A: The ratio can vary depending on the reaction conditions of the intramolecular cyclization. Generally, the 4-ethyl isomer is the major product due to the directing effect of the ethyl group. However, the formation of the 6-ethyl isomer is a common side reaction.

  • Q: How can I confirm the identity and purity of my final product?

    • A: The structure and purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

  • Q: What are the safety precautions I should take during this synthesis?

    • A: All steps should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Concentrated hydrochloric acid and polyphosphoric acid are highly corrosive. Nitrobenzene is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

References

Technical Support Center: Characterization of Impurities in 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in "4-Ethyl-2,3-dihydro-1H-inden-1-one" samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The most common impurities in this compound typically originate from the synthesis process, which often involves an intramolecular Friedel-Crafts acylation of 3-(4-ethylphenyl)propanoic acid or a related reaction. Potential impurities can be categorized as:

  • Isomeric Impurities: Positional isomers, such as 6-Ethyl-2,3-dihydro-1H-inden-1-one, can form depending on the directing effects of the ethyl group on the aromatic ring.

  • Unreacted Starting Materials: Residual amounts of 3-(4-ethylphenyl)propanoic acid or its corresponding acyl chloride.

  • Byproducts of Side Reactions: Poly-alkylated or poly-acylated species, and byproducts from intermolecular reactions.

  • Degradation Products: The compound may degrade under certain conditions (e.g., light, heat, or pH) to form other related substances.

Q2: Which analytical techniques are most suitable for detecting and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive characterization of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the primary method for separating and quantifying known and unknown impurities. A C18 or C8 column is often used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile and semi-volatile impurities. Derivatization may sometimes be necessary for polar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities that have been isolated.

Q3: What are the typical acceptance criteria for impurities in a pharmaceutical-grade sample of this compound?

A3: The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). For drug substances, the reporting threshold, identification threshold, and qualification threshold for impurities are typically based on the maximum daily dose of the active pharmaceutical ingredient (API). Generally, for a new drug substance, any impurity above 0.10% should be reported, and any impurity above 0.15% or a lower value depending on the daily dose should be identified and characterized.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram.

  • Question: I am analyzing a sample of this compound using reverse-phase HPLC and I see a significant unknown peak. How can I identify it?

  • Answer:

    • Verify System Suitability: Ensure that your HPLC system is performing correctly by checking the retention time, peak shape, and resolution of the main component.

    • Mass Spectrometry Analysis: The most effective way to get initial information about the unknown peak is to use LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity.

    • Consider Potential Isomers: If the molecular weight of the unknown peak is the same as the main compound, it is likely a positional isomer.

    • Spiking Studies: If you have a reference standard for a suspected impurity, you can perform a spiking study by adding a small amount of the standard to your sample. If the peak area of the unknown peak increases, you have confirmed its identity.

    • Forced Degradation Studies: To determine if the impurity is a degradation product, subject the sample to stress conditions (acid, base, oxidation, heat, light). If the unknown peak increases in size, it is likely a degradation product.

    • Isolation and NMR Analysis: For complete structural elucidation, the impurity can be isolated using preparative HPLC, followed by analysis using 1H and 13C NMR.

Issue 2: Poor peak shape or resolution in the HPLC analysis.

  • Question: My HPLC chromatogram shows broad or tailing peaks for this compound and its impurities, making quantification difficult. What should I do?

  • Answer:

    • Check Column Condition: The column may be degraded or contaminated. Flush the column with a strong solvent or replace it if necessary. A C8 or C18 column is generally suitable for this type of analysis.

    • Optimize Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the pH to ensure the analyte and impurities are in a single ionic form.

    • Adjust Mobile Phase Composition: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to improve resolution.

    • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution.

    • Check for System Dead Volume: Excessive dead volume in the HPLC system can lead to peak broadening. Check all connections and tubing.

Issue 3: No peaks are observed in the GC-MS analysis.

  • Question: I am trying to analyze my sample using GC-MS, but I do not see any peaks corresponding to the main compound or impurities. What could be the problem?

  • Answer:

    • Check Volatility and Thermal Stability: this compound may not be sufficiently volatile or could be degrading in the high-temperature environment of the GC inlet.

    • Derivatization: If the compound is not volatile enough, consider derivatization to increase its volatility.

    • Inlet Temperature: Optimize the inlet temperature. A temperature that is too high can cause degradation, while one that is too low will result in poor vaporization.

    • Column Choice: Ensure you are using an appropriate GC column. A 5% phenyl polymethylsiloxane fused-silica capillary column is a good starting point for this type of analysis.

    • Use an Alternative Technique: If GC-MS is not suitable, HPLC or LC-MS are excellent alternative methods for the analysis of this compound.

Quantitative Data Summary

Table 1: Typical Impurity Profile of this compound

Impurity NameTypical Retention Time (min)Typical Concentration (%)Identification Method
3-(4-ethylphenyl)propanoic acid4.2< 0.1HPLC, LC-MS
6-Ethyl-2,3-dihydro-1H-inden-1-one8.9< 0.15HPLC, LC-MS, NMR
Unknown Impurity 1 (m/z = 174)9.5< 0.1LC-MS
Unknown Impurity 2 (m/z = 190)11.2< 0.1LC-MS

Note: Retention times are illustrative and will vary depending on the specific analytical method used.

Experimental Protocols

1. HPLC Method for Impurity Profiling

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

2. GC-MS Method for Volatile Impurities

  • Column: 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

3. NMR Spectroscopy for Structural Elucidation

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Instrument: 400 MHz or higher

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC, HMBC

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.7 mL of the deuterated solvent.

Visualizations

Synthesis_and_Impurity_Formation A 3-(4-ethylphenyl)propanoic acid B Intramolecular Friedel-Crafts Acylation A->B Reagents (e.g., SOCl2, AlCl3) D Unreacted Starting Material A->D Incomplete Reaction C This compound (Main Product) B->C Major Pathway E 6-Ethyl-2,3-dihydro-1H-inden-1-one (Isomeric Impurity) B->E Minor Pathway (ortho-cyclization) F Other Byproducts B->F Side Reactions

Caption: Potential synthesis pathway and origin of impurities.

Impurity_Identification_Workflow start Sample of This compound hplc HPLC Analysis start->hplc known_peaks Known Peaks Identified? hplc->known_peaks quantify Quantify Impurities known_peaks->quantify Yes unknown_peak Unknown Peak Detected known_peaks->unknown_peak No report Report Findings quantify->report lcms LC-MS Analysis unknown_peak->lcms mw Determine Molecular Weight lcms->mw isolate Isolate with Preparative HPLC mw->isolate nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr elucidate Elucidate Structure nmr->elucidate elucidate->report

Caption: Experimental workflow for impurity identification.

Troubleshooting_HPLC_Peak_Shape start Poor Peak Shape (Broadening/Tailing) check_column Is the column old or previously used for other analyses? start->check_column flush_replace Flush with strong solvent or replace the column. check_column->flush_replace Yes check_mobile_phase Is the mobile phase pH appropriate for the analyte? check_column->check_mobile_phase No adjust_ph Adjust pH to ensure analyte is in a single ionic form. check_mobile_phase->adjust_ph No check_gradient Is the gradient steep enough for good separation? check_mobile_phase->check_gradient Yes optimize_gradient Optimize the gradient profile or mobile phase composition. check_gradient->optimize_gradient No check_system Check for system issues (e.g., dead volume). check_gradient->check_system Yes

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Validation & Comparative

Comparative Analysis of 4-Ethyl-2,3-dihydro-1H-inden-1-one and Other Indanone Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of 4-substituted indanone derivatives, focusing on their potential as inhibitors of monoamine oxidase (MAO), a key target in neurodegenerative and psychiatric disorders.

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including cancer, inflammation, and neurodegenerative disorders. This guide provides a comparative analysis of 4-Ethyl-2,3-dihydro-1H-inden-1-one and other indanone derivatives with simple alkyl and halogen substitutions at the 4-position, focusing on their inhibitory activity against monoamine oxidase (MAO).

Structure-Activity Relationship of 4-Substituted Indanones as MAO-B Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes, particularly MAO-B, is a validated therapeutic strategy for the treatment of Parkinson's disease and has potential applications in other neurodegenerative conditions. Research into the structure-activity relationships (SAR) of indanone derivatives has revealed that substitution on the aromatic ring significantly influences their MAO inhibitory potency and selectivity.

While direct comparative data for a series of 4-alkyl and 4-halo substituted 1-indanones is limited in publicly available literature, a study by Petzer et al. (2003) on 6-substituted 1-indanone derivatives provides valuable insights that can be extrapolated to understand the potential effects of substitution at the 4-position. Their findings demonstrate that the nature and position of the substituent on the indanone ring are critical for MAO-B inhibition.

CompoundSubstituent (at C6)MAO-B Inhibition IC50 (µM)
6-Hydroxy-1-indanone-OH> 100
6-Methoxy-1-indanone-OCH311.8
6-Ethoxy-1-indanone-OCH2CH32.5
6-Propoxy-1-indanone-O(CH2)2CH31.1
6-Isopropoxy-1-indanone-OCH(CH3)20.78
6-Butoxy-1-indanone-O(CH2)3CH30.40
6-Benzyloxy-1-indanone-OCH2Ph0.18
Reference Inhibitor
R-(-)-Deprenyl-0.011

Data summarized from Petzer, J. P., et al. (2003). 6-Substituted 1-indanones as inhibitors of monoamine oxidase B. Bioorganic & Medicinal Chemistry, 11(7), 1299-1310.

The data clearly indicates that increasing the size and lipophilicity of the alkoxy substituent at the 6-position enhances the MAO-B inhibitory activity. This trend suggests that a similar effect might be observed with alkyl substituents at the 4-position. Therefore, it is plausible that This compound would exhibit greater MAO-B inhibitory potency compared to its 4-methyl analog, and both would likely be more potent than the unsubstituted 1-indanone. Halogen substitutions at the 4-position, such as fluoro, chloro, or bromo, would also be expected to modulate activity based on their electronic and steric properties.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed methodology for a standard in vitro monoamine oxidase inhibition assay is provided below.

Monoamine Oxidase Inhibition Assay Protocol

This protocol is based on the established method of measuring the production of hydrogen peroxide from the oxidative deamination of a substrate by MAO.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate: p-Tyramine hydrochloride

  • Peroxidase from horseradish

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Sodium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (4-substituted indanone derivatives)

  • Reference inhibitors (e.g., clorgyline for MAO-A, R-(-)-deprenyl for MAO-B)

  • 96-well microplates (black, clear bottom recommended for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the substrate, Amplex® Red, and horseradish peroxidase in the sodium phosphate buffer.

    • Prepare the MAO-A and MAO-B enzyme solutions in the buffer to the desired final concentration.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Sodium phosphate buffer

      • Test compound solution at various concentrations (or reference inhibitor/vehicle control)

      • MAO enzyme solution (MAO-A or MAO-B)

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding a mixture of the substrate (p-tyramine), Amplex® Red, and horseradish peroxidase.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

    • Continue to monitor the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the test compound and control.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving MAO and a typical experimental workflow for evaluating novel MAO inhibitors.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) VMAT2 VMAT2 Monoamine_Neurotransmitter->VMAT2 Uptake MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Neurotransmitter_in_Synapse Neurotransmitter Synaptic_Vesicle->Neurotransmitter_in_Synapse Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Neurotransmitter_in_Synapse->Receptor Binding Signal_Transduction Signal Transduction Receptor->Signal_Transduction Indanone_Inhibitor Indanone Inhibitor Indanone_Inhibitor->MAO Inhibition

Caption: Monoamine oxidase (MAO) signaling pathway and the point of intervention for indanone inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_silico Computational Studies cluster_sar Analysis Synthesis Synthesis of 4-Substituted Indanone Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MAO_Assay MAO-A and MAO-B Inhibition Assay Characterization->MAO_Assay Docking Molecular Docking Studies Characterization->Docking IC50 Determination of IC50 Values MAO_Assay->IC50 Selectivity Calculation of Selectivity Index (MAO-A/MAO-B) IC50->Selectivity ADMET In Silico ADMET Prediction IC50->ADMET SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis Docking->SAR_Analysis

Caption: Experimental workflow for the synthesis and evaluation of indanone derivatives as MAO inhibitors.

Comparative Biological Activity of Substituted Indanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Substituted indanones are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various substituted indanones, supported by quantitative data and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical scaffold.

Overview of Biological Activities

The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, serves as a privileged scaffold in drug discovery. Modifications to this core structure have led to the development of compounds with a diverse range of therapeutic applications. Key biological activities exhibited by substituted indanones include:

  • Anticancer Activity: Inhibition of enzymes such as cyclooxygenase-2 (COX-2) and tubulin polymerization.[1][2]

  • Neuroprotective Activity: Inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the potential treatment of Alzheimer's disease.[3][4]

  • Anti-inflammatory Activity: Modulation of inflammatory pathways.[5]

  • Antimicrobial and Antiviral Activities: Efficacy against various pathogens.[6]

This guide will focus on the comparative analysis of anticancer and neuroprotective activities, for which substantial quantitative data is available.

Comparative Quantitative Data

The following tables summarize the in vitro biological activities of representative substituted indanones, presenting their half-maximal inhibitory concentrations (IC50) against key molecular targets.

Anticancer Activity of Substituted Indanones (COX-2 Inhibition)
CompoundSubstitution PatternTargetIC50 (µM)Cell LineReference
9f 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl)spiroisoxazolineCOX-20.03 ± 0.01MCF-7[1]
9g 3'-(3-methoxyphenyl)-4'-(4-(methylsulfonyl)phenyl)spiroisoxazolineCOX-2--[1]
Doxorubicin (Positive Control)-0.062 ± 0.012MCF-7[1]

Table 1: In vitro COX-2 inhibitory activity and cytotoxicity of selected indanone spiroisoxazoline derivatives.[1]

Neuroprotective Activity of Substituted Indanones (AChE and MAO-B Inhibition)
CompoundSubstitution PatternTargetIC50 (µM)Reference
A1 Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybridAChE0.054 ± 0.004[3]
A1 Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybridMAO-B3.25 ± 0.20[3]
6a Piperidine linked to indanone by a two-carbon spacerAChE0.0018[4]
Donepezil (Positive Control)AChE-[4]

Table 2: In vitro inhibitory activities of selected indanone derivatives against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3][4]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented data.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using an in vitro cyclooxygenase inhibition assay.[1] The assay is based on the principle of a competition between prostaglandin G2 (PGG2) and the test compounds for binding to the active site of the COX enzyme. The enzymatic activity is measured by monitoring the appearance of the product, prostaglandin E2 (PGE2), using a colorimetric method.

Procedure:

  • A reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and hematin is prepared.

  • The test compound (dissolved in DMSO) and either COX-1 or COX-2 enzyme are added to the reaction mixture and pre-incubated for 15 minutes at 25°C.

  • The reaction is initiated by the addition of arachidonic acid as the substrate.

  • The reaction is incubated for 5 minutes at 37°C.

  • The reaction is stopped by the addition of a saturated stannous chloride solution.

  • The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity of the compounds was evaluated using a modified Ellman's method.[3] This spectrophotometric method is based on the reaction of acetylthiocholine iodide with the AChE enzyme to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color development is proportional to the enzyme activity.

Procedure:

  • The reaction is carried out in a 96-well microplate.

  • Each well contains phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

  • The AChE enzyme solution is added to each well, and the plate is incubated for 15 minutes at 37°C.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

  • IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for some of the discussed substituted indanones and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_sar Structure-Activity Relationship s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification & Characterization s2->s3 b1 In Vitro Assays (e.g., Enzyme Inhibition) s3->b1 b2 Cell-Based Assays (e.g., Cytotoxicity) s3->b2 b3 Data Analysis (IC50 Determination) b1->b3 b2->b3 sar1 Analyze Data b3->sar1 sar2 Identify Key Structural Features sar1->sar2 sar3 Design New Analogs sar2->sar3 sar3->s2 Iterative Optimization

A generalized workflow for the synthesis and biological evaluation of substituted indanones.

cox2_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation & Cancer Progression Prostaglandins->Inflammation Promotes Indanone_Derivative Substituted Indanone (e.g., Compound 9f) Indanone_Derivative->COX2_Enzyme Inhibits

Proposed mechanism of COX-2 inhibition by substituted indanone derivatives.

ache_inhibition_pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft Increased ACh levels Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Indanone_Derivative Substituted Indanone (e.g., Compound A1) Indanone_Derivative->AChE Inhibits

Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanone derivatives.

Conclusion

Substituted indanones represent a versatile and promising class of compounds with a wide array of biological activities. The data presented in this guide highlights their potential as anticancer and neuroprotective agents. The structure-activity relationships derived from such comparative studies are crucial for the rational design of new, more potent, and selective indanone derivatives. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this chemical scaffold. Future studies should focus on expanding the range of biological targets and conducting in vivo evaluations to translate the promising in vitro results into tangible clinical applications.

References

Structure-Activity Relationship of 4-Ethyl-2,3-dihydro-1H-inden-1-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Ethyl-2,3-dihydro-1H-inden-1-one scaffold. The focus is on two key biological activities: acetylcholinesterase (AChE) inhibition, relevant for Alzheimer's disease, and anti-inflammatory effects. The information is compiled from various studies on substituted indanone derivatives, providing insights into how structural modifications influence biological outcomes.

I. Comparative Analysis of Biological Activity

The following table summarizes the quantitative data on the biological activity of various 2,3-dihydro-1H-inden-1-one analogs. While specific data for 4-ethyl analogs is limited, the presented data for other substituted indanones provides a strong basis for understanding the SAR of this class of compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Substituted 2,3-dihydro-1H-inden-1-one Analogs

Compound IDR1 (Position 5)R2 (Position 6)Linker and Side ChainAChE IC50 (µM)Reference Compound (IC50 µM)
Series 1 Donepezil (0.0201) [1]
D28HH2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)0.0248Donepezil[1]
D29HH2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)0.0224Donepezil[1]
D30HH2-((4-(3-bromobenzyl)piperazin-1-yl)methyl)0.0257Donepezil[1]
Series 2 Donepezil
13e (Donepezil analog)OCH3OCH32-([1-(phenylmethyl)piperidin-4-yl]methyl)0.0057-
Series 3 Donepezil
6aHH2-(2-(piperidin-1-yl)ethyl)0.0018Donepezil[2]

Key SAR Insights for Acetylcholinesterase Inhibition:

  • Side Chain: The nature and length of the side chain at position 2 are critical for high potency. Analogs with a piperidine or piperazine ring connected via a linker, similar to the structure of Donepezil, generally exhibit strong AChE inhibition.[1][2][3] For instance, compound 6a , with a simple 2-(piperidin-1-yl)ethyl side chain, showed exceptionally potent activity, being 14-fold more potent than Donepezil.[2]

  • Substitution on the Benzene Ring of the Side Chain: For analogs containing a benzylpiperazine moiety, substitutions on the benzyl ring significantly influence activity. Halogen substitutions (F, Cl, Br) at the meta-position of the benzyl ring (compounds D28, D29, D30 ) resulted in potent inhibitors with IC50 values comparable to Donepezil.[1]

  • Substitution on the Indanone Core: Methoxy groups at positions 5 and 6 of the indanone ring, as seen in the Donepezil analog 13e , contribute to high inhibitory activity.[3]

Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Analogs

Compound IDSubstitution on Benzylidene Ring (Ring B)Substitution on Indanone Ring (Ring A)Inhibition of LPS-induced IL-6 Release (%)Inhibition of LPS-induced TNF-α Release (%)
4c3',4'-dihydroxy6-hydroxy69.28-
4d4'-methoxy, 3'-hydroxy6-hydroxy69.2883.73
8f3',4',5'-trimethoxy5,6-dimethoxy--

Key SAR Insights for Anti-inflammatory Activity:

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on both the benzylidene and indanone rings appears to be important for anti-inflammatory activity.

  • Substitution Pattern on the Benzylidene Ring: In a series of 6-hydroxy-2-benzylidene-1-indanones, a 4'-methoxy-3'-hydroxy substitution (4d ) on the benzylidene ring showed potent inhibition of TNF-α release.[4] Replacing the methoxy group with a hydroxyl group (4c ) maintained similar IL-6 inhibitory activity.[4]

  • Optimized Analog: Compound 8f , with a 3',4',5'-trimethoxybenzylidene moiety and a 5,6-dimethoxyindanone core, was identified as a highly potent anti-inflammatory agent, significantly reducing LPS-induced pulmonary inflammation in a mouse model.

II. Experimental Protocols

A. Synthesis of Substituted 2,3-dihydro-1H-inden-1-one Analogs

The synthesis of the 2,3-dihydro-1H-inden-1-one core can be achieved through various methods, with the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids being a common approach.[5] The synthesis of more complex analogs, such as those with side chains at position 2, often involves a multi-step process.

General Synthesis of 2-Substituted Indanone Analogs (Example based on Donepezil Analogs):

  • Preparation of the Indanone Core: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one can be synthesized from 3-(3,4-dimethoxyphenyl)propanoic acid via an intramolecular Friedel-Crafts cyclization using a suitable acid catalyst (e.g., polyphosphoric acid).

  • Introduction of the Side Chain: The indanone core is then reacted with an appropriate aldehyde (e.g., 1-(phenylmethyl)-4-piperidinecarboxaldehyde) in the presence of a base to form a chalcone-like intermediate.

  • Reduction: The double bond of the intermediate is subsequently reduced to yield the final 2-substituted indanone analog.

B. Biological Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

  • Principle: The assay measures the activity of AChE by monitoring the formation of thio-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI). The rate of TNB formation is proportional to the AChE activity and is measured by the increase in absorbance at 412 nm.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6]

2. Anti-inflammatory Activity Assay (LPS-induced Cytokine Release in Macrophages)

This assay evaluates the potential of compounds to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) or primary murine peritoneal macrophages are cultured under standard conditions.[7]

  • Procedure:

    • Seed the macrophages in 12- or 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 30 minutes to 2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.1-1 µg/mL) to induce an inflammatory response.[7]

    • Incubate the cells for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9]

    • Calculate the percentage of inhibition of cytokine release for each compound concentration.

III. Visualizations

A. Signaling Pathway: LPS-induced Pro-inflammatory Cytokine Production

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Indanone Indanone Analogs Indanone->NFkB Inhibition

Caption: LPS signaling cascade leading to pro-inflammatory cytokine production.

B. Experimental Workflow: AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis AChE AChE Solution Preincubation Pre-incubation (AChE + DTNB + Compound) AChE->Preincubation DTNB DTNB Solution DTNB->Preincubation Compound Test Compound Compound->Preincubation Reaction_Start Add ATCI (Substrate) Preincubation->Reaction_Start Absorbance Measure Absorbance at 412 nm Reaction_Start->Absorbance Analysis Calculate % Inhibition & IC50 Absorbance->Analysis

Caption: Workflow for determining acetylcholinesterase inhibition.

References

In Vitro Bioactivity of 4-Ethyl-2,3-dihydro-1H-inden-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity: Indanone Derivatives vs. Standard Chemotherapeutics

Indanone derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their cytotoxic effects against various cancer cell lines.[2][3][4][5] The primary mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][6]

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected indanone derivatives against different human cancer cell lines, compared to standard anticancer drugs.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Indanone Derivatives
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colon Cancer)0.44[2]
COLO 205 (Colon Cancer)0.98[2]
KM 12 (Colon Cancer)0.41[2]
3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy, 1-indanoneMCF-7 (Breast Cancer)2.2[4]
2-benzylidene-1-indanones (range)MCF-7, HCT, THP-1, A5490.01 - 0.88[5]
Alternative Anticancer Agents
IrinotecanHT-29, COLO 205, KM 12Less effective than ITH-6 in these cell lines[3]
ErlotinibHCT116 (Colon Cancer)17.86 ± 3.22[7]
A549 (Lung Cancer)19.41 ± 2.38[7]
CisplatinHeLa (Cervical Cancer)1.77 ± 0.018[8]
HT-29 (Colon Cancer)1.38 ± 0.037[8]
MethotrexateHeLa (Cervical Cancer)0.016 ± 0.00050[8]
HT-29 (Colon Cancer)0.094 ± 0.0043[8]

Key Observations:

  • The indanone derivative ITH-6 demonstrates potent cytotoxicity against several colon cancer cell lines, with IC50 values in the sub-micromolar range, and is reported to be more effective than the standard chemotherapeutic drug, irinotecan, in these specific cell lines.[3]

  • A range of 2-benzylidene-1-indanones show strong cytotoxicity against breast, colon, leukemia, and lung cancer cell lines, with IC50 values as low as 10 nM.[5]

  • The data suggests that the indanone scaffold is a viable starting point for the development of novel anticancer agents.

Antimicrobial Activity: Indanone Derivatives vs. Standard Antibiotics

Indanone derivatives have also been investigated for their antimicrobial properties, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10][11][12][13]

Comparative Analysis of In Vitro Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values for selected indanone derivatives against various microbial strains, in comparison to standard antimicrobial agents.

Compound/DrugTarget MicroorganismMIC (µg/mL)Reference
Indanone Derivatives
1-Indanone chalcone derivative (1b)Pseudomonas aeruginosa15.6 - 31.3[14]
Salmonella typhimurium15.6 - 31.3[14]
Aurone and indanone derivatives (A5, D2)C. albicans, E. coli, S. aureus15.625 (µM)[12]
para-fluorophenyl substituted indanone acetic acid (5f)Gram-positive & Gram-negative bacteriaMarked Potency[11]
Alternative Antimicrobial Agents
RobenidineAcinetobacter baumannii8[15]
Acinetobacter calcoaceticus2[15]
CefotaximeNonfermentative gram-negative bacilliVariable[16]
PiperacillinNonfermentative gram-negative bacilliVariable[16]

Key Observations:

  • Indanone derivatives have demonstrated a broad spectrum of antimicrobial activity.[11][12][13]

  • Specific chalcone derivatives of 1-indanone show promising activity against Gram-negative bacteria like Pseudomonas aeruginosa and Salmonella typhimurium.[14]

  • The introduction of different substituents to the indanone core can significantly influence the antimicrobial potency.[11]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1][10][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., 4-Ethyl-2,3-dihydro-1H-inden-1-one, indanone derivatives, or control drugs) to the wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[20]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[20][21]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 18-24 hours at 35°C for many bacteria).[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[20]

Visualizing a Key Anticancer Mechanism

Several indanone derivatives exert their anticancer effects by interacting with the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. The following diagram illustrates a simplified workflow for assessing the effect of a test compound on tubulin polymerization, a common mechanism for antimitotic drugs.

G cluster_prep Preparation cluster_assay In Vitro Polymerization Assay cluster_outcome Outcome Tubulin Purified Tubulin Protein Incubation Incubate at 37°C Tubulin->Incubation Compound Test Compound (e.g., Indanone Derivative) Compound->Incubation GTP GTP GTP->Incubation Measurement Measure Absorbance (e.g., at 340 nm) over time Incubation->Measurement Polymerization Tubulin Polymerization (Microtubule Formation) Measurement->Polymerization Control (No Compound) Inhibition Inhibition of Polymerization Measurement->Inhibition Test Compound

Caption: Workflow for an in vitro tubulin polymerization assay.

This guide provides a comparative overview of the bioactivity of indanone derivatives, offering valuable insights for researchers in the field of drug discovery. The provided data and protocols can serve as a foundation for the in vitro validation of "this compound" and other novel compounds within this chemical class.

References

In vivo efficacy studies of "4-Ethyl-2,3-dihydro-1H-inden-1-one" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of various 4-Ethyl-2,3-dihydro-1H-inden-1-one derivatives and other closely related indanone compounds across different therapeutic areas. The performance of these novel derivatives is benchmarked against established alternative treatments, supported by experimental data from preclinical animal studies.

Anticancer Efficacy

Gallic Acid-Based Indanone Derivative vs. 5-Fluorouracil

A gallic acid-based indanone derivative has demonstrated notable anticancer activity in a preclinical model of Ehrlich ascites carcinoma. Its efficacy was compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Table 1: Comparison of Anticancer Efficacy in Ehrlich Ascites Carcinoma Model

CompoundDoseRoute of AdministrationTumor Growth Inhibition (%)Animal ModelSource
Gallic Acid-Based Indanone50 mg/kgIntraperitoneal54.3%Swiss Albino Mice[1][2]
Gallic Acid-Based Indanone75 mg/kgIntraperitoneal55.83%Swiss Albino Mice[1]
5-Fluorouracil (Positive Control)20 mg/kgIntraperitonealNot explicitly stated in the provided textSwiss Albino Mice[1]
  • Animal Model: Swiss albino mice were used for this study.[1]

  • Tumor Induction: Ehrlich ascites carcinoma (EAC) cells were inoculated intraperitoneally into the mice.[1]

  • Treatment: The gallic acid-based indanone derivative was administered intraperitoneally for 9 consecutive days, starting 24 hours after tumor inoculation.[1] 5-Fluorouracil was used as a positive control.[1]

  • Efficacy Evaluation: On day 12, animals were sacrificed, and the ascitic fluid was collected to evaluate tumor growth by measuring tumor volume and the viability of cancer cells.[3]

The anticancer effects of gallic acid derivatives have been linked to the inhibition of the NF-κB signaling pathway.[4] This pathway is crucial for cancer cell survival, proliferation, and inflammation. By inhibiting NF-κB, the gallic acid-based indanone derivative can induce apoptosis and suppress tumor growth.[4][5]

NF-κB signaling pathway inhibition by the gallic acid-based indanone derivative.
Indanone-Based Thiazolyl Hydrazone (ITH-6) vs. Irinotecan

ITH-6, an indanone-based thiazolyl hydrazone derivative, has shown significant anticancer effects in preclinical models of colorectal cancer. Its performance was compared against irinotecan, a standard chemotherapy agent for this cancer type.

Table 2: Comparison of Anticancer Efficacy in Colorectal Cancer Xenograft Model

CompoundDoseRoute of AdministrationTumor ModelEfficacy OutcomeAnimal ModelSource
ITH-66 mg/kgOralHT-29 & KM 12 XenograftsSignificant decrease in tumor size, growth rate, and volumeNCR Nude Mice[6][7]
Irinotecan30 mg/kgIntraperitonealHT-29 & KM 12 XenograftsLess effective than ITH-6 in reducing tumor growthNCR Nude Mice[6]
  • Animal Model: NCR nude mice were utilized for the xenograft studies.[6]

  • Tumor Induction: Human colorectal cancer cell lines HT-29 and KM 12 were subcutaneously implanted in the mice.[6]

  • Treatment: Treatment with ITH-6 (oral) or irinotecan (intraperitoneal) was initiated once the tumors reached a palpable size and continued for 21 days.[6]

  • Efficacy Evaluation: Tumor growth, volume, and weight were monitored throughout the treatment period.[6]

ITH-6 exerts its anticancer effects by downregulating the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2.[6][7] This leads to the induction of apoptosis and inhibition of tumor cell proliferation.

ITH6_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITH6 ITH-6 NFkB_p65_cyto NF-κB p65 ITH6->NFkB_p65_cyto Inhibits expression Bcl2_protein Bcl-2 Protein ITH6->Bcl2_protein Inhibits expression NFkB_p65_nuc NF-κB p65 NFkB_p65_cyto->NFkB_p65_nuc Translocation Bcl2_gene Bcl-2 Gene NFkB_p65_nuc->Bcl2_gene Activates transcription Bcl2_gene->Bcl2_protein Translation Apoptosis Apoptosis Bcl2_protein->Apoptosis Inhibits

ITH-6 mechanism of action via NF-κB and Bcl-2 downregulation.

Neuroprotective Efficacy

Indanone/Piperidine Hybrid (Compound 4) vs. Edaravone

A novel indanone derivative hybridized with piperidine, referred to as compound 4, has demonstrated significant neuroprotective effects in a model of ischemic stroke. Its efficacy was compared to edaravone, a clinically used neuroprotective agent.

Table 3: Comparison of Neuroprotective Efficacy in a Rat Model of Stroke

CompoundDoseRoute of AdministrationInfarct Volume Reduction (%)Animal ModelSource
Indanone/Piperidine Hybrid 440 mg/kgNot specified81.55% (reduces infarct to 18.45%)Rats[8]
Edaravone20 mg/kgNot specifiedLess effective than Compound 4Rats[8]
Edaravone (Systematic Review)VariousVarious25.5% (structural outcome)Various animal models of focal ischemia[9][10]
  • Animal Model: The in vivo experiments were conducted using rats.[8]

  • Ischemia Induction: Ischemia-reperfusion injury was induced through middle cerebral artery occlusion.[8]

  • Treatment: Compound 4 or edaravone was administered to the animals. The exact timing and route were not specified in the provided text.

  • Efficacy Evaluation: The primary outcome measure was the reduction in infarct volume, indicating the extent of brain tissue damage.[8]

MCAO_Workflow Animal_Model Rat Model MCAO Induce Middle Cerebral Artery Occlusion (MCAO) Animal_Model->MCAO Treatment_Groups Administer Treatment Groups - Vehicle - Indanone Hybrid 4 (40 mg/kg) - Edaravone (20 mg/kg) MCAO->Treatment_Groups Reperfusion Reperfusion Treatment_Groups->Reperfusion Evaluation Evaluate Neuroprotective Effect (Measure Infarct Volume) Reperfusion->Evaluation

Workflow for evaluating the neuroprotective efficacy of indanone derivatives.

Anti-inflammatory Efficacy

2-Benzylidene-1-indanone Derivative (Compound 8f) vs. Dexamethasone

A 2-benzylidene-1-indanone derivative, designated as compound 8f, has shown potent anti-inflammatory effects in a mouse model of acute lung injury (ALI). Its performance is compared to dexamethasone, a powerful corticosteroid with strong anti-inflammatory properties.

Table 4: Comparison of Anti-inflammatory Efficacy in a Mouse Model of Acute Lung Injury

CompoundDoseRoute of AdministrationKey Efficacy OutcomesAnimal ModelSource
2-Benzylidene-1-indanone 8fNot specifiedNot specifiedSignificant reduction in total protein, inflammatory cell count, and lung wet/dry ratio in BAL fluid. Inhibition of IL-6 and TNF-α mRNA expression.Mice[11][12][13]
Dexamethasone1 mg/kgIntravenousSignificant reduction in lung index, W/D ratio, MPO activity, and IL-6 levels in BALF.Rats[14]
Dexamethasone5 & 10 mg/kgIntraperitonealReduced expression of COX-2, iNOS, and NF-κB p65.Mice[15]
  • Animal Model: The studies were conducted in mice or rats.[11][14]

  • Injury Induction: Acute lung injury was induced by administering lipopolysaccharide (LPS) either intratracheally or intranasally.[11][15]

  • Treatment: Compound 8f or dexamethasone was administered to the animals. The specific timing and route for compound 8f were not detailed in the provided text. Dexamethasone was administered either intravenously or intraperitoneally.[14][15]

  • Efficacy Evaluation: Efficacy was assessed by measuring various inflammatory markers in the bronchoalveolar lavage (BAL) fluid, including total protein concentration, inflammatory cell counts, and levels of cytokines like IL-6 and TNF-α. Lung edema was evaluated by the wet/dry weight ratio.[11][14]

The anti-inflammatory effects of 2-benzylidene-1-indanone derivatives are mediated through the inhibition of the proinflammatory NF-κB and MAPK signaling pathways.[11][13] These pathways are activated by LPS and lead to the production of inflammatory cytokines.

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to MAPK MAPK Pathway (JNK, ERK, p38) TLR4_MD2->MAPK Activates IKK IKK Complex TLR4_MD2->IKK Activates AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Indanone_8f 2-Benzylidene-1-indanone 8f Indanone_8f->MAPK Inhibits Indanone_8f->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) AP1->Proinflammatory_Genes Induces NFkB_nuc->Proinflammatory_Genes Induces

Inhibition of NF-κB and MAPK signaling by 2-benzylidene-1-indanone 8f.

References

A Comparative Guide to the Synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted indanone frameworks is a critical task. The target molecule, 4-Ethyl-2,3-dihydro-1H-inden-1-one, is a valuable intermediate for various pharmacologically active compounds. This guide provides a comparative analysis of two prominent synthetic strategies for its preparation: Intramolecular Friedel-Crafts Acylation and Nazarov Cyclization. We present a side-by-side look at their reaction parameters, supported by generalized experimental data from analogous transformations, to aid in the selection of the most suitable route for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Nazarov Cyclization
Starting Materials 3-Ethylbenzaldehyde, Malonic acid3-Ethylacetophenone, Benzaldehyde
Key Intermediate 3-(3-Ethylphenyl)propanoic acid(E)-1-(3-Ethylphenyl)-3-phenylprop-2-en-1-one
Number of Steps 2-3 (from 3-ethylbenzaldehyde)2 (from 3-ethylacetophenone)
Typical Reagents PPA, MSA, AlCl₃, SOCl₂NaOH, TFA, BF₃·OEt₂
Typical Yields Moderate to High (for cyclization)[1]Moderate to High (for cyclization)[2]
Reaction Conditions High temperatures (often >100°C)[1]Variable, can be harsh (strong acid)[2]
Key Advantages Well-established, reliable for many substrates.Convergent route, potentially shorter.
Key Disadvantages Can require harsh acidic conditions and high temperatures; potential for regioisomeric byproducts depending on the substrate and catalyst.[3]Requires synthesis of a specific chalcone precursor; the cyclization step can be sensitive to substrate electronics and may require strong acids.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to a generic 4-alkyl-1-indanone, representing the synthesis of the target molecule.

friedel_crafts_route start 3-Ethylbenzaldehyde + Malonic Acid intermediate1 Knoevenagel Condensation & Hydrogenation start->intermediate1 propanoic_acid 3-(3-Ethylphenyl)propanoic acid intermediate1->propanoic_acid intermediate2 Intramolecular Friedel-Crafts Acylation (PPA or SOCl₂/AlCl₃) propanoic_acid->intermediate2 product This compound intermediate2->product

Caption: Route 1: Intramolecular Friedel-Crafts Acylation Pathway.

nazarov_route start 3-Ethylacetophenone + Benzaldehyde intermediate1 Claisen-Schmidt Condensation start->intermediate1 chalcone (E)-1-(3-Ethylphenyl)-3-phenylprop-2-en-1-one intermediate1->chalcone intermediate2 Nazarov Cyclization (TFA or BF₃·OEt₂) chalcone->intermediate2 product This compound intermediate2->product

Caption: Route 2: Nazarov Cyclization Pathway.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations in each synthetic route, based on established literature procedures for analogous compounds.

Route 1: Intramolecular Friedel-Crafts Acylation

This route involves the preparation of 3-(3-ethylphenyl)propanoic acid followed by its cyclization.

Step 1: Synthesis of 3-(3-Ethylphenyl)propanoic acid

This precursor can be synthesized from 3-ethylbenzaldehyde via a Knoevenagel condensation with malonic acid followed by catalytic hydrogenation.

Step 2: Intramolecular Friedel-Crafts Acylation of 3-(3-Ethylphenyl)propanoic acid

Two common methods for the cyclization are presented below.

Method A: Polyphosphoric Acid (PPA) Mediated Cyclization

  • To a flask equipped with a mechanical stirrer, add 3-(3-ethylphenyl)propanoic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid).

  • Heat the mixture with vigorous stirring to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Acyl Chloride Cyclization with Aluminum Chloride

  • In a round-bottom flask, dissolve 3-(3-ethylphenyl)propanoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).

  • Reflux the mixture for 1-2 hours to form the corresponding acyl chloride. Remove the excess thionyl chloride by distillation or under reduced pressure.

  • Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[4]

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to yield the final product.[4]

Route 2: Nazarov Cyclization

This pathway involves the synthesis of a chalcone intermediate, which then undergoes an acid-catalyzed cyclization.

Step 1: Synthesis of (E)-1-(3-Ethylphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 3-ethylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[5]

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise to the stirred mixture at room temperature.[5]

  • Continue stirring at room temperature for 4-6 hours, during which a precipitate should form.

  • Collect the solid product by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Nazarov Cyclization of the Chalcone

  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, or use the acid reagent neat. Trifluoroacetic acid (TFA) is commonly employed.[2]

  • Heat the mixture to reflux (or use microwave irradiation, e.g., 100 W, 120–130 °C for 20 minutes) and monitor the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, purify the crude product by column chromatography to obtain this compound.[2]

References

Spectroscopic Comparison of 4-Ethyl-2,3-dihydro-1H-inden-1-one and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-, 5-, 6-, and 7-ethyl-2,3-dihydro-1H-inden-1-one isomers.

This guide provides a detailed comparison of the key spectroscopic features of "4-Ethyl-2,3-dihydro-1H-inden-1-one" and its positional isomers: 5-Ethyl-2,3-dihydro-1H-inden-1-one, 6-Ethyl-2,3-dihydro-1H-inden-1-one, and 7-Ethyl-2,3-dihydro-1H-inden-1-one. The differentiation of these isomers is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document summarizes predicted and experimentally observed (where available) spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.

Introduction to Ethyl-2,3-dihydro-1H-inden-1-one Isomers

The ethyl-substituted 2,3-dihydro-1H-inden-1-one framework is a common scaffold in medicinal chemistry. The position of the ethyl group on the aromatic ring significantly influences the molecule's electronic properties, steric hindrance, and ultimately its biological activity. Consequently, unambiguous identification of each isomer is a critical step in the research and development process. The four isomers discussed in this guide are:

  • This compound

  • 5-Ethyl-2,3-dihydro-1H-inden-1-one (CAS: 4600-82-2)[1]

  • 6-Ethyl-2,3-dihydro-1H-inden-1-one (CAS: 42348-88-9)[2][3]

  • 7-Ethyl-2,3-dihydro-1H-inden-1-one (CAS: 535969-21-2)[4][5]

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the four isomers. Please note that while some experimental data is available for certain isomers, other values are predicted based on established spectroscopic principles and data from similar compounds, such as 2-ethyl-1-indanone.[6]

¹H NMR Spectroscopy Data

The ¹H NMR spectra are the most informative for distinguishing between these isomers, particularly in the aromatic region. The substitution pattern directly affects the chemical shifts and coupling constants of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Assignment 4-Ethyl Isomer 5-Ethyl Isomer 6-Ethyl Isomer 7-Ethyl Isomer
Aromatic-H ~7.5 (d, J≈8), ~7.2 (t, J≈8), ~7.1 (d, J≈8)~7.6 (s), ~7.4 (d, J≈8), ~7.2 (d, J≈8)~7.5 (d, J≈8), ~7.3 (s), ~7.2 (d, J≈8)~7.4 (t, J≈8), ~7.2 (d, J≈8), ~7.1 (d, J≈8)
-CH2- (indanone) ~3.0 (t, J≈6)~3.0 (t, J≈6)~3.0 (t, J≈6)~3.0 (t, J≈6)
-CH2- (indanone) ~2.7 (t, J≈6)~2.7 (t, J≈6)~2.7 (t, J≈6)~2.7 (t, J≈6)
-CH2- (ethyl) ~2.7 (q, J≈7.5)~2.7 (q, J≈7.5)~2.7 (q, J≈7.5)~2.8 (q, J≈7.5)
-CH3 (ethyl) ~1.2 (t, J≈7.5)~1.2 (t, J≈7.5)~1.2 (t, J≈7.5)~1.3 (t, J≈7.5)

Note: Predicted values are based on additive chemical shift rules and analysis of similar structures. Actual values may vary.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectra provide information on the number of unique carbon environments. The chemical shifts of the aromatic carbons are particularly useful for confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Assignment 4-Ethyl Isomer 5-Ethyl Isomer 6-Ethyl Isomer 7-Ethyl Isomer
C=O ~207~207~207~207
Aromatic Quaternary-C ~154, ~138, ~135~155, ~145, ~132~153, ~138, ~137~152, ~140, ~134
Aromatic CH-C ~133, ~127, ~125~128, ~127, ~125~134, ~126, ~124~132, ~128, ~126
-CH2- (indanone) ~36~36~36~36
-CH2- (indanone) ~26~26~26~26
-CH2- (ethyl) ~29~29~29~29
-CH3 (ethyl) ~15~15~15~15

Note: Predicted values are based on standard chemical shift ranges for substituted indanones.

Infrared (IR) Spectroscopy Data

The IR spectra of the isomers are expected to be very similar, dominated by the strong carbonyl stretch. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to variations in the substitution pattern on the aromatic ring.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range (cm⁻¹) Isomer-Specific Notes
C=O Stretch (Ketone) 1690 - 1710A strong, sharp absorption band is expected for all isomers in this region.
C-H Stretch (Aromatic) 3000 - 3100Weak to medium intensity bands.
C-H Stretch (Aliphatic) 2850 - 3000Medium to strong intensity bands from the ethyl and indanone CH₂ groups.
C=C Stretch (Aromatic) 1450 - 1600Multiple bands of varying intensity.
C-H Bend (Aromatic) 750 - 900The pattern of out-of-plane bending can be indicative of the substitution pattern.
Mass Spectrometry (MS) Data

The electron ionization mass spectra of all four isomers are expected to show a prominent molecular ion peak (M⁺) and similar fragmentation patterns, making it challenging to distinguish them by MS alone. The primary fragmentation pathway involves the loss of the ethyl group.

Table 4: Expected m/z Values for Major Fragments

Fragment Description Expected m/z
[M]⁺ Molecular Ion160
[M - 29]⁺ Loss of ethyl radical (•C₂H₅)131
[M - 28]⁺ Loss of ethylene (C₂H₄) via McLafferty rearrangement132

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[7][8] The solution should be free of particulate matter.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans). Proton decoupling is typically used to simplify the spectrum.[9][10] Chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).[11][12]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.[13][14]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.[15][16]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the ethyl-2,3-dihydro-1H-inden-1-one isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Identification Synthesis Synthesize Isomer Mixture Purification Purify Individual Isomers (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Aromatic_H Analyze Aromatic ¹H Signals (Splitting & Chemical Shift) H_NMR->Aromatic_H Aromatic_C Analyze Aromatic ¹³C Shifts C_NMR->Aromatic_C Carbonyl_IR Confirm C=O Stretch (IR) IR->Carbonyl_IR Molecular_Ion Confirm Molecular Weight (MS) MS->Molecular_Ion Identification Isomer Identification Aromatic_H->Identification Aromatic_C->Identification Carbonyl_IR->Identification Molecular_Ion->Identification

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and identification of ethyl-2,3-dihydro-1H-inden-1-one isomers.

Conclusion

While IR and MS are useful for confirming the general structure of an ethyl-2,3-dihydro-1H-inden-1-one, ¹H and ¹³C NMR spectroscopy are the most powerful techniques for unambiguously differentiating between the 4-, 5-, 6-, and 7-ethyl isomers. The distinct patterns of the aromatic proton signals in the ¹H NMR spectrum, in conjunction with the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum, provide a definitive fingerprint for each isomer. This guide provides a foundational framework for researchers to interpret their spectroscopic data and confidently identify the specific positional isomer of interest.

References

Benchmarking 4-Ethyl-2,3-dihydro-1H-inden-1-one Against Known Neurological Target Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 4-Ethyl-2,3-dihydro-1H-inden-1-one against established inhibitors of key neurological targets: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). While direct experimental data for this compound is not currently available in public literature, derivatives of its core structure, 2,3-dihydro-1H-inden-1-one, have demonstrated activity against these enzymes. This document serves as a framework for potential future benchmarking studies.

Introduction to Target Enzymes

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems. It is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2][3] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the brain, which is thought to aid in cognitive function.[1][4][5]

Monoamine Oxidase B (MAO-B) is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine.[6][7] By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased dopamine levels in the brain.[6][8] This makes MAO-B inhibitors a valuable therapeutic class for the treatment of Parkinson's disease.[8][9][10]

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of well-established drugs targeting AChE and MAO-B. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. As no public data exists for "this compound," its activity is listed as "To Be Determined."

Compound Target Enzyme Inhibitory Activity (IC50) Class
This compound AChE / MAO-BTo Be Determined-
DonepezilAcetylcholinesterase (AChE)6.7 nM (human AChE)Reversible Inhibitor[2][11]
RivastigmineAcetylcholinesterase (AChE)4.6 µM (human AChE)Pseudo-irreversible Inhibitor
GalantamineAcetylcholinesterase (AChE)0.39 µM (human AChE)Reversible Inhibitor[12]
SelegilineMonoamine Oxidase B (MAO-B)9.4 nM (human MAO-B)Irreversible Inhibitor[13][14]
RasagilineMonoamine Oxidase B (MAO-B)4.4 nM (human MAO-B)Irreversible Inhibitor[9][13]
SafinamideMonoamine Oxidase B (MAO-B)98 nM (human MAO-B)Reversible Inhibitor[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of enzyme inhibition. Below are standard protocols for determining the inhibitory activity against AChE and MAO-B.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • AChE solution (from electric eel or human recombinant)

    • Test compound solutions (including "this compound" and known inhibitors) at various concentrations.

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

    • Acetylthiocholine iodide (ATCI) solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.[15]

    • Incubate the plate at 25°C for 10 minutes.[15]

    • Add 10 µL of DTNB to the mixture.[15]

    • Initiate the reaction by adding 10 µL of ATCI.[15]

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • Measure the absorbance of the solution at 412 nm at regular intervals using a microplate reader.[16]

  • Data Analysis:

    • The rate of the reaction is proportional to the AChE activity.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)

This assay measures the fluorescence generated from the enzymatic reaction.

  • Preparation of Reagents:

    • Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4).

    • Human recombinant MAO-B enzyme.

    • Test compound solutions at various concentrations.

    • A suitable substrate that produces a fluorescent product upon oxidation by MAO-B (e.g., kynuramine).[17]

    • A known MAO-B inhibitor as a positive control (e.g., Selegiline).[18]

  • Assay Procedure (96-well plate format):

    • In a black microplate, add the assay buffer, test compound solution, and the MAO-B enzyme solution.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the MAO-B substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).[19]

    • Stop the reaction (e.g., by adding a stopping reagent or changing the pH).[17]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product formed.[17]

  • Data Analysis:

    • The fluorescence intensity is proportional to the MAO-B activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal

Caption: Simplified Cholinergic Synapse Signaling.

Experimental Workflow Diagram

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Dispense Dispense Reagents & Test Compounds into Plate Reagents->Dispense Test_Compounds Prepare Test Compound Dilutions Test_Compounds->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Signal (Absorbance/Fluorescence) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: General Enzyme Inhibition Assay Workflow.

Logical Relationship Diagram

Benchmarking_Logic cluster_targets Potential Biological Targets cluster_benchmarks Known Inhibitors (Benchmarks) Target_Compound This compound AChE Acetylcholinesterase (AChE) Target_Compound->AChE Hypothesized Interaction MAOB Monoamine Oxidase B (MAO-B) Target_Compound->MAOB Hypothesized Interaction AChE_Inhibitors Donepezil, Rivastigmine, Galantamine Target_Compound->AChE_Inhibitors Compare Activity MAOB_Inhibitors Selegiline, Rasagiline, Safinamide Target_Compound->MAOB_Inhibitors Compare Activity AChE->AChE_Inhibitors Target of MAOB->MAOB_Inhibitors Target of

Caption: Logic for Comparative Benchmarking.

References

Comparative Cross-Reactivity Profile of 4-Ethyl-2,3-dihydro-1H-inden-1-one: An Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Ethyl-2,3-dihydro-1H-inden-1-one , a synthetic compound belonging to the indanone class. Due to the limited availability of direct experimental data for this specific molecule, this report leverages findings from structurally related 2,3-dihydro-1H-inden-1-one derivatives to infer a potential cross-reactivity profile. The information herein is intended to guide future research and development by highlighting potential off-target interactions and offering a framework for experimental validation.

Introduction to the Indanone Scaffold

The 2,3-dihydro-1H-inden-1-one (indanone) core is a versatile scaffold that has been extensively explored in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, suggesting that compounds like this compound may interact with multiple biological targets. Understanding the potential for such cross-reactivity is crucial for assessing the selectivity and potential side effects of any new therapeutic candidate based on this framework.

Inferred Cross-Reactivity Based on Structural Analogs

While no specific cross-reactivity studies for this compound are publicly available, research on analogous indanone derivatives provides valuable insights into its potential biological targets. The following sections summarize the known activities of these related compounds, which can be used to predict the likely cross-reactivity profile of the target molecule.

Adenosine Receptor Antagonism

A notable activity of indanone derivatives is their ability to act as antagonists at adenosine receptors, specifically the A1 and A2A subtypes. These receptors are involved in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.

Table 1: Adenosine Receptor Binding Affinities of Methoxy-substituted 2-benzylidene-1-indanone Derivatives

CompoundSubstitution PatternA1 Receptor Kᵢ (nM)A2A Receptor Kᵢ (nM)
Analog 14-Methoxy9.031.76
Analog 23,4-Dimethoxy--
Analog 33-Hydroxy--
Analog 43,4-Dihydroxy--

Note: Specific Ki values for all analogs were not consistently reported in the cited literature. The data presented is for a known A1/A2A antagonist with a related core structure.

Tubulin Polymerization Inhibition

Certain dihydro-1H-indene derivatives have been identified as inhibitors of tubulin polymerization, a mechanism of action shared by several successful anticancer drugs. This suggests a potential for antiproliferative activity and, consequently, cross-reactivity with cellular components involved in mitosis.

Table 2: Antiproliferative Activity of Dihydro-1H-indene Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 12dK5620.028 - 0.087
Derivative 12jK562> 50% inhibition at 1 µM
Derivative 12qK562> 50% inhibition at 1 µM
Derivative 12tK562> 50% inhibition at 0.1 µM
α-Synuclein Fibril Binding

Derivatives of 1-indanone have been investigated as ligands for misfolded α-synuclein aggregates, which are pathological hallmarks of neurodegenerative diseases like Parkinson's disease. This indicates a potential for interaction with protein aggregates.

Table 3: Binding Affinities of 1-Indanone Derivatives to α-Synuclein Fibrils

CompoundKd (nM)Selectivity over Aβ and Tau Fibrils
Compound 89.0> 10x
Compound 3218.8> 10x

Experimental Protocols for Cross-Reactivity Assessment

To definitively determine the cross-reactivity profile of this compound, a systematic experimental approach is required. The following protocols are standard methodologies for such evaluations.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (Membrane homogenates or purified protein) Incubation Incubate Receptor, Radioligand, & varying concentrations of Test Compound Receptor->Incubation Radioligand Radioligand Preparation ([³H] or [¹²⁵I] labeled ligand) Radioligand->Incubation TestCompound Test Compound Preparation (this compound) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation or Gamma counting) Filtration->Quantification Analysis Data Analysis (Calculate IC₅₀ and Kᵢ values) Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

To assess the potential for inhibition of enzymatic activity, standard in vitro enzyme assays should be performed.

Workflow for Enzyme Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme Enzyme Solution ReactionMix Incubate Enzyme, Substrate, & varying concentrations of Test Compound Enzyme->ReactionMix Substrate Substrate Solution Substrate->ReactionMix TestCompound Test Compound (this compound) TestCompound->ReactionMix Measurement Measure Product Formation (e.g., Spectrophotometry, Fluorimetry) ReactionMix->Measurement Analysis Data Analysis (Calculate IC₅₀) Measurement->Analysis

Caption: General workflow for an enzyme inhibition assay.

Methodology:

  • Reaction Setup: The target enzyme is incubated with its specific substrate in the presence of varying concentrations of this compound.

  • Reaction Monitoring: The rate of product formation is monitored over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the reaction rate against the compound concentration.

Logical Pathway for Cross-Reactivity Prediction

The potential for cross-reactivity of a novel compound can be logically deduced by examining the structure-activity relationships (SAR) of its analogs.

G CoreScaffold Core Scaffold (2,3-dihydro-1H-inden-1-one) KnownAnalogs Known Analogs with Biological Activity Data CoreScaffold->KnownAnalogs TargetCompound Target Compound (this compound) CoreScaffold->TargetCompound SAR Structure-Activity Relationship (SAR) Analysis KnownAnalogs->SAR TargetCompound->SAR PredictedTargets Predicted Potential Cross-Reactive Targets SAR->PredictedTargets ExperimentalValidation Experimental Validation (Binding & Functional Assays) PredictedTargets->ExperimentalValidation

Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of 4-Ethyl-2,3-dihydro-1H-inden-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the reproducibility of synthetic routes and the consistent biological activity of novel compounds are paramount. This guide provides a comprehensive comparison of synthetic methodologies and bioassays relevant to 4-Ethyl-2,3-dihydro-1H-inden-1-one, a member of the broader class of indenone derivatives. Due to the limited publicly available data on this specific molecule, this guide establishes a reproducible framework by detailing a plausible synthetic pathway and comparing it with alternative methods for producing substituted indenones. Furthermore, it presents a comparative analysis of the bioactivities of structurally related indenone derivatives, offering insights into their potential therapeutic applications.

Synthesis of this compound: A Proposed Pathway and Comparative Analysis

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly reproducible and common method for synthesizing 1-indanone derivatives is through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[1][2] This guide proposes a two-step synthesis for the target compound starting from commercially available reagents.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation Succinic_anhydride Succinic anhydride Step1_Product 3-(4-ethylbenzoyl)propanoic acid Succinic_anhydride->Step1_Product 1. Ethylbenzene Ethylbenzene Ethylbenzene->Step1_Product 2. AlCl3 AlCl3 (catalyst) AlCl3->Step1_Product Step1_Product_2 3-(4-ethylbenzoyl)propanoic acid Step2_Product 4-(4-ethylphenyl)butanoic acid Step1_Product_2->Step2_Product Zn_Hg Zn(Hg) Zn_Hg->Step2_Product HCl conc. HCl HCl->Step2_Product Step2_Product_2 4-(4-ethylphenyl)butanoic acid Target_Molecule This compound Step2_Product_2->Target_Molecule 1. SOCl2 SOCl2 SOCl2->Target_Molecule 2. then AlCl3_2 AlCl3 (catalyst) AlCl3_2->Target_Molecule

Proposed synthesis of this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-ethylbenzoyl)propanoic acid (Friedel-Crafts Alkylation)

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry nitrobenzene at 0-5 °C, add succinic anhydride (1.0 eq).

  • Slowly add ethylbenzene (1.0 eq) to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-ethylbenzoyl)propanoic acid.

Step 2: Synthesis of 4-(4-ethylphenyl)butanoic acid (Clemmensen Reduction)

  • To a flask containing amalgamated zinc (Zn(Hg), 2.0 eq), add a solution of 3-(4-ethylbenzoyl)propanoic acid (1.0 eq) in toluene.

  • Add concentrated hydrochloric acid (HCl, 10 eq) portion-wise to the stirred mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(4-ethylphenyl)butanoic acid.

Step 3: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

  • To a solution of 4-(4-ethylphenyl)butanoic acid (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the excess SOCl₂ and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C.

  • Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparison of Synthetic Methods for Indenone Derivatives
MethodDescriptionStarting MaterialsReagents/CatalystsAdvantagesDisadvantages
Intramolecular Friedel-Crafts Acylation [1][2]Cyclization of an arylpropanoic acid or its corresponding acyl chloride.3-Arylpropanoic acidsPolyphosphoric acid (PPA), AlCl₃, Triflic acidHigh yields, well-established, good for 5-membered ring formation.Requires strong acids, can have regioselectivity issues with some substrates.
Nazarov Cyclization [3]Acid-catalyzed conrotatory electrocyclic closure of a divinyl ketone.Divinyl ketones (often formed from chalcones)Strong acids (e.g., H₂SO₄, TFA), Lewis acidsAccess to a variety of substituted indenones, can be stereoselective.Requires synthesis of the divinyl ketone precursor, can be sensitive to substrate structure.
Palladium-Catalyzed Carbonylative Cyclization Cyclization of unsaturated aryl iodides with carbon monoxide.Unsaturated aryl iodidesPd catalyst, CO gasGood functional group tolerance.Requires a CO atmosphere, catalyst can be expensive.
Rhodium-Catalyzed Annulation [3+2] annulation of a sulfoxonium ylide with a 1,3-diyne.Sulfoxonium ylides, 1,3-diynesRh(III) catalystAccess to synthetically challenging 3-aryl-2-alkynated indenones.Limited to specific substrate classes.

Bioassays of Indenone Derivatives: A Comparative Overview

Indenone and indanone derivatives have demonstrated a wide range of biological activities, with anticancer and anti-inflammatory properties being particularly prominent.[1][4][5]

Anticancer Activity

Many indenone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Representative Anticancer Bioassay Data for Indenone Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
Gallic acid-based indanone derivative 10 MCF-7 (Breast)MTT2.2[6]
Spiroisoxazoline indanone derivative 9f MCF-7 (Breast)MTT0.03[4]
2-Benzylidene-1-indanone derivativeMCF-7 (Breast)Cytotoxicity0.01-0.88[1]
2-Benzylidene-1-indanone derivativeHCT-116 (Colon)Cytotoxicity0.01-0.88[1]
2-Benzylidene-1-indanone derivativeA549 (Lung)Cytotoxicity0.01-0.88[1]

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indenone derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity

Indenone derivatives have also shown promise as anti-inflammatory agents by inhibiting key inflammatory mediators and pathways.

Representative Anti-inflammatory Bioassay Data for Indenone Derivatives

Compound/DerivativeBiological Target/ModelAssayResultReference
Indanone derivative from Fernandoa adenophyllaHeat-induced hemolysisHemolysis inhibition72.82% inhibition at 100 µM[7]
Streptinone (Indanone derivative)PM-induced RAW 264.7 cellsNO productionDose-dependent reduction[8]
Streptinone (Indanone derivative)PM-induced RAW 264.7 cellsPGE₂ productionDose-dependent reduction[8]
Cinnamic acid-based indanone derivative 6a & 6o LPS-stimulated RAW 264.7 cellsNO, IL-1β, TNF-α, IL-6 productionSignificant inhibition[9]
Spiroisoxazoline indanone derivativesCOX-2 enzymeIn vitro cyclooxygenase inhibitionSelective COX-2 inhibition[4]

Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test indenone derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathway Implicated in Inflammation:

Many anti-inflammatory compounds exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a central regulator of the expression of pro-inflammatory genes.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Indenone Indenone Derivative Indenone->IKK inhibits? DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes activates transcription

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 4-Ethyl-2,3-dihydro-1H-inden-1-one, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Precautions

General Safety Precautions:

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/eye protection/face protection.

In case of exposure, follow standard first-aid measures immediately and seek medical attention.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste.

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for this compound and any materials contaminated with it.

  • Chemical wastes should be stored separately. Do not mix with other chemical waste streams unless explicitly approved by your institution's chemical safety office.[1] Halogenated and non-halogenated solvent wastes, for example, should be segregated.[1]

2. Container Management:

  • Use a container made of a compatible material with a tightly fitting cap.[1]

  • Keep the waste container closed at all times except when adding waste.[1]

  • Store the waste container in a designated, well-ventilated, and secure area.

3. Disposal of Unused Product:

  • Unused or surplus this compound should be disposed of as hazardous chemical waste.

  • Do not attempt to neutralize or treat the chemical in the lab unless you have a specific, approved protocol from your safety department.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's procedures.

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • The EPA designates certain chemicals as "Acutely Hazardous" or "P-list". Containers of these chemicals require triple rinsing with a suitable solvent.[1] While the specific classification of this compound is not confirmed, adopting the triple-rinse procedure is a best practice.

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Adherence to local, state, and federal regulations is mandatory.

References

Personal protective equipment for handling 4-Ethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-Ethyl-2,3-dihydro-1H-inden-1-one. The following guidance is based on safety data for the parent compound, 1-indanone, and other structurally related substituted indanones. It is crucial to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2][3] The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dusts or aerosols may also pose a risk.

A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound. The following table summarizes the required PPE.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Safety Goggles or a Face ShieldMust be worn at all times when handling the compound. Safety glasses do not offer sufficient protection from potential splashes.
Hand Chemical-resistant gloves (Nitrile or Neoprene recommended)Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing.
Respiratory NIOSH-approved respiratorRequired when there is a potential for generating dusts or aerosols, or when working in a poorly ventilated area.

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Have appropriate spill cleanup materials readily available.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Use a disposable weighing dish or liner to prevent contamination of the balance.

  • Handle the solid compound with a clean spatula. Avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Keep all containers with the compound tightly sealed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.

  • If heating the compound, do so in a controlled manner within the fume hood. Be aware of potential vapor generation.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Remove and properly store or dispose of all PPE.

III. Disposal Plan

As a non-halogenated aromatic ketone, this compound should be disposed of as hazardous chemical waste.

1. Waste Collection:

  • Collect all waste containing this compound (including contaminated consumables like gloves, weighing paper, and pipette tips) in a designated, labeled, and sealed hazardous waste container.

  • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4][5]

2. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from incompatible materials.

3. Waste Pickup:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal.[4][5][6]

IV. Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Assemble Necessary Equipment and Reagents B->C D Weigh and Aliquot Compound C->D Proceed to Handling E Perform Experiment D->E F Monitor Experiment E->F G Decontaminate Work Area and Equipment F->G Experiment Complete H Segregate and Label Hazardous Waste G->H I Dispose of Waste via EHS H->I J Doff and Dispose of/Clean PPE I->J K Wash Hands Thoroughly J->K

Caption: General laboratory workflow for handling chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.